molecular formula C15H24N2O2 B15566101 Oxysophoridine

Oxysophoridine

Cat. No.: B15566101
M. Wt: 264.36 g/mol
InChI Key: XVPBINOPNYFXID-UHFFFAOYSA-N
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Description

Oxysophoridine has been reported in Genista aucheri, Sophora moorcroftiana, and other organisms with data available.
an alkaloid isolated from Sophra alope;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPBINOPNYFXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water, Soluble in methanol, Soluble in ethanol
Details Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996)
Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder, White dice from crystal

CAS No.

16837-52-8
Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

208 °C
Details Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996)
Record name Oxymatrine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Oxysophoridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophoridine (OSR), a quinolizidine alkaloid derived from Sophora alopecuroides L., has demonstrated a broad spectrum of pharmacological activities, positioning it as a promising therapeutic candidate for a variety of diseases.[1][2][3] Its mechanism of action is multifaceted, primarily revolving around the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound, supported by experimental evidence, detailed protocols, and visual representations of the signaling cascades it influences.

Core Mechanisms of Action

This compound exerts its therapeutic effects through the intricate regulation of several critical signaling pathways. The primary mechanisms identified include potent anti-inflammatory, anti-oxidative, and anti-apoptotic activities.[4][5] These effects are achieved through the modulation of pathways such as NF-κB, Nrf2, Bcl-2/Bax/caspase-3, and TLR4/p38MAPK.[1][2][6]

Anti-Inflammatory Effects

This compound has been shown to significantly attenuate inflammatory responses in various preclinical models.[3][7][8] Its anti-inflammatory properties are primarily attributed to the inhibition of the NF-κB signaling pathway.

  • Inhibition of NF-κB Pathway: this compound suppresses the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. Specifically, OSR has been shown to decrease the levels of TNF-α, IL-1β, IL-6, and COX-2.[1][3][7]

Anti-Oxidative Stress Effects

A crucial aspect of this compound's mechanism is its ability to combat oxidative stress, a key pathological factor in many diseases.[3][8] This is achieved through the activation of the Nrf2 signaling pathway.

  • Activation of Nrf2 Pathway: this compound upregulates the protein levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[1] This activation is associated with a decrease in Keap1, an inhibitor of Nrf2.[1] The activation of the Nrf2 pathway enhances the cellular antioxidant defense system, leading to increased levels of glutathione (GSH) and superoxide dismutase (SOD), and a reduction in malondialdehyde (MDA), a marker of lipid peroxidation.[1][3]

Anti-Apoptotic Effects

This compound has demonstrated significant anti-apoptotic activity in various cell types and disease models.[2][3][7] This effect is largely mediated by the regulation of the intrinsic mitochondrial apoptosis pathway.

  • Modulation of the Bcl-2 Family and Caspases: this compound upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria. Consequently, the activation of caspase-3, a key executioner caspase, is suppressed.[2][3]

Regulation of the TLR4/p38MAPK Pathway

In the context of cerebral ischemia/reperfusion injury, this compound has been shown to inhibit the TLR4/p38MAPK signaling pathway.[6]

  • Inhibition of TLR4/p38MAPK Signaling: By blocking this pathway, this compound reduces neuronal apoptosis and inhibits ferroptosis, a form of iron-dependent programmed cell death.[6][9] This action contributes to its neuroprotective effects.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, highlighting the dose-dependent effects of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineModelTreatment ConcentrationKey FindingsReference
HSC-T6LPS-stimulated hepatic fibrosis10 µMSignificantly reduced α-SMA and TGF-β₁[1]
HSC-T6LPS-stimulated hepatic fibrosis10 µMSuppressed iNOS expression[1]
HSC-T6LPS-stimulated hepatic fibrosis40 µMSuppressed COX-2 expression[1]
HCT116Colorectal cancer3-192 mg/lInhibited cell proliferation[10]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelTreatment DoseKey FindingsReference
C57BL/6 miceCCl₄-induced hepatic fibrosis50 mg/kgSignificantly reduced α-SMA and TGF-β₁[1]
RatsAcute myocardial infarctionDose-dependentReduced infarct size and levels of myocardial enzymes[3]
MiceLPS-induced acute lung injuryNot specifiedMitigated lung injury and inflammation[7]
RatsSpinal cord injuryNot specifiedImproved locomotor rating scores and reduced tissue water content[8]
RatsCerebral ischemia/reperfusionNot specifiedDecreased brain injury and neuronal apoptosis[6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

Oxysophoridine_NFkB_Pathway This compound This compound IkBa_p p-IκBα This compound->IkBa_p inhibits NFkB_p65_p p-NF-κB p65 This compound->NFkB_p65_p inhibits NFkB_p65_nuc Nuclear p-NF-κB p65 NFkB_p65_p->NFkB_p65_nuc translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_p65_nuc->ProInflammatory_Genes activates Inflammation Inflammation ProInflammatory_Genes->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

Oxysophoridine_Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, GSH, SOD) ARE->Antioxidant_Genes activates Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Oxidative_Stress

Caption: this compound activates the Nrf2 antioxidant pathway.

Oxysophoridine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 upregulates Bax Bax This compound->Bax downregulates Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c inhibits Bax->Cytochrome_c promotes Caspase3 Caspase-3 activation Cytochrome_c->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits apoptosis via the Bcl-2/Bax pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to elucidate the mechanism of action of this compound.

Western Blotting
  • Objective: To determine the protein expression levels of key signaling molecules (e.g., p-IκBα, p-NF-κB p65, Nrf2, HO-1, Bcl-2, Bax, Caspase-3).

  • Protocol:

    • Cell/Tissue Lysis: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).[2][6]

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of target genes (e.g., TNF-α, IL-1β, IL-6, COX-2, iNOS, Nrf2, HO-1).

  • Protocol:

    • RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent according to the manufacturer's instructions.

    • RNA Quantification and Quality Control: RNA concentration and purity are determined using a spectrophotometer.

    • Reverse Transcription: cDNA is synthesized from the total RNA using a reverse transcription kit.

    • qPCR: The qPCR reaction is performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system.

    • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.[2][11]

Cell Viability Assay (MTT Assay)
  • Objective: To assess the effect of this compound on cell proliferation and cytotoxicity.

  • Protocol:

    • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[2]

Immunofluorescence
  • Objective: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65 or Nrf2.

  • Protocol:

    • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.

    • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • Blocking: Cells are blocked with BSA to prevent non-specific antibody binding.

    • Primary and Secondary Antibody Incubation: Cells are incubated with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.

    • Nuclear Staining: The nucleus is counterstained with DAPI.

    • Imaging: The coverslips are mounted on slides, and images are captured using a fluorescence microscope.[6]

Conclusion and Future Directions

This compound is a promising natural compound with a well-defined, multi-target mechanism of action. Its ability to concurrently modulate inflammatory, oxidative stress, and apoptotic pathways provides a strong rationale for its therapeutic potential in a wide range of diseases, including hepatic fibrosis, cardiovascular diseases, neurodegenerative disorders, and cancer.[1][3][6][10] Future research should focus on clinical trials to validate these preclinical findings in human subjects. Further investigation into the pharmacokinetics and pharmacodynamics of this compound, as well as the identification of additional molecular targets, will be crucial for its successful translation into a clinical therapeutic. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for the continued development of this versatile natural product.

References

Oxysophoridine's intricate dance with cancer cells unveils promising therapeutic avenues. This alkaloid, extracted from the Sophora alopecuroides plant, demonstrates significant anti-cancer properties by modulating key signaling pathways, primarily inducing programmed cell death, known as apoptosis. This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core signaling pathways affected by oxysophoridine in cancer cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Author: BenchChem Technical Support Team. Date: December 2025

Unraveling the Anti-Cancer Mechanisms of Oxysophoridine

This compound's primary anti-cancer effect lies in its ability to trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Furthermore, evidence from studies on the closely related compound, sophoridine, suggests that this compound may also influence other critical signaling cascades, including the MAPK, NF-κB, Hippo, and p53 pathways, which are frequently dysregulated in cancer.

The Intrinsic Apoptosis Pathway: A Primary Target

This compound has been shown to induce apoptosis in colorectal cancer cells by disrupting the mitochondrial membrane potential and activating a cascade of events leading to cell death.[1] This process involves the upregulation of pro-apoptotic proteins and the downregulation of their anti-apoptotic counterparts.

Key Molecular Events:

  • Upregulation of Bax: this compound increases the expression of the pro-apoptotic protein Bax. Bax translocates to the mitochondria, where it promotes the release of cytochrome c.[1]

  • Downregulation of Bcl-2: Concurrently, this compound decreases the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate.[1]

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a pivotal step in the intrinsic apoptotic pathway.[1]

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates effector caspases, such as caspase-3.[1]

  • Execution of Apoptosis: Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][2]

cluster_this compound This compound cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound bcl2 Bcl-2 This compound->bcl2 downregulates bax Bax This compound->bax upregulates cytochrome_c_mito Cytochrome c bcl2->cytochrome_c_mito inhibits release bax->cytochrome_c_mito promotes release cytochrome_c_cyto Cytochrome c cytochrome_c_mito->cytochrome_c_cyto apaf1 Apaf-1 caspase9 Caspase-9 apaf1->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Figure 1: this compound-induced intrinsic apoptosis pathway.

Potential Involvement of Other Key Signaling Pathways

While direct evidence for this compound is still emerging, studies on the related alkaloid sophoridine provide strong indications of other signaling pathways that may be modulated.

  • MAPK Pathway: Sophoridine has been shown to activate the MAPK signaling pathway in non-small cell lung cancer, which can lead to the induction of apoptosis and cell cycle arrest.[3] This suggests that this compound might also exert its anti-cancer effects through this pathway.

  • NF-κB Pathway: Sophoridine has been found to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4] Given the frequent activation of NF-κB in cancer, its inhibition by this compound could contribute to its anti-tumor activity.

  • Hippo and p53 Pathways: In lung cancer cells, sophoridine has been demonstrated to activate the Hippo and p53 signaling pathways, both of which are critical tumor suppressor pathways.[5][6] Activation of these pathways can lead to cell cycle arrest and apoptosis.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HCT116Colorectal CarcinomaNot explicitly stated, but significant inhibition observed at 25, 50, and 100 mg/L[7]
SGC7901 (Sophoridine)Gastric Cancer3.52 µM[4]
AGS (Sophoridine)Gastric Cancer3.91 µM[4]
SW480 (Sophoridine)Colorectal Cancer3.14 mM[4]

Table 2: Effects of this compound on Apoptosis and Protein Expression in HCT116 Cells

TreatmentApoptosis Rate (%)Relative Bax ExpressionRelative Bcl-2 ExpressionRelative Caspase-3 ExpressionReference
Control5.211.01.01.0[7]
25 mg/L this compound46.37IncreasedDecreasedIncreased[7]
50 mg/L this compound-IncreasedDecreasedIncreased[7]
100 mg/L this compound87.62IncreasedDecreasedIncreased[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cancer cells.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 mg/L) for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound incubate1->treat_cells incubate2 Incubate 48h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read absorbance at 490 nm add_dmso->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability end End calculate_viability->end

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Detection by Hoechst 33258 Staining

This method is used to visualize the morphological changes in the nucleus of apoptotic cells.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Hoechst 33258 staining solution (10 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips in a 24-well plate and treat with this compound.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cells with Hoechst 33258 solution for 10 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on glass slides with a drop of mounting medium.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[2][7]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins, such as Bcl-2 and Bax.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

start Start cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 3: General workflow for Western blot analysis.

Quantitative Real-Time PCR (qRT-PCR) for Bcl-2 and Bax

This method is used to quantify the mRNA expression levels of target genes.

Materials:

  • Cancer cells treated with this compound

  • TRIzol reagent for RNA extraction

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for Bcl-2, Bax, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Extract total RNA from treated and control cells using TRIzol reagent.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[8]

  • Perform qRT-PCR using SYBR Green master mix and specific primers for Bcl-2, Bax, and the housekeeping gene.[8]

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]

  • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner of apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Lyse the treated and control cells and collect the supernatant.[6][9]

  • Add the cell lysate to a 96-well plate.[6][9]

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.[6][9]

  • Measure the absorbance at 405 nm using a microplate reader.[6]

  • The increase in absorbance is proportional to the caspase-3 activity.

Future Directions and Conclusion

This compound demonstrates significant potential as an anti-cancer agent, primarily through the induction of apoptosis. The evidence strongly supports its role in modulating the Bcl-2 family of proteins and activating the caspase cascade in colorectal cancer. Further research is warranted to elucidate its effects on other key signaling pathways, such as PI3K/Akt, MAPK, NF-κB, Hippo, and p53, in a broader range of cancer types. Comprehensive studies to determine the IC50 values of this compound in various cancer cell lines are also crucial for its preclinical development. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this promising natural compound. As our understanding of this compound's molecular mechanisms deepens, it may pave the way for its development as a novel and effective cancer therapy.

References

Oxysophoridine for anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Anti-inflammatory Effects of Oxysophoridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (OSR) is a quinolizidine alkaloid monomer derived from the traditional Chinese medicinal plant Sophora alopecuroides L.[1][2][3] This natural compound has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-arrhythmic, and immune-regulatory effects.[4][5][6] Notably, extensive research has highlighted its potent anti-inflammatory, anti-oxidative stress, and anti-apoptotic properties, positioning it as a promising therapeutic candidate for a range of inflammatory diseases.[1][3][7][8][9]

This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Anti-inflammatory Mechanisms and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor 4 (TLR4)/p38 Mitogen-Activated Protein Kinase (MAPK), and the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In inflammatory conditions, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of cytokines like TNF-α, IL-1β, and IL-6.[2] this compound has been shown to effectively suppress this pathway.[7][8] It decreases the phosphorylation of both NF-κB p65 and its inhibitor, IκBα, thereby preventing the nuclear translocation of p65 and reducing the expression of downstream inflammatory mediators.[7]

G LPS Inflammatory Stimuli (e.g., LPS) TLR4_receptor TLR4 Receptor LPS->TLR4_receptor IKK IKK Complex TLR4_receptor->IKK IkBa_p65 p-IκBα / p-p65 IKK->IkBa_p65 Phosphorylation p65_nucleus p65 (Nucleus) IkBa_p65->p65_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) iNOS, COX-2 p65_nucleus->Cytokines Gene Transcription OSR This compound OSR->IkBa_p65 Inhibits Phosphorylation

Caption: OSR inhibition of the NF-κB signaling pathway.

Activation of the Nrf2 Antioxidant Pathway

Oxidative stress is intrinsically linked to inflammation. The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. This compound has been demonstrated to activate this protective pathway.[7] It upregulates the protein levels of Nrf2 and its downstream targets, such as Heme Oxygenase-1 (HO-1) and p62, while decreasing the level of Keap1, an Nrf2 inhibitor.[7] This activation enhances the cellular antioxidant capacity, reducing oxidative damage and subsequently dampening the inflammatory cascade.[7]

G Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1 / Nrf2 Oxidative_Stress->Keap1_Nrf2 Nrf2_nucleus Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nucleus Nrf2 Release & Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidants Antioxidant Proteins (HO-1, p62, GSH) ARE->Antioxidants Gene Transcription OSR This compound OSR->Keap1_Nrf2 Promotes Dissociation

Caption: OSR activation of the Nrf2 antioxidant pathway.

Inhibition of the TLR4/p38 MAPK Pathway

The TLR4 signaling pathway is a key component of the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), leading to inflammatory responses. This compound has been found to inhibit the TLR4/p38 MAPK signaling pathway.[4][6] By suppressing the expression of TLR4 and the phosphorylation of the downstream kinase p38, OSR can mitigate the inflammatory cascade initiated by stimuli like LPS, which is particularly relevant in conditions such as cerebral ischemia/reperfusion injury.[4][6]

G LPS Inflammatory Stimuli (e.g., LPS) TLR4_receptor TLR4 Receptor LPS->TLR4_receptor MyD88 MyD88 TLR4_receptor->MyD88 p38_MAPK p-p38 MAPK MyD88->p38_MAPK Phosphorylation Inflammation Inflammation Ferroptosis p38_MAPK->Inflammation OSR This compound OSR->TLR4_receptor Inhibits Expression OSR->p38_MAPK Inhibits Phosphorylation

Caption: OSR inhibition of the TLR4/p38 MAPK pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo models.

Summary of In Vitro Studies
Cell LineInflammatory StimulusOSR ConcentrationKey FindingsReference
HSC-T6, RAW264.7LPS10 µMSignificantly reduced α-SMA and TGF-β1; suppressed iNOS expression.[7]
HSC-T6, RAW264.7LPS40 µMSuppressed COX-2 expression.[7]
HSC-T6, RAW264.7LPSNot specifiedInhibited the production of IL-1β, IL-6, and TNF-α.[7]
HT22OGD/RNot specifiedDecreased protein expression of TLR4, MyD88, and p-p38.[4]
Ovine OocytesZearalenone (ZEN)Not specifiedPromoted expression of antioxidant genes (GPX, SOD1) and inhibited apoptotic genes (CAS3, CAS8).[10][11]
Summary of In Vivo Studies
Animal ModelOSR DosageKey FindingsReference
CCl4-induced C57BL/6 mouse fibrotic model50 mg/kgSignificantly reduced α-SMA and TGF-β1, comparable to Silymarin.[7]
LPS-induced acute lung injury in miceNot specifiedReduced levels of total cells, neutrophils, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in bronchoalveolar lavage fluid.[8]
Rat model of acute myocardial infarction (AMI)62.5 - 250 mg/kgDose-dependently inhibited activities of NF-κB p65, TNF-α, IL-1β, and IL-6.[2][9]
Rat model of spinal cord injury (SCI)Not specifiedReduced serum levels of TNF-α, IL-1β, IL-6, and IL-8; reduced protein expression of PGE2, COX-2, and NF-κB in spinal cord tissue.[1]
Cerebral I/R injury rat modelNot specifiedDecreased brain injury and neuronal apoptosis; inhibited TLR4/p38MAPK signaling.[4]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vitro LPS-Induced Inflammation in Macrophages

This protocol is standard for assessing the anti-inflammatory potential of compounds on immune cells.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Experimental Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Cytokines (TNF-α, IL-1β, IL-6): Levels in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Nitric Oxide (NO): NO production is indirectly measured by quantifying nitrite accumulation in the supernatant using the Griess reagent.

  • Western Blot Analysis:

    • Cells are lysed to extract total protein.

    • Protein concentrations are determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, Nrf2, HO-1, TLR4, p-p38, β-actin).

    • After incubation with a corresponding secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and widely used model for evaluating acute inflammation.[12][13]

G cluster_0 Experimental Workflow A 1. Animal Acclimatization (e.g., Mice, 7-10 days) B 2. Group Assignment (Control, Carrageenan, OSR + Carrageenan) A->B C 3. OSR Administration (e.g., oral gavage, 1 hr prior to induction) B->C D 4. Baseline Paw Volume Measurement (Plethysmometer) C->D E 5. Induction of Inflammation (Subplantar injection of 1% Carrageenan) D->E F 6. Post-Induction Paw Volume Measurement (Hourly for ~6 hours) E->F G 7. Data Analysis (Calculate % inhibition of edema) F->G

References

A Technical Guide to the Antioxidant Properties of Oxysophoridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophoridine (OSR), a quinolizidine alkaloid derived from plants of the Sophora genus, has demonstrated significant antioxidant properties in a variety of preclinical models. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and key signaling pathways involved in the antioxidant effects of this compound. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound has emerged as a promising natural compound with potent antioxidant activities. This guide summarizes the current understanding of its antioxidant properties, focusing on its molecular mechanisms and providing relevant experimental data and protocols.

Mechanism of Action

The primary antioxidant mechanism of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this interaction is disrupted.

This compound treatment leads to a decrease in the protein levels of Keap1[1]. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcriptional activation[1][2].

Key downstream targets of the Nrf2 pathway upregulated by this compound include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties[1].

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress[1].

  • Superoxide Dismutase (SOD): Including SOD1 (Cu/Zn-SOD) and SOD2 (Mn-SOD), which catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide[3][4][5].

  • Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione (GSH) as a cofactor[3][4][5].

  • Catalase (CAT): An enzyme that decomposes hydrogen peroxide into water and oxygen[4][5].

  • Glutathione (GSH): this compound treatment has been shown to increase the levels of this critical non-enzymatic antioxidant[1][4].

In addition to the Nrf2 pathway, this compound has been reported to inhibit the Toll-like receptor 4 (TLR4)/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This pathway is implicated in inflammatory responses and ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. By inhibiting this pathway, this compound can further mitigate oxidative damage[5].

Furthermore, this compound upregulates the expression of Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11) , a component of the cystine/glutamate antiporter system essential for glutathione synthesis. This enhances the cellular capacity to detoxify ROS and maintain redox homeostasis[6].

Quantitative Data on Antioxidant Effects

The antioxidant efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Antioxidant Activity of this compound

Model SystemTreatment ConcentrationKey FindingsReference
Ovine Oocytes (Zearalenone-induced toxicity)10⁻⁶ mol/LOptimal concentration for promoting the expression of antioxidant genes (GPX, SOD1, SOD2) and reducing ROS accumulation.[3][7]
HSC-T6 and RAW264.7 cells (LPS-stimulated)10 µMSignificantly reduced α-SMA and TGF-β1. Suppressed iNOS expression.[1][2]
HSC-T6 and RAW264.7 cells (LPS-stimulated)40 µMSuppressed COX-2 expression.[1][2]
HT22 cells (OGD/R-induced injury)40 µMSignificantly enhanced levels of SOD and CAT and reduced MDA levels.[8]

Table 2: In Vivo Antioxidant Activity of this compound

Animal ModelDosageKey FindingsReference
CCl₄-induced hepatic fibrosis in mice50 mg/kgSignificantly reduced α-SMA and TGF-β1. Reduced MDA and increased GSH levels. Upregulated Nrf2 and HO-1 protein levels.[1][2]
Acute myocardial infarction in ratsNot specifiedReduced MDA levels. Elevated activities of CAT, Cu/Zn-SOD, Mn-SOD, GSH, and GPx in a dose-dependent manner.[4][5]

Signaling Pathways and Experimental Workflows

The Keap1-Nrf2 Signaling Pathway Activated by this compound

Keap1_Nrf2_Pathway OSR This compound Keap1 Keap1 OSR->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and promotes ubiquitination Ub Ubiquitin Nrf2_cyto->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, GPx) ARE->Antioxidant_Genes Activates transcription

Caption: The Keap1-Nrf2 signaling pathway activated by this compound.

Experimental Workflow for Evaluating Antioxidant Properties

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Antioxidant Assays Cell_Culture Cell Culture (e.g., HT22, HSC-T6) Induce_Stress Induce Oxidative Stress (e.g., H₂O₂, LPS) Cell_Culture->Induce_Stress OSR_Treatment This compound Treatment (Varying concentrations) Induce_Stress->OSR_Treatment ROS_Assay ROS Measurement (DCFH-DA assay) OSR_Treatment->ROS_Assay Lipid_Peroxidation Lipid Peroxidation (MDA assay) OSR_Treatment->Lipid_Peroxidation Antioxidant_Levels Antioxidant Levels (GSH assay) OSR_Treatment->Antioxidant_Levels Gene_Expression Gene Expression (qPCR for Nrf2, HO-1, etc.) OSR_Treatment->Gene_Expression Protein_Expression Protein Expression (Western Blot for Nrf2, Keap1, etc.) OSR_Treatment->Protein_Expression Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Lipid_Peroxidation->Data_Analysis Antioxidant_Levels->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

Caption: A typical experimental workflow for in vitro evaluation of this compound's antioxidant properties.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols for assessing the antioxidant properties of this compound.

Measurement of Intracellular ROS using DCFH-DA

This protocol is adapted for adherent cells, such as the HT22 hippocampal cell line.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • HT22 cells

  • 24-well plates

  • DCFH-DA (stock solution of 10 mM in DMSO)

  • Serum-free, phenol red-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed HT22 cells in a 24-well plate and allow them to adhere overnight.

  • Induce oxidative stress (e.g., with glutamate or H₂O₂) and/or treat with various concentrations of this compound for the desired time.

  • Prepare a fresh working solution of DCFH-DA at a final concentration of 5-20 µM in pre-warmed serum-free, phenol red-free medium[9][10].

  • Remove the treatment medium and wash the cells once with PBS.

  • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark[9][10][11][12].

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add PBS to each well.

  • Measure the fluorescence intensity immediately using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope[11].

  • Normalize the fluorescence intensity to the protein concentration in each well to account for differences in cell number.

Malondialdehyde (MDA) Assay in Tissue Homogenates

This protocol is suitable for measuring lipid peroxidation in tissue samples (e.g., liver).

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (TBA-MDA adduct), which can be measured spectrophotometrically.

Materials:

  • Tissue sample (e.g., liver)

  • Ice-cold 1.15% KCl solution

  • TCA-TBA-HCl reagent (Trichloroacetic acid, Thiobarbituric acid, Hydrochloric acid)

  • Spectrophotometer

Procedure:

  • Homogenize the weighed tissue sample in ice-cold 1.15% KCl to make a 10% homogenate[13].

  • To 1 ml of the tissue homogenate, add 2 ml of the TCA-TBA-HCl reagent and mix thoroughly[13].

  • Heat the mixture in a boiling water bath for 15 minutes[13].

  • After cooling, centrifuge the mixture at 1000 rpm for 10 minutes to pellet the precipitate[13].

  • Measure the absorbance of the supernatant at 532 nm against a blank containing all reagents except the tissue homogenate[13].

  • Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

Glutathione (GSH) Assay in Tissue Homogenates

This protocol measures the level of reduced glutathione in tissue samples.

Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) and a mixed disulfide. The rate of TNB formation is proportional to the GSH concentration and can be measured spectrophotometrically.

Materials:

  • Tissue sample

  • Trichloroacetic acid (TCA)

  • DTNB solution

  • Sodium phosphate buffer

  • Spectrophotometer

Procedure:

  • Homogenize the tissue sample in an appropriate buffer.

  • Deproteinate the sample by adding TCA and centrifuge to pellet the precipitated proteins.

  • Mix the supernatant with a sodium phosphate buffer (pH 8.0) and DTNB solution[14].

  • After a 10-minute incubation, measure the absorbance of the yellow-colored product at 412 nm[14].

  • Quantify the GSH concentration using a standard curve prepared with known concentrations of GSH.

Western Blotting for Nrf2 and Keap1

This protocol outlines the general steps for analyzing the protein expression of Nrf2 and Keap1.

Procedure:

  • Lyse the cells or tissue homogenates in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2 and Keap1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Nrf2 and HO-1

This protocol describes the steps to measure the mRNA expression levels of Nrf2 and HO-1.

Procedure:

  • Extract total RNA from cells or tissues using TRIzol reagent or a commercial RNA extraction kit.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes. Use primers specific for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Conclusion

This compound exhibits robust antioxidant properties primarily through the activation of the Keap1-Nrf2 signaling pathway, leading to the upregulation of a suite of antioxidant enzymes and molecules. Its ability to also modulate other pathways involved in oxidative stress and inflammation, such as the TLR4/p38MAPK pathway, further underscores its potential as a multifaceted antioxidant agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in combating diseases associated with oxidative stress.

References

Oxysophoridine-Induced Apoptosis In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophoridine (OSR), a quinolizidine alkaloid extracted from the plant Sophora alopecuroides, has demonstrated significant potential as an inducer of apoptosis in various in vitro models, particularly in cancer and neuronal cell lines. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and key signaling pathways involved in this compound-induced apoptosis. Quantitative data from multiple studies are summarized, and detailed methodologies for crucial experiments are presented to facilitate the replication and further exploration of OSR's apoptotic effects. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows using Graphviz (DOT language) to offer a clear and concise understanding of the molecular and procedural aspects of OSR research.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The ability to selectively induce apoptosis in diseased cells is a primary goal in modern drug discovery. This compound has emerged as a promising natural compound with potent pro-apoptotic properties. This document serves as a technical resource for researchers investigating the in vitro apoptotic effects of this compound, with a focus on its application in cancer and neuroscience research.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic efficacy of this compound has been quantified in various cell lines. The following tables summarize key data points from published studies, including IC50 values and apoptosis rates.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
HCT116Colorectal CarcinomaNot explicitly defined in provided abstracts; effective concentrations for apoptosis are 25, 50, and 100 mg/L.48MTT Assay
HepG2Hepatocellular CarcinomaNot available in provided abstracts--
A549Lung CarcinomaNot available in provided abstracts--
MCF-7Breast AdenocarcinomaNot available in provided abstracts--
U87GlioblastomaNot available in provided abstracts--

Table 2: Apoptosis Rates in HCT116 Cells Treated with this compound

This compound Concentration (mg/L)Apoptosis Rate (%)Exposure Time (h)AssayReference
0 (Control)5.2148Hoechst 33258 Staining[1]
2546.3748Hoechst 33258 Staining[1]
50Not explicitly stated, but increased from 25 mg/L48Hoechst 33258 Staining[1]
10087.6248Hoechst 33258 Staining[1]

Core Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis through distinct signaling pathways in different cell types. The two most well-characterized pathways are the Bcl-2/Bax/caspase-3 pathway in cancer cells and the TLR4/p38MAPK pathway in neuronal cells.

The Bcl-2/Bax/Caspase-3 Pathway in Cancer Cells

In colorectal cancer cells, this compound modulates the expression of key proteins in the intrinsic apoptosis pathway. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[1][2] This shift in the Bcl-2/Bax ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade, culminating in the activation of caspase-3 and the cleavage of PARP-1, leading to cell death.[1][2]

Bcl2_Bax_Caspase3_Pathway OSR This compound Bcl2 Bcl-2 OSR->Bcl2 Bax Bax OSR->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP1 PARP-1 Caspase3->PARP1 cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Bcl-2/Bax/Caspase-3 Signaling Pathway
The TLR4/p38MAPK Pathway in Neuronal Cells

In hippocampal neuronal cells, this compound has been shown to protect against injury-induced apoptosis by inhibiting the Toll-like receptor 4 (TLR4)/p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3] This pathway is often activated in response to cellular stress and inflammation. By blocking this pathway, this compound reduces neuronal apoptosis.[3]

TLR4_p38MAPK_Pathway OSR This compound TLR4 TLR4 OSR->TLR4 p38MAPK p38 MAPK TLR4->p38MAPK activates Apoptosis Neuronal Apoptosis p38MAPK->Apoptosis

TLR4/p38MAPK Signaling Pathway

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced apoptosis in vitro.

Cell Culture and OSR Treatment
  • Cell Lines:

    • HCT116 (Human Colorectal Carcinoma): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • HT22 (Mouse Hippocampal Neuronal): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO or PBS) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.

Cell_Culture_Workflow Start Start Cell_Culture Maintain Cell Culture (HCT116 or HT22) Start->Cell_Culture Treat_Cells Treat Cells with OSR Cell_Culture->Treat_Cells Prepare_OSR Prepare this compound Stock Solution Dilute_OSR Dilute OSR to Working Concentrations Prepare_OSR->Dilute_OSR Dilute_OSR->Treat_Cells Incubate Incubate for Specified Time Treat_Cells->Incubate Assay Perform Apoptosis Assays Incubate->Assay

References

A Technical Guide to the Natural Sources of Oxysophoridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophoridine is a tetracyclic quinolizidine alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities. As a derivative of matrine, it is found in a select number of plant species and represents a promising lead compound for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and a visualization of its biosynthetic origins. This document is intended to serve as a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and pharmaceutical sciences.

Primary Natural Sources of this compound

The principal natural source of this compound is the plant species Sophora alopecuroides, a perennial herb belonging to the Fabaceae family.[1] This plant is widely distributed in the arid and semi-arid regions of Asia and has a long history of use in traditional medicine.[2] While other species within the Sophora genus, such as Sophora flavescens, are known to produce a variety of matrine-type alkaloids, Sophora alopecuroides is the most frequently cited and abundant source of this compound. Research has also identified related alkaloids in other species like Sophora moorcroftiana, indicating that the genus is a rich reservoir of these compounds.[3][4]

Quantitative Analysis of this compound in Sophora alopecuroides

The concentration of this compound and other related alkaloids in Sophora alopecuroides can vary depending on the part of the plant, its geographical origin, and the time of harvesting. The seeds and aerial parts of the plant are generally reported to contain the highest concentrations of total alkaloids.[1] While specific quantitative data for this compound across a wide range of conditions is still emerging in publicly available literature, studies on the alkaloid profiles of related Sophora species provide valuable comparative data. For instance, a study on Sophora moorcroftiana seeds reported the content of several key alkaloids, as detailed in the table below. It is important to note that while this compound is a known constituent of S. alopecuroides, the following data from a closely related species is presented for illustrative purposes.

Plant SpeciesPlant PartAlkaloidContent (% of dry weight)
Sophora moorcroftianaSeedsOxymatrine2.45%
Oxysophocarpine0.35%
Matrine0.73%
Sophocarpine0.47%
Total Alkaloids 4.00%
Data from a study on Sophora moorcroftiana seeds provides a quantitative reference for alkaloid content within the genus.[3][4]

Experimental Protocols

Extraction of Total Alkaloids from Sophora alopecuroides

A common method for the extraction of total alkaloids from Sophora alopecuroides is enzyme and ultrasound-assisted extraction, which has been shown to be highly efficient.[3][4]

Materials and Reagents:

  • Dried and powdered Sophora alopecuroides plant material (e.g., seeds)

  • Cellulose-hemicellulose complex enzyme

  • Ethanol (77.18%)

  • Deionized water

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • Enzymatic Hydrolysis: Weigh a specific amount of the powdered plant material and mix it with a 10% (w/w) solution of the cellulose-hemicellulose complex enzyme. The solid-to-liquid ratio should be approximately 1:44.82 (v/v).

  • Incubation: Allow the enzymatic hydrolysis to proceed under optimal temperature and pH conditions as recommended for the specific enzyme preparation.

  • Ultrasonic-Assisted Extraction: Following enzymatic treatment, place the mixture in an ultrasonic bath. Perform the extraction for 45 minutes at an ultrasonic power of approximately 267 W using 77.18% ethanol as the solvent.

  • Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. The resulting filtrate contains the total alkaloids. The solvent can be removed under reduced pressure to yield the crude total alkaloid extract. This method has been reported to increase extraction efficiency by 32.5% compared to conventional solvent extraction.[3][4]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The quantitative determination of this compound and other alkaloids in the crude extract is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water containing diethylamine. A typical mobile phase could be methanol:water:diethylamine (45:55:0.07, v/v/v).

  • Flow Rate: 0.6 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the crude total alkaloid extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Biosynthetic Pathway of Matrine-Type Alkaloids

This compound is a matrine-type alkaloid, and its biosynthesis is believed to follow a similar pathway to other quinolizidine alkaloids. The pathway originates from the amino acid L-lysine.[5][6][7][8]

Matrine-Type Alkaloid Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Oxidative Deamination Tricyclic_Intermediate Tricyclic Intermediate Piperideine->Tricyclic_Intermediate x3 molecules, cyclization Matrine Matrine Tricyclic_Intermediate->Matrine This compound This compound Matrine->this compound Oxidation

Caption: Proposed biosynthetic pathway of matrine-type alkaloids, including this compound, originating from L-lysine.

Experimental Workflow for Analysis

The overall process for the extraction and quantification of this compound from its natural source can be summarized in a logical workflow.

Experimental Workflow Plant_Material Sophora alopecuroides (Dried, Powdered) Extraction Enzyme and Ultrasound-Assisted Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract HPLC_Analysis HPLC Quantification Crude_Extract->HPLC_Analysis Data_Analysis Data Analysis and Concentration Determination HPLC_Analysis->Data_Analysis

References

An In-Depth Technical Guide to the Modulation of the Bcl-2/Bax/Caspase-3 Pathway by Oxysophoridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pro-apoptotic effects of Oxysophoridine, with a specific focus on its interaction with the Bcl-2/Bax/caspase-3 signaling cascade. This document synthesizes key findings, presents quantitative data from preclinical studies, and offers detailed experimental protocols to facilitate further research in this area.

Executive Summary

This compound, a quinolizidine alkaloid extracted from Sophora alopecuroides, has demonstrated significant anti-tumor properties, primarily through the induction of apoptosis. A critical mechanism of action for this compound is its ability to modulate the intrinsic apoptotic pathway. This is achieved by altering the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, leading to the activation of the executioner caspase, caspase-3. This guide will delve into the specifics of this pathway, the quantitative effects of this compound, and the methodologies used to elucidate these effects.

The Bcl-2/Bax/Caspase-3 Apoptotic Pathway

The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. In healthy cells, Bcl-2 sequesters Bax, preventing its pro-apoptotic action.[1][2] Upon receiving an apoptotic stimulus, the balance shifts, leading to the inhibition of Bcl-2 and the activation and translocation of Bax to the mitochondrial outer membrane. This permeabilizes the membrane, causing the release of cytochrome c into the cytosol.[3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates caspase-3, the primary executioner caspase, which orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates.[3]

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax promotes Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome activates Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 1: this compound's mechanism in the Bcl-2/Bax/caspase-3 pathway.

Quantitative Effects of this compound

The pro-apoptotic efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key data from research on colorectal cancer cell lines.

Cell Viability and Proliferation

The anti-proliferative effects of this compound are typically assessed using MTT or similar cell viability assays.

Cell LineTreatment DurationThis compound Concentration (mg/L)Inhibition Rate (%)IC50 (mg/L)Reference
HCT11648h312.559.28[4]
HCT11648h619.859.28[4]
HCT11648h1228.359.28[4]
HCT11648h2439.159.28[4]
HCT11648h4846.259.28[4]
HCT11648h9668.459.28[4]
HCT11648h19289.759.28[4]
Colony Formation Assay

The long-term impact of this compound on the clonogenic survival of cancer cells is evaluated by colony formation assays.

Cell LineThis compound Concentration (mg/L)Colony Formation Inhibition Rate (%)Reference
HCT1162542.15[5]
HCT1165073.48[5]
HCT11610091.26[5]
Induction of Apoptosis

Apoptosis induction by this compound is quantified by methods such as Hoechst 33258 staining or TUNEL assays.

Cell LineTreatment DurationThis compound Concentration (mg/L)Apoptosis Rate (%)Reference
HCT11648h2546.37[5]
HCT11648h5068.19[5]
HCT11648h10087.62[5]

Note: While several studies confirm the upregulation of Bax and cleaved caspase-3 and downregulation of Bcl-2 via Western blotting, specific quantitative densitometry data was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for the key experiments discussed.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Start Seed cells in 96-well plate Treat Treat with this compound (various concentrations) Start->Treat Incubate1 Incubate for 48 hours Treat->Incubate1 Add_MTT Add MTT solution (0.5 mg/mL) Incubate1->Add_MTT Incubate2 Incubate for 4 hours Add_MTT->Incubate2 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate2->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance End Calculate cell viability Read_Absorbance->End

Figure 2: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 3-192 mg/L) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, and caspase-3.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 (1:400), Bax (1:400), and caspase-3 (1:400) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:1000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection kit.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

Start Fix and permeabilize cells on coverslips Equilibration Incubate with Equilibration Buffer Start->Equilibration TdT_Reaction Add TdT reaction mix (TdT enzyme + labeled dUTPs) Equilibration->TdT_Reaction Incubate Incubate for 60 min at 37°C TdT_Reaction->Incubate Stop_Reaction Add Stop/Wash Buffer Incubate->Stop_Reaction Detection Visualize with fluorescence microscopy Stop_Reaction->Detection End Quantify TUNEL-positive cells Detection->End

Figure 3: Generalized workflow for a TUNEL assay.

Protocol:

  • Sample Preparation: Grow cells on coverslips and treat with this compound. Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.

  • Equilibration: Incubate the samples with an equilibration buffer for 10 minutes.

  • TdT Labeling: Add the TdT reaction mix, containing TdT enzyme and fluorescently labeled dUTPs, and incubate for 60 minutes at 37°C in a humidified chamber.

  • Stopping the Reaction: Add a stop/wash buffer to terminate the reaction.

  • Counterstaining: (Optional) Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantification: Determine the percentage of TUNEL-positive cells by counting the number of fluorescent cells relative to the total number of cells in multiple fields of view.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis through the intrinsic pathway. Its mechanism of action, centered on the modulation of the Bcl-2/Bax ratio and subsequent activation of caspase-3, is well-supported by preclinical evidence. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Further studies focusing on quantitative proteomics and in vivo efficacy in diverse cancer models are warranted to fully elucidate its clinical promise.

References

Oxysophoridine's Dual Modulation of Nrf2 and NF-κB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxysophoridine (OSR), a quinolizidine alkaloid derived from Sophora alopecuroides, has demonstrated significant therapeutic potential in preclinical models of inflammatory and oxidative stress-related diseases. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning OSR's pharmacological effects, with a specific focus on its dual regulatory action on the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Through the activation of the cytoprotective Nrf2 pathway and the concurrent inhibition of the pro-inflammatory NF-κB pathway, OSR presents a compelling profile for the development of novel therapeutics targeting a range of pathologies, including hepatic fibrosis, myocardial infarction, and neuroinflammation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling cascades to facilitate further research and development.

Introduction

Oxidative stress and inflammation are intertwined pathological processes that contribute to the onset and progression of numerous chronic diseases. The Nrf2 and NF-κB signaling pathways represent two of the most critical regulatory networks governing cellular responses to these stressors. The Nrf2 pathway is the primary regulator of the antioxidant defense system, while the NF-κB pathway is a central mediator of the inflammatory response. The ability of a single therapeutic agent to favorably modulate both pathways is of significant interest in drug discovery.

This compound has emerged as a promising candidate in this regard. Accumulating evidence indicates that OSR can simultaneously upregulate the Nrf2-mediated antioxidant response and suppress NF-κB-driven inflammation. This dual activity suggests a broader therapeutic window and potentially greater efficacy compared to agents that target only one of these pathways.

The Nrf2 Signaling Pathway and its Activation by this compound

The Nrf2 pathway plays a crucial role in protecting cells from oxidative damage by upregulating the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

This compound has been shown to activate this pathway, leading to enhanced antioxidant capacity. Studies have demonstrated that OSR treatment increases the protein levels of Nrf2 and its downstream targets, HO-1 and NQO1, in various cell and animal models. One proposed mechanism for this activation is the OSR-mediated reduction in Keap1 protein levels, which would lead to decreased Nrf2 degradation and its subsequent nuclear accumulation.

Figure 1: this compound activates the Nrf2 signaling pathway.

The NF-κB Signaling Pathway and its Inhibition by this compound

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (most commonly p65/p50) is held in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, liberating NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

This compound has been demonstrated to effectively suppress this pro-inflammatory cascade. OSR treatment has been shown to decrease the phosphorylation of both the p65 subunit of NF-κB and its inhibitor, IκBα. By preventing the degradation of IκBα, OSR effectively sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory cytokines.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Binding Proteasome Proteasome IκBα->Proteasome Degradation NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocation OSR This compound OSR->IKK Inhibits DNA κB Site NFκB_n->DNA Binds TNFa TNF-α DNA->TNFa Transcription IL6 IL-6 DNA->IL6 Transcription IL1b IL-1β DNA->IL1b Transcription

Figure 2: this compound inhibits the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of the Nrf2 and NF-κB signaling pathways as reported in the literature.

Table 1: Effect of this compound on Nrf2 Pathway Markers

Model SystemTreatmentMarkerMethodResultReference
LPS-stimulated HSC-T6 cells10 µM OSRNrf2Western BlotUpregulation
LPS-stimulated HSC-T6 cells10 µM OSRHO-1Western BlotUpregulation
CCl4-induced mouse model50 mg/kg OSRNrf2Western BlotUpregulation
CCl4-induced mouse model50 mg/kg OSRHO-1Western BlotUpregulation

Table 2: Effect of this compound on NF-κB Pathway Markers

Model SystemTreatmentMarkerMethodResultReference
LPS-stimulated HSC-T6 cells10 µM OSRp-NF-κB p65Western BlotDownregulation
LPS-stimulated HSC-T6 cells10 µM OSRp-IκBαWestern BlotDownregulation
CCl4-induced mouse model50 mg/kg OSRp-NF-κB p65Western BlotDownregulation
CCl4-induced mouse model50 mg/kg OSRp-IκBαWestern BlotDownregulation
LPS-stimulated HSC-T6 cells10 µM OSRIL-1βELISAInhibition
LPS-stimulated HSC-T6 cells10 µM OSRIL-6ELISAInhibition
LPS-stimulated HSC-T6 cells10 µM OSRTNF-αELISAInhibition

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on the Nrf2 and NF-κB signaling pathways.

Cell Culture and Treatments
  • Cell Lines: RAW264.7 (murine macrophage) and HSC-T6 (rat hepatic stellate) cells are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: Inflammation is often induced by treating cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours).

  • This compound Treatment: OSR is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 10, 20, 40 µM) for a predetermined time before or concurrently with LPS stimulation.

Western Blot Analysis

Western blotting is a key technique to quantify changes in protein expression levels.

Western_Blot_Workflow start Cell/Tissue Lysate (Protein Extraction) protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (4°C, overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (RT, 1 hour) primary_ab->secondary_ab detection Signal Detection (Chemiluminescence) secondary_ab->detection analysis Densitometric Analysis detection->analysis

Figure 3: General workflow for Western blot analysis.

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Examples of primary antibodies include:

    • anti-Nrf2 (1:1000)

    • anti-HO-1 (1:1000)

    • anti-NQO1 (1:1000)

    • anti-Keap1 (1:1000)

    • anti-p-NF-κB p65 (1:1000)

    • anti-NF-κB p65 (1:1000)

    • anti-p-IκBα (1:1000)

    • anti-IκBα (1:1000)

    • anti-β-actin (1:5000, as a loading control)

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit and visualized with a chemiluminescence imaging system.

  • Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure changes in mRNA expression levels of target genes.

  • RNA Extraction: Total RNA is extracted from cells or tissues using a TRIzol-based reagent or a commercial kit.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: The qPCR reaction is performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system.

  • Primer Sequences:

    • HO-1: (Forward) 5'-CCTCACTGGCAGGAAATCATC-3', (Reverse) 5'-CCTCTGTCAGCAGTGCCTCA-3'

    • NQO1: (Forward) 5'-AGCGGCTCCATGTACTCAGA-3', (Reverse) 5'-CAGAGTGGTATAGCCAAGCCA-3'

    • GAPDH (as an internal control): (Forward) 5'-AGGTCGGTGTGAACGGATTTG-3', (Reverse) 5'-TGTAGACCATGTAGTTGAGGTCA-3'

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of secreted cytokines in cell culture supernatants or serum.

  • Sample Collection: Cell culture supernatants are collected and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read at 450 nm using a microplate reader, and the concentrations are calculated based on a standard curve generated from recombinant cytokines.

Nrf2 siRNA Interference

To confirm the role of Nrf2 in the observed effects of OSR, small interfering RNA (siRNA) can be used to knockdown Nrf2 expression.

  • siRNA Transfection: Cells are transfected with Nrf2-specific siRNA or a negative control siRNA using a lipofectamine-based transfection reagent according to the manufacturer's protocol.

  • Verification of Knockdown: The efficiency of Nrf2 knockdown is confirmed by Western blot or qRT-PCR.

  • Functional Assays: Following Nrf2 knockdown, cells are treated with OSR and/or LPS, and downstream effects on target gene expression and cell viability are assessed.

Conclusion and Future Directions

Future research should focus on several key areas:

  • Elucidation of the precise molecular interaction between OSR and Keap1.

  • Comprehensive dose-response studies in various preclinical models.

  • Pharmacokinetic and pharmacodynamic profiling of OSR.

  • Investigation of the long-term safety and efficacy of OSR.

A deeper understanding of these aspects will be crucial for the successful translation of this compound from a promising preclinical compound to a clinically effective therapeutic agent. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this remarkable natural product.

A Technical Guide to Oxysophoridine's Interaction with the TLR4/p38MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxysophoridine (OSR), a natural alkaloid derived from the plant Sophora alopecuroides, has demonstrated significant pharmacological potential, particularly in mitigating inflammation, oxidative stress, and apoptosis.[1][2][3] Emerging research has identified the Toll-like receptor 4 (TLR4) / p38 mitogen-activated protein kinase (p38MAPK) signaling pathway as a critical molecular target for OSR's therapeutic effects. This technical guide provides an in-depth analysis of the mechanism by which this compound modulates this pathway, supported by quantitative data from recent studies, detailed experimental protocols, and visual diagrams of the core biological processes. The evidence strongly suggests that OSR alleviates cellular injury, such as that seen in cerebral ischemia/reperfusion, by directly inhibiting the TLR4/p38MAPK axis, thereby preventing downstream inflammatory and ferroptotic events.[4]

Introduction to this compound and the TLR4/p38MAPK Pathway

This compound is a quinolizidine alkaloid that has been investigated for a wide range of bioactivities, including anti-inflammatory, anti-arrhythmic, and immunoregulatory functions.[3][4] Its protective effects have been noted in various models of injury, including myocardial infarction, spinal cord injury, and neurodegenerative diseases.[1][2][5]

The TLR4 signaling pathway is a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) from Gram-negative bacteria.[6][7] Upon activation, TLR4 recruits adaptor proteins, primarily MyD88, initiating a cascade that leads to the activation of downstream kinases, including the p38MAPK.[4][7] The phosphorylation and activation of p38MAPK trigger a cellular stress response, culminating in the production of pro-inflammatory cytokines and, in some contexts, programmed cell death pathways like ferroptosis.[4][8][9] Dysregulation of this pathway is implicated in numerous inflammatory conditions.

This guide focuses on the intersection of OSR and the TLR4/p38MAPK pathway, elucidating how OSR's inhibitory action presents a promising therapeutic strategy.

Mechanism of Action: OSR as an Inhibitor of TLR4/p38MAPK Signaling

Research demonstrates that this compound exerts its neuroprotective and anti-inflammatory effects by directly intervening in the TLR4/p38MAPK signaling cascade. In models of cerebral ischemia/reperfusion (I/R) injury, both in vivo and in vitro, treatment with OSR leads to a significant reduction in the expression of key pathway components.[4]

The proposed mechanism is as follows:

  • Stimulus : Cellular stress, such as that induced by I/R or oxygen-glucose deprivation/reoxygenation (OGD/R), upregulates the expression of TLR4.[4]

  • OSR Intervention : OSR administration effectively blocks this upregulation. It significantly decreases the protein expression levels of TLR4 and its downstream adaptor protein, MyD88.[4]

  • Pathway Inhibition : By reducing the expression of TLR4 and MyD88, OSR prevents the propagation of the inflammatory signal. This leads to a marked decrease in the phosphorylation of p38 MAPK (p-p38), effectively inactivating this critical stress-response kinase.[4]

  • Downstream Consequences : The inactivation of the TLR4/p38MAPK pathway results in the suppression of pro-inflammatory responses, a reduction in oxidative stress, and the inhibition of ferroptosis, a form of iron-dependent cell death.[4]

This inhibitory effect has been confirmed through experiments where the protective effects of OSR were reversed by overexpressing TLR4 or by using anisomycin, a p38MAPK activator.[4]

TLR4_p38MAPK_Pathway This compound's Inhibition of the TLR4/p38MAPK Pathway cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_effects Downstream Effects LPS LPS / OGD/R TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 p38 p38 MAPK MyD88->p38 p_p38 p-p38 MAPK (Active) p38->p_p38 Phosphorylation Inflammation Inflammation (TNF-α, IL-1β, IL-6) p_p38->Inflammation Ferroptosis Ferroptosis p_p38->Ferroptosis OSR This compound (OSR) OSR->TLR4 Inactivates OSR->p_p38 Reduces

Caption: OSR inhibits the TLR4/p38MAPK pathway, reducing inflammation and ferroptosis.

Quantitative Data on OSR's Efficacy

The inhibitory effects of this compound on the TLR4/p38MAPK pathway and downstream markers have been quantified in various studies. The tables below summarize key findings from research on cerebral I/R injury and hepatic fibrosis.

Table 1: Effect of OSR on TLR4/p38MAPK Pathway Protein Expression in HT22 Cells (OGD/R Model) [4]

Protein Control OGD/R OGD/R + OSR (40 µM)
TLR4 Low Expression Significantly Increased Significantly Decreased vs. OGD/R
MyD88 Low Expression Significantly Increased Significantly Decreased vs. OGD/R
p-p38 Low Expression Significantly Increased Significantly Decreased vs. OGD/R

Data derived from Western Blot semi-quantification. "Significantly" refers to statistically significant changes (P<0.01 or P<0.001).

Table 2: Effect of OSR on Inflammatory Cytokine Levels

Cytokine Model Condition OSR Treatment Effect Reference
TNF-α Cerebral I/R (OGD/R) OGD/R Induced Significantly Reversed Increase [4]
IL-1β Cerebral I/R (OGD/R) OGD/R Induced Significantly Reversed Increase [4]
IL-10 Cerebral I/R (OGD/R) OGD/R Induced Significantly Reversed Decrease [4]
IL-1β Hepatic Fibrosis (LPS) LPS Induced Inhibited [10]
IL-6 Hepatic Fibrosis (LPS) LPS Induced Inhibited [10]
TNF-α Hepatic Fibrosis (LPS) LPS Induced Inhibited [10]

OSR concentrations used were 40 µM in the OGD/R model and 10-40 µM in the LPS-stimulated hepatic cell model.

Table 3: Effect of OSR on Oxidative Stress and Fibrosis Markers

Marker Model Condition OSR Treatment Effect Reference
ROS Production Cerebral I/R (OGD/R) OGD/R Induced Markedly Counteracted [4]
MDA Hepatic Fibrosis LPS Induced Reduced [10]
GSH Hepatic Fibrosis LPS Induced Increased [10]
α-SMA Hepatic Fibrosis LPS Induced Significantly Reduced (at 10 µM) [10]
iNOS Hepatic Fibrosis LPS Induced Suppressed (at 10 µM) [10]
COX-2 Hepatic Fibrosis LPS Induced Suppressed (at 40 µM) [10]

MDA: Malondialdehyde; GSH: Glutathione; α-SMA: Alpha-smooth muscle actin; iNOS: Inducible nitric oxide synthase; COX-2: Cyclooxygenase-2.

Key Experimental Protocols

Reproducing the findings related to OSR's effect on the TLR4/p38MAPK pathway requires specific experimental models and analytical techniques. Below are generalized protocols based on published methodologies.[4][10]

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This model simulates ischemic-reperfusion injury in cultured cells, such as the HT22 hippocampal neuronal cell line.[4]

  • Cell Culture : Culture HT22 cells in standard DMEM with 10% FBS until they reach 80-90% confluency.

  • Pre-treatment : Treat the designated cell groups with this compound (e.g., 40 µM) for a specified period (e.g., 2 hours) before inducing OGD.

  • OGD Induction : Replace the culture medium with glucose-free Earle's Balanced Salt Solution. Place the cells in a hypoxic incubator (95% N₂, 5% CO₂) for a duration sufficient to induce injury (e.g., 4-6 hours).

  • Reoxygenation : Remove cells from the hypoxic chamber, replace the medium with standard culture medium (containing glucose and serum), and return them to a normoxic incubator (95% air, 5% CO₂) for a reoxygenation period (e.g., 24 hours).

  • Analysis : Harvest cells for subsequent analysis via Western Blotting, ELISA, or ROS detection assays.

OGD_R_Workflow General Workflow for In Vitro OGD/R Experiment Start Culture HT22 Cells (80-90% confluency) Treatment Pre-treat with OSR (e.g., 40 µM, 2h) Start->Treatment OGD Induce OGD (Glucose-free medium, hypoxic chamber, 4-6h) Treatment->OGD Reoxygenation Reoxygenation (Standard medium, normoxic chamber, 24h) OGD->Reoxygenation Analysis Harvest Cells for Analysis (Western Blot, ELISA, etc.) Reoxygenation->Analysis Logical_Relationship Therapeutic Logic of this compound Action OSR This compound Inhibition Inhibition of TLR4/p38MAPK Pathway OSR->Inhibition leads to Effects Suppression of: • Pro-inflammatory Cytokines • Oxidative Stress • Ferroptosis Inhibition->Effects results in Outcome Therapeutic Outcome: (e.g., Neuroprotection, Anti-inflammation) Effects->Outcome achieves

References

The Cardioprotective Effects of Oxysophoridine in Myocardial Infarction Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophoridine (OSR), a tetracyclic quinolizidine alkaloid extracted from the traditional Chinese medicinal plant Sophora alopecuroides, has demonstrated significant cardioprotective effects in preclinical models of acute myocardial infarction (AMI).[1] This technical guide provides an in-depth overview of the current understanding of OSR's efficacy, mechanism of action, and the experimental methodologies used to evaluate its therapeutic potential. The information presented herein is intended to support further research and development of this compound as a potential novel treatment for ischemic heart disease.

Quantitative Data on the Efficacy of this compound

The cardioprotective effects of this compound have been quantified in a rat model of AMI induced by left anterior descending (LAD) coronary artery ligation. The data consistently demonstrates a dose-dependent reduction in myocardial injury and an improvement in key biomarkers.

Table 1: Effect of this compound on Myocardial Infarct Size
Treatment GroupDose (mg/kg)Infarct Size (%)
Sham-0
Vehicle (AMI)-41.66 ± 2.56
OSR62.535.43 ± 3.54
OSR12530.68 ± 3.42
OSR25028.59 ± 2.98

Data is presented as mean ± standard deviation.[2]

Table 2: Effect of this compound on Serum Cardiac Enzyme Levels
Treatment GroupDose (mg/kg)CK (U/L)CK-MB (U/L)LDH (U/L)cTnT (ng/mL)
Sham-185.3 ± 21.711.2 ± 1.5158.6 ± 18.90.12 ± 0.03
Vehicle (AMI)-589.6 ± 63.445.8 ± 5.1496.2 ± 55.31.89 ± 0.21
OSR62.5498.7 ± 52.138.6 ± 4.2412.8 ± 46.71.55 ± 0.18
OSR125412.5 ± 45.931.4 ± 3.6335.4 ± 38.11.23 ± 0.14
OSR250336.8 ± 37.224.9 ± 2.8268.7 ± 30.50.98 ± 0.11

Abbreviations: CK, creatine kinase; CK-MB, creatine kinase-MB isoenzyme; LDH, lactate dehydrogenase; cTnT, cardiac troponin T. Data is presented as mean ± standard deviation.[1][2]

Table 3: Effect of this compound on Myocardial Oxidative Stress Markers
Treatment GroupDose (mg/kg)MDA (nmol/mg protein)CAT (U/mg protein)Cu/Zn-SOD (U/mg protein)Mn-SOD (U/mg protein)GSH (μmol/g protein)GSH-Px (U/mg protein)
Sham-2.1 ± 0.318.5 ± 2.125.6 ± 2.935.4 ± 3.815.8 ± 1.712.6 ± 1.4
Vehicle (AMI)-8.9 ± 1.17.8 ± 0.911.2 ± 1.314.8 ± 1.66.2 ± 0.75.1 ± 0.6
OSR62.57.5 ± 0.89.9 ± 1.114.5 ± 1.619.6 ± 2.18.1 ± 0.97.2 ± 0.8
OSR1256.1 ± 0.712.6 ± 1.418.2 ± 2.025.1 ± 2.710.5 ± 1.29.3 ± 1.0
OSR2504.8 ± 0.515.3 ± 1.721.8 ± 2.430.2 ± 3.312.9 ± 1.411.1 ± 1.2

Abbreviations: MDA, malondialdehyde; CAT, catalase; Cu/Zn-SOD, copper/zinc-superoxide dismutase; Mn-SOD, manganese-superoxide dismutase; GSH, glutathione; GSH-Px, glutathione peroxidase. Data is presented as mean ± standard deviation.[1]

Table 4: Effect of this compound on Myocardial Inflammatory Cytokines and Apoptosis
Treatment GroupDose (mg/kg)NF-κB p65 (ng/mg protein)TNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)IL-10 (pg/mg protein)Caspase-3 Activity (U/mg protein)
Sham-1.2 ± 0.1525.8 ± 3.118.9 ± 2.230.1 ± 3.545.2 ± 5.11.8 ± 0.2
Vehicle (AMI)-5.8 ± 0.698.6 ± 10.575.4 ± 8.1112.3 ± 12.421.4 ± 2.58.9 ± 1.0
OSR62.54.9 ± 0.582.1 ± 8.963.2 ± 6.895.8 ± 10.128.6 ± 3.17.5 ± 0.8
OSR1253.8 ± 0.465.4 ± 7.250.1 ± 5.578.4 ± 8.535.8 ± 4.06.1 ± 0.7
OSR2502.5 ± 0.348.9 ± 5.338.6 ± 4.260.2 ± 6.741.2 ± 4.64.6 ± 0.5

Abbreviations: NF-κB, nuclear factor-kappa B; TNF-α, tumor necrosis factor-alpha; IL, interleukin. Data is presented as mean ± standard deviation.[1][2]

Signaling Pathways Modulated by this compound

This compound exerts its cardioprotective effects through the modulation of key signaling pathways involved in inflammation, apoptosis, and oxidative stress.

OSR_Cardioprotection_Pathway MI Myocardial Infarction NFkB NF-κB p65 Activation MI->NFkB Caspase3 Caspase-3 Activity MI->Caspase3 ROS Reactive Oxygen Species (ROS) MI->ROS OSR This compound OSR->NFkB Inhibition OSR->Caspase3 Inhibition OSR->ROS Inhibition Antioxidants Antioxidant Enzymes (SOD, CAT, GSH-Px) OSR->Antioxidants Upregulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines CellDeath Cardiomyocyte Apoptosis NFkB->CellDeath InfarctSize Infarct Size Reduction Caspase3->CellDeath ROS->CellDeath MDA Lipid Peroxidation (MDA) ROS->MDA CardiacFunction Improved Cardiac Function

Figure 1. Mechanism of this compound in Myocardial Infarction.

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the evaluation of this compound in a rat model of acute myocardial infarction.[1][2]

Animal Model of Acute Myocardial Infarction

A rat model of AMI is induced by ligation of the left anterior descending (LAD) coronary artery.

  • Animals: Male Sprague-Dawley rats (250-300 g) are used.

  • Anesthesia: Rats are anesthetized with an intraperitoneal injection of sodium pentobarbital (40 mg/kg).

  • Surgical Procedure:

    • The rats are placed in a supine position, and the chest is shaved and disinfected.

    • A left thoracotomy is performed at the fourth intercostal space to expose the heart.

    • The pericardium is opened, and the LAD coronary artery is identified.

    • A 6-0 silk suture is passed under the LAD, approximately 2-3 mm from its origin.

    • The LAD is permanently ligated by tightening the suture. Myocardial ischemia is confirmed by the appearance of a pale color in the anterior ventricular wall.

    • The chest is closed in layers, and the animal is allowed to recover.

  • Sham Operation: The same surgical procedure is performed without ligating the LAD.

  • Drug Administration: this compound (62.5, 125, and 250 mg/kg) or vehicle (saline) is administered intraperitoneally once daily for 7 days prior to the LAD ligation.

LAD_Ligation_Workflow start Start anesthesia Anesthetize Rat (Sodium Pentobarbital) start->anesthesia thoracotomy Perform Left Thoracotomy anesthesia->thoracotomy expose_heart Expose Heart and Identify LAD Artery thoracotomy->expose_heart ligate_lad Ligate LAD Artery (6-0 Silk Suture) expose_heart->ligate_lad confirm_ischemia Confirm Ischemia (Myocardial Blanching) ligate_lad->confirm_ischemia close_chest Close Chest in Layers confirm_ischemia->close_chest recovery Animal Recovery close_chest->recovery end End recovery->end

Figure 2. Workflow for LAD Ligation in a Rat MI Model.

Measurement of Myocardial Infarct Size
  • Procedure:

    • At 24 hours post-ligation, the rats are euthanized, and the hearts are excised.

    • The hearts are frozen and sliced into 2-mm thick transverse sections.

    • The slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 20 minutes.

    • TTC stains viable myocardium red, while the infarcted area remains pale.

    • The sections are photographed, and the infarct area and the total left ventricular area are measured using image analysis software.

  • Calculation: Infarct size (%) = (Infarct area / Total left ventricular area) x 100.

Biochemical Assays
  • Sample Collection: Blood samples are collected at 24 hours post-ligation, and serum is separated by centrifugation. The heart tissue is homogenized for analysis of myocardial markers.

  • Cardiac Enzymes: Serum levels of CK, CK-MB, LDH, and cTnT are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Oxidative Stress Markers:

    • MDA: Myocardial malondialdehyde levels are determined using the thiobarbituric acid reactive substances (TBARS) assay.

    • SOD, CAT, GSH, GSH-Px: The activities of superoxide dismutase, catalase, and glutathione peroxidase, and the level of reduced glutathione in the myocardial tissue are measured using commercially available assay kits.

  • Inflammatory Cytokines: Myocardial levels of NF-κB p65, TNF-α, IL-1β, IL-6, and IL-10 are quantified using specific ELISA kits.

  • Caspase-3 Activity: Myocardial caspase-3 activity is determined using a colorimetric assay kit that measures the cleavage of a specific substrate.

Conclusion

The available data strongly suggest that this compound confers significant cardioprotection in a rat model of acute myocardial infarction. Its multifaceted mechanism of action, involving the attenuation of inflammation, apoptosis, and oxidative stress, positions it as a promising candidate for further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to replicate and expand upon these findings, ultimately contributing to the potential translation of this compound into a clinical therapy for ischemic heart disease. Further studies are warranted to elucidate the precise molecular targets of OSR and to evaluate its efficacy and safety in larger animal models.

References

Oxysophoridine: A Novel Therapeutic Candidate for the Mitigation of Hepatic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hepatic fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to architectural distortion of the liver, and eventual progression to cirrhosis and liver failure. The activation of hepatic stellate cells (HSCs) is a central event in this pathological process. Oxysophoridine (OSR), a quinolizidine alkaloid extracted from the traditional Chinese medicinal plant Sophora alopecuroides, has emerged as a promising therapeutic agent for hepatic fibrosis. This technical guide provides a comprehensive overview of the current understanding of OSR's role in mitigating hepatic fibrosis, with a focus on its mechanisms of action, experimental validation, and quantitative data. Detailed experimental protocols are provided to facilitate further research and development in this area.

Introduction to Hepatic Fibrosis and the Role of this compound

Hepatic fibrosis is a major global health concern, underlying the progression of most chronic liver diseases, including viral hepatitis, alcoholic liver disease, and non-alcoholic steatohepatitis (NASH). The pathogenesis of hepatic fibrosis is a complex process involving the interplay of various cell types, signaling pathways, and inflammatory mediators. A critical step in fibrogenesis is the activation of quiescent HSCs into proliferative, fibrogenic myofibroblasts, which are the primary source of ECM components.

This compound has demonstrated significant anti-fibrotic effects in preclinical studies. Its therapeutic potential lies in its multi-target mechanism of action, primarily revolving around the attenuation of oxidative stress and inflammation, two key drivers of HSC activation and fibrosis progression.

Mechanisms of Action of this compound in Hepatic Fibrosis

The anti-fibrotic activity of OSR is attributed to its ability to modulate key signaling pathways involved in the pathogenesis of liver fibrosis.

Regulation of Nrf2 and NF-κB Signaling Pathways

Oxidative stress and inflammation are intricately linked to the development of hepatic fibrosis. OSR has been shown to mitigate these processes by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]

  • Activation of the Nrf2 Pathway: Nrf2 is a master regulator of the antioxidant response. OSR upregulates the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), which play a crucial role in protecting cells from oxidative damage.[1]

  • Inhibition of the NF-κB Pathway: NF-κB is a key transcription factor that governs the expression of pro-inflammatory and pro-fibrotic genes. OSR suppresses the activation of the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1]

The interplay between these two pathways is crucial. OSR's ability to simultaneously activate the protective Nrf2 pathway and inhibit the pro-inflammatory NF-κB pathway provides a powerful dual mechanism to combat hepatic fibrosis.[1]

Nrf2_NFkB_Signaling cluster_this compound This compound cluster_cellular_processes Cellular Processes cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_outcome Outcome OSR This compound Nrf2 Nrf2 OSR->Nrf2 Activates NFkB NF-κB OSR->NFkB Inhibits HO1 HO-1 Nrf2->HO1 Induces Antioxidant Antioxidant Response HO1->Antioxidant Promotes Fibrosis Hepatic Fibrosis Antioxidant->Fibrosis Inhibits Inflammatory Inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammatory Induces Inflammatory->Fibrosis Promotes

This compound's modulation of Nrf2 and NF-κB pathways.
Attenuation of the TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-β1 (TGF-β1) signaling pathway is a central profibrogenic pathway that drives HSC activation and ECM production. OSR has been shown to significantly reduce the expression of TGF-β1.[1] By downregulating TGF-β1, OSR interferes with the downstream phosphorylation of Smad proteins, which are key transcriptional regulators of collagen and other ECM genes.

TGFb_Signaling cluster_stimulus Stimulus cluster_this compound Intervention cluster_pathway TGF-β1/Smad Pathway cluster_outcome Outcome LiverInjury Liver Injury TGFb1 TGF-β1 LiverInjury->TGFb1 Induces OSR This compound OSR->TGFb1 Inhibits TGFbR TGF-β Receptor TGFb1->TGFbR Binds pSmad p-Smad2/3 TGFbR->pSmad Phosphorylates SmadComplex Smad Complex pSmad->SmadComplex Forms complex with Smad4 Smad4 Smad4->SmadComplex GeneTranscription Gene Transcription (Collagen, α-SMA) SmadComplex->GeneTranscription Promotes Fibrosis Hepatic Fibrosis GeneTranscription->Fibrosis Leads to

This compound's impact on the TGF-β1/Smad signaling pathway.

Quantitative Data on the Efficacy of this compound

The anti-fibrotic effects of OSR have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound on LPS-Stimulated HSC-T6 Cells

ParameterTreatment GroupConcentrationResultReference
α-SMA Expression OSR10 µMSignificant reduction[1]
TGF-β1 Expression OSR10 µMSignificant reduction[1]
iNOS Expression OSR10 µMEffective suppression[1]
COX-2 Expression OSR40 µMEffective suppression[1]
IL-1β, IL-6, TNF-α OSRNot specifiedInhibitory effects[1]

Table 2: In Vivo Efficacy of this compound in CCl4-Induced Hepatic Fibrosis Mouse Model

ParameterTreatment GroupDosageResultReference
α-SMA Expression OSR50 mg/kgSignificant reduction[1]
TGF-β1 Expression OSR50 mg/kgSignificant reduction[1]
Cytokine Storm OSR50 mg/kgAlmost extinguished[1]
MDA Levels OSR50 mg/kgReduced[1]
GSH Levels OSR50 mg/kgIncreased[1]
LDH Release OSR50 mg/kgReduced[1]

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, this section provides detailed methodologies for the key experiments cited in this guide.

In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Mice

CCl4_Model_Workflow start Start acclimatization Acclimatization of C57BL/6 mice (1 week) start->acclimatization grouping Randomly divide into groups: - Control - CCl4 Model - OSR Treatment acclimatization->grouping induction Induce fibrosis with CCl4 (e.g., 0.2 ml/kg, i.p., twice weekly for 4-8 weeks) grouping->induction treatment Administer this compound (e.g., 50 mg/kg, daily) induction->treatment sacrifice Sacrifice mice and collect samples (blood, liver tissue) treatment->sacrifice analysis Analyze samples: - Histology (H&E, Masson's Trichrome) - Immunohistochemistry (α-SMA) - Western Blot (α-SMA, TGF-β1) - ELISA (Cytokines) - Oxidative Stress Assays (MDA, GSH) sacrifice->analysis end End analysis->end

Workflow for the CCl4-induced hepatic fibrosis mouse model.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Carbon tetrachloride (CCl4)

  • Olive oil (or corn oil) as a vehicle

  • This compound

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Acclimatization: House the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Grouping: Randomly divide the mice into at least three groups: a control group, a CCl4 model group, and an OSR treatment group.

  • Fibrosis Induction: Induce hepatic fibrosis in the model and treatment groups by intraperitoneal (i.p.) injection of CCl4. A common protocol involves administering a 10% (v/v) solution of CCl4 in olive oil at a dose of 0.2 ml/kg body weight, twice a week for 4 to 8 weeks. The control group receives i.p. injections of the vehicle (olive oil) only.

  • This compound Treatment: Administer OSR to the treatment group, typically by oral gavage, at a dose of 50 mg/kg body weight daily, starting from a predetermined time point (e.g., concurrently with CCl4 administration or after fibrosis has been established).

  • Sample Collection: At the end of the experimental period, euthanize the mice. Collect blood samples for serum analysis of liver enzymes (ALT, AST). Perfuse the liver with saline and collect tissue samples for histological analysis, protein and RNA extraction, and measurement of oxidative stress markers.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Hepatic Stellate Cells (HSC-T6)

Materials:

  • HSC-T6 cell line (rat hepatic stellate cells)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Cell culture plates and flasks

  • Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

  • Cell Culture: Culture HSC-T6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the HSC-T6 cells into appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) at a density of approximately 5 x 10^4 cells/mL and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of OSR (e.g., 10, 20, 40 µM) for a specified period (e.g., 2 hours).

    • Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL or 10 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory and fibrogenic response. A control group without LPS or OSR treatment and a group with only LPS stimulation should be included.

  • Sample Collection:

    • Cell Lysates: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate buffer for subsequent Western blot or qRT-PCR analysis.

    • Supernatants: Collect the cell culture supernatants to measure the levels of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA.

Analytical Methods

Western Blot Analysis for α-SMA and TGF-β1:

  • Extract total protein from liver tissue homogenates or HSC-T6 cell lysates.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against α-SMA (e.g., 1:1000 dilution) and TGF-β1 (e.g., 1:500 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.

ELISA for IL-1β, IL-6, and TNF-α:

  • Use commercially available ELISA kits for the quantification of rat or mouse IL-1β, IL-6, and TNF-α.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding standards and samples (cell culture supernatants or serum), followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 and HO-1:

  • Isolate total RNA from liver tissue or HSC-T6 cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green-based master mix and specific primers for Nrf2, HO-1, and a reference gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

Measurement of Malondialdehyde (MDA) and Glutathione (GSH):

  • Homogenize liver tissue in ice-cold buffer.

  • Use commercially available colorimetric assay kits to measure the levels of MDA (as a marker of lipid peroxidation) and GSH (as a key antioxidant).

  • Follow the kit protocols, which typically involve a reaction that produces a colored product, the absorbance of which is measured and is proportional to the concentration of MDA or GSH.

Immunohistochemistry (IHC) for α-SMA:

  • Fix liver tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval by heating the sections in a citrate buffer.

  • Block endogenous peroxidase activity and non-specific binding sites.

  • Incubate the sections with a primary antibody against α-SMA overnight at 4°C.

  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

  • Develop the signal with a DAB chromogen and counterstain with hematoxylin.

  • Analyze the stained sections under a microscope to assess the expression and localization of α-SMA.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for hepatic fibrosis. Its multifaceted mechanism of action, targeting both oxidative stress and inflammation through the modulation of the Nrf2/NF-κB and TGF-β1 signaling pathways, makes it a compelling candidate for further development. The quantitative data from preclinical studies are encouraging and provide a solid foundation for future research.

Future investigations should focus on:

  • Elucidating the detailed molecular interactions of OSR with its target proteins.

  • Conducting comprehensive dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies.

  • Evaluating the efficacy of OSR in other preclinical models of liver fibrosis (e.g., NASH models).

  • Ultimately, translating these promising preclinical findings into well-designed clinical trials to assess the safety and efficacy of this compound in patients with hepatic fibrosis.

This technical guide provides a robust framework for researchers and drug development professionals to advance the study of this compound as a novel anti-fibrotic therapy. The detailed protocols and summarized data are intended to accelerate research efforts and contribute to the development of new treatments for this debilitating disease.

References

Neuroprotective Effects of Oxysophoridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophoridine (OSR), a quinolizidine alkaloid extracted from the plant Sophora alopecuroides, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of the core mechanisms underlying its neuroprotective effects, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating excitotoxicity, oxidative stress, inflammation, apoptosis, and ferroptosis. These effects are mediated through the modulation of several key signaling pathways.

Attenuation of Excitotoxicity via NMDA Receptor Inhibition

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal damage in ischemic stroke. This compound has been shown to downregulate the expression of the NMDA receptor subunit NR1.[1] This reduction in NR1 expression leads to a decrease in glutamate-induced excitotoxicity, thereby protecting neurons from excessive calcium influx and subsequent cell death.[2]

Anti-Inflammatory and Anti-Apoptotic Effects through TLR4/p38 MAPK and NF-κB Signaling

Neuroinflammation and apoptosis are critical pathological processes in neurodegenerative diseases. This compound has been demonstrated to suppress these processes by inhibiting the Toll-like receptor 4 (TLR4)/p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.

  • TLR4/p38 MAPK Pathway: this compound inhibits the activation of the TLR4/p38 MAPK pathway, which is a key regulator of neuroinflammation. By blocking this pathway, OSR reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[3][4]

  • NF-κB Pathway: this compound also suppresses the activation of the NF-κB pathway, a central regulator of inflammation and apoptosis.[1] Inhibition of NF-κB leads to decreased expression of pro-inflammatory mediators and pro-apoptotic proteins like Bax, while increasing the expression of the anti-apoptotic protein Bcl-2.[5][6]

Mitigation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal injury. This compound exhibits potent antioxidant properties by:

  • Enhancing Antioxidant Enzyme Activity: OSR increases the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7][8]

  • Reducing Oxidative Stress Markers: Treatment with this compound leads to a significant reduction in markers of oxidative stress, such as malondialdehyde (MDA).[5]

Inhibition of Ferroptosis

Ferroptosis is a form of iron-dependent programmed cell death characterized by lipid peroxidation. Recent studies have indicated that this compound can protect against neuronal ferroptosis, although the precise molecular mechanisms are still under investigation.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in various preclinical models. The following tables summarize key findings from in vivo and in vitro studies.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO) [5][9]

Dosage (mg/kg)Neurological Deficit Score (Mean ± SD)Infarct Volume (%) (Mean ± SD)
Sham0.4 ± 0.20
Model3.2 ± 0.545.2 ± 3.8
OSR (62.5)2.5 ± 0.435.1 ± 3.1
OSR (125)1.8 ± 0.3 28.4 ± 2.9
OSR (250)1.2 ± 0.2 21.5 ± 2.5
*p < 0.05, *p < 0.01 vs. Model group

Table 2: In Vitro Effects of this compound on Neuronal Viability and Apoptosis in an Oxygen-Glucose Deprivation (OGD) Model [9]

Concentration (µmol/L)Cell Viability (%) (Mean ± SD)Apoptotic Rate (%) (Mean ± SD)
Control1005.2 ± 1.1
OGD Model48.3 ± 4.535.8 ± 3.2
OSR (5)62.1 ± 5.125.4 ± 2.8
OSR (20)75.8 ± 6.2 18.1 ± 2.1
OSR (80)88.4 ± 7.3 10.5 ± 1.5
*p < 0.05, *p < 0.01 vs. OGD Model group

Table 3: Effect of this compound on Oxidative Stress Markers and Antioxidant Enzyme Activities [7][10]

TreatmentMDA Level (nmol/mg protein)SOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)
Sham2.1 ± 0.3125.4 ± 10.235.2 ± 3.145.8 ± 4.2
MCAO Model5.8 ± 0.678.2 ± 8.520.1 ± 2.528.4 ± 3.1
OSR (250 mg/kg)2.9 ± 0.4 110.5 ± 9.830.8 ± 2.9 40.1 ± 3.8
p < 0.01 vs. MCAO Model group

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

This model is widely used to mimic focal cerebral ischemia.[11][12][13]

  • Animal Preparation: Male C57BL/6 mice (20-25 g) are used. Anesthesia is induced with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

  • Surgical Procedure:

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected. A 6-0 nylon monofilament suture with a silicone-coated tip (tip diameter 0.21 ± 0.02 mm) is inserted into the ECA lumen.

    • The suture is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is maintained for 90 minutes.

    • For reperfusion, the suture is withdrawn.

  • Drug Administration: this compound (62.5, 125, or 250 mg/kg) or vehicle is administered intraperitoneally once daily for 7 days prior to MCAO.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Assessed 24 hours after reperfusion on a 5-point scale.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Infarct volume is calculated as a percentage of the total brain volume.[14]

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture

This model simulates ischemic conditions in vitro.[15][16][17]

  • Cell Culture: Primary cortical neurons are cultured from embryonic day 18 rat fetuses.

  • OGD Procedure:

    • On day in vitro (DIV) 7, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS).

    • Cultures are placed in a hypoxic chamber (95% N2, 5% CO2) for 2 hours.

    • Reperfusion is initiated by returning the cultures to normal glucose-containing medium and normoxic conditions.

  • Drug Treatment: this compound (5, 20, or 80 µmol/L) is added to the culture medium during the OGD and reperfusion phases.

  • Outcome Assessment:

    • Cell Viability: Assessed using the MTT assay.

    • Apoptosis: Quantified by TUNEL staining.

Western Blot Analysis

Used to determine the protein expression levels of key signaling molecules.

  • Protein Extraction: Brain tissue or cell lysates are homogenized in RIPA buffer.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • Membranes are blocked with 5% non-fat milk.

    • Incubation with primary antibodies (e.g., anti-NR1, anti-TLR4, anti-p-p38, anti-NF-κB p65, anti-Bax, anti-Bcl-2, anti-Caspase-3) overnight at 4°C.

    • Incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) kit.

TUNEL Staining

This assay is used to detect apoptotic cells by labeling the terminal ends of nucleic acids.[8][17][18]

  • Sample Preparation: Brain sections or cultured cells are fixed with 4% paraformaldehyde.

  • Staining Procedure:

    • Samples are permeabilized with 0.1% Triton X-100.

    • Incubation with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 1 hour at 37°C.

  • Visualization: Apoptotic cells (TUNEL-positive) are visualized using a fluorescence microscope.

ELISA for Inflammatory Cytokines

Used to quantify the levels of pro-inflammatory cytokines.[15][19]

  • Sample Collection: Brain tissue homogenates or cell culture supernatants are collected.

  • Assay Procedure:

    • Samples are added to wells of a microplate pre-coated with capture antibodies for TNF-α or IL-1β.

    • Incubation with biotinylated detection antibodies.

    • Addition of streptavidin-HRP and a substrate solution.

  • Quantification: The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflows.

G cluster_upstream Ischemic Insult cluster_pathways Pathogenic Mechanisms cluster_receptors Receptor Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome cluster_intervention This compound Intervention Ischemia/Reperfusion Ischemia/Reperfusion Glutamate Release Glutamate Release Ischemia/Reperfusion->Glutamate Release Inflammatory Stimuli Inflammatory Stimuli Ischemia/Reperfusion->Inflammatory Stimuli Oxidative Stress Oxidative Stress Ischemia/Reperfusion->Oxidative Stress NMDA Receptor NMDA Receptor Glutamate Release->NMDA Receptor TLR4 TLR4 Inflammatory Stimuli->TLR4 NF-kB Activation NF-kB Activation Oxidative Stress->NF-kB Activation Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx p38 MAPK Activation p38 MAPK Activation TLR4->p38 MAPK Activation Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity p38 MAPK Activation->NF-kB Activation Neuroinflammation Neuroinflammation NF-kB Activation->Neuroinflammation Apoptosis Apoptosis NF-kB Activation->Apoptosis ROS Production ROS Production ROS Production->Apoptosis Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death Neuroinflammation->Neuronal Death Apoptosis->Neuronal Death This compound This compound This compound->Oxidative Stress Reduces This compound->NMDA Receptor Inhibits NR1 This compound->TLR4 Inhibits This compound->NF-kB Activation Inhibits

Caption: this compound's multi-target neuroprotective mechanisms.

G cluster_in_vivo In Vivo MCAO Model Workflow Animal Acclimation Animal Acclimation OSR Pre-treatment OSR Pre-treatment Animal Acclimation->OSR Pre-treatment MCAO Surgery MCAO Surgery OSR Pre-treatment->MCAO Surgery Reperfusion Reperfusion MCAO Surgery->Reperfusion Neurological Scoring Neurological Scoring Reperfusion->Neurological Scoring Tissue Collection Tissue Collection Neurological Scoring->Tissue Collection Infarct Volume Analysis Infarct Volume Analysis Tissue Collection->Infarct Volume Analysis Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays

Caption: Experimental workflow for in vivo MCAO studies.

G cluster_in_vitro In Vitro OGD Model Workflow Neuronal Cell Culture Neuronal Cell Culture OGD Induction OGD Induction Neuronal Cell Culture->OGD Induction OSR Treatment OSR Treatment OGD Induction->OSR Treatment Reperfusion Reperfusion OSR Treatment->Reperfusion Cell Viability Assay Cell Viability Assay Reperfusion->Cell Viability Assay Apoptosis Assay Apoptosis Assay Reperfusion->Apoptosis Assay Protein/RNA Extraction Protein/RNA Extraction Reperfusion->Protein/RNA Extraction

References

Methodological & Application

Application Notes & Protocols: Oxysophoridine Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxysophoridine (OSR), a bioactive alkaloid derived from the plant Sophora alopecuroides, has garnered significant attention for its diverse pharmacological activities.[1][2] It demonstrates potent anti-inflammatory, anti-oxidative stress, and anti-apoptotic effects, making it a promising candidate for therapeutic development.[2][3][4] To facilitate research and development, understanding its physicochemical properties, particularly solubility and stability, is critical. These application notes provide a comprehensive overview of this compound's solubility in various solvents and detailed protocols for its stability assessment, crucial for ensuring data integrity and developing robust formulations.

Solubility Profile of this compound

Accurate solubility data is fundamental for preparing stock solutions, designing in vitro assays, and developing formulations for in vivo studies. This compound is generally soluble in water and various organic solvents.[5][6]

Quantitative Solubility Data

The solubility of this compound in common laboratory solvents is summarized below. It is important to note that techniques such as ultrasonication and gentle warming (e.g., to 60°C) can significantly aid dissolution, particularly at higher concentrations.[4][6][7]

SolventConcentration (mg/mL)Molar Concentration (mM)NotesCitations
Water125 mg/mL472.84 mMRequires sonication to achieve dissolution.[6][7]
DMSO25 mg/mL94.57 mMRequires sonication and warming to 60°C.[4][6]
EthanolSolubleNot specified-[5][6]
MethanolSolubleNot specified-[5][6]
Protocol for Preparing a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder (Molar Mass: 264.36 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, weigh 2.64 mg.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the tube.

  • Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the tube in a water bath and/or warm it to 60°C for a short period until the solid is completely dissolved.[4]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3]

Protocols for Preparing In Vivo Formulations

For animal studies, this compound can be formulated in various vehicles to ensure solubility and bioavailability. The following are example protocols for preparing injectable solutions.

ProtocolVehicle CompositionAchievable SolubilityCitation
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (9.46 mM)[3]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (9.46 mM)[3]
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (9.46 mM)[3]
4 PBS100 mg/mL (378.27 mM)[4]

Method for Protocol 1 (Aqueous Formulation):

  • Dissolve this compound in DMSO first.

  • Add PEG300 and vortex to mix.

  • Add Tween-80 and vortex to mix.

  • Finally, add saline incrementally while vortexing to bring the solution to the final volume. The resulting solution should be clear.

Stability Profile and Testing Protocols

Stability testing is essential to determine the shelf-life of this compound as a raw material and in solution, ensuring that it remains within its specified quality limits under the influence of various environmental factors.

Recommended Storage Conditions
FormTemperatureConditionsDurationCitations
Solid 4°CSealed, away from moisture and light.Long-term[7]
Stock Solution -20°CSealed, away from light.≤ 1 month[3][4]
Stock Solution -80°CSealed, away from light.≤ 6 months[3][4]
General Stability Testing Workflow

The following diagram outlines a comprehensive workflow for assessing the stability of a new drug substance like this compound, based on ICH guidelines.[8]

G cluster_prep Preparation & Setup cluster_studies Stability Studies cluster_analysis Analysis & Evaluation cluster_forced Forced Degradation Conditions Batch Select Batches (≥ 3 Primary) Method Develop & Validate Stability-Indicating Analytical Method Batch->Method Spec Define Specifications (Assay, Impurities, etc.) Method->Spec LongTerm Long-Term Study (e.g., 25°C/60% RH or 30°C/65% RH) Spec->LongTerm Accelerated Accelerated Study (e.g., 40°C/75% RH) Spec->Accelerated Forced Forced Degradation (Stress Testing) Spec->Forced Pull Pull Samples at Defined Time Points LongTerm->Pull Accelerated->Pull Forced->Pull Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidative Thermal Thermal Photo Photolytic Analyze Analyze Samples (Assay, Impurities, pH, etc.) Pull->Analyze Eval Evaluate Data (Kinetics, Degradation Profile) Analyze->Eval ShelfLife Establish Retest Period or Shelf-Life Eval->ShelfLife

Caption: Workflow for pharmaceutical stability testing.

Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[9] They are also used to develop and validate a stability-indicating analytical method.

  • Objective: To degrade the sample by approximately 5-20%.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C. Pull samples at 2, 4, 8, and 24 hours. Neutralize with NaOH before analysis.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C. Pull samples at time points similar to acid hydrolysis. Neutralize with HCl before analysis.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature, protected from light. Pull samples at various time points.[10][11]

    • Thermal Degradation: Expose the solid powder and a solution to elevated temperatures (e.g., 70°C).

    • Photostability: Expose the solid powder and solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[9] Keep control samples protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or LC-MS method.

  • Evaluation:

    • Determine the percent degradation of this compound.

    • Perform peak purity analysis to ensure the main peak is not co-eluting with degradants.

    • Identify and characterize major degradation products.

Protocol for Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the drug substance to establish a retest period.[8]

  • Packaging: Package the drug substance in the proposed container closure system for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.[8]

  • Parameters to Test:

    • Appearance (physical form, color)

    • Assay (potency)

    • Degradation products/impurities

    • Water content (if applicable)

  • Evaluation: Analyze the data for any trends in degradation or changes in physical properties to propose a shelf-life.

Analytical Method for Stability Testing

A validated stability-indicating analytical method is required to separate, detect, and quantify this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) is the standard technique.[12][13]

General HPLC-UV Method Parameters
  • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV spectral analysis of this compound (a PDA detector is useful for initial method development).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness to prove it is suitable for its intended purpose.

Signaling Pathways Modulated by this compound

Understanding the mechanism of action is key to drug development. This compound has been shown to modulate several critical signaling pathways involved in inflammation, oxidative stress, and cell death.

Inhibition of TLR4/p38MAPK Pathway

This compound protects against cerebral ischemia/reperfusion injury by inhibiting the Toll-like receptor 4 (TLR4) pathway, which in turn downregulates p38 MAPK activation. This action reduces neuroinflammation and ferroptosis.[1]

G IR Ischemia/ Reperfusion (I/R) TLR4 TLR4 Activation IR->TLR4 p38 p38 MAPK Phosphorylation TLR4->p38 Ferroptosis Ferroptosis p38->Ferroptosis Inflammation Inflammation p38->Inflammation Injury Neuronal Injury Ferroptosis->Injury Inflammation->Injury OSR This compound OSR->TLR4

Caption: this compound inhibits the TLR4/p38MAPK pathway.

Modulation of Nrf2 and NF-κB Pathways

This compound exhibits protective effects in hepatic fibrosis by dually regulating the Nrf2 and NF-κB pathways. It activates the antioxidant Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway.[14]

G Stress Cellular Stress (Oxidative, Inflammatory) Keap1 Keap1 Stress->Keap1 IKB IκBα Stress->IKB Nrf2 Nrf2 Keap1->Nrf2 Antioxidant Antioxidant Response (HO-1, GSH) Nrf2->Antioxidant NFKB NF-κB IKB->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines OSR This compound OSR->Keap1 inhibits OSR->IKB promotes

Caption: this compound's dual regulation of Nrf2 and NF-κB.

References

Application Notes and Protocols for Animal Model Studies Using Oxysophoridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophoridine (OSR), a natural alkaloid derived from the plant Sophora alopecuroides, has demonstrated a wide range of pharmacological activities in various preclinical animal models.[1][2] These studies highlight its potential as a therapeutic agent for conditions involving inflammation, oxidative stress, and apoptosis. This document provides a comprehensive overview of the application of this compound in several key animal models, detailing experimental protocols and summarizing significant quantitative findings.

I. Cardiovascular Disease Models

Acute Myocardial Infarction (AMI) in Rats

This compound has been shown to exert cardioprotective effects in a rat model of acute myocardial infarction.[1][2] The primary mechanism involves the mitigation of oxidative stress, inflammation, and apoptosis.[1][2]

Quantitative Data Summary

Animal ModelThis compound DosageTreatment RegimenKey Biomarkers/Parameters MeasuredKey Quantitative Results
Rat Model of AMIDose-dependentIntraperitoneal injectionInfarct size, Myocardial enzymes (CK, CK-MB, LDH, cTnT), Oxidative stress markers (MDA, SOD, GSH, GSH-Px), Inflammatory cytokines (NF-κB p65, TNF-α, IL-1β, IL-6, IL-10), Apoptotic markers (Caspase-3)Markedly reduced infarct size. Significantly decreased levels of myocardial enzymes. Reduced MDA levels and elevated activities of SOD, GSH, and GSH-Px. Dose-dependent inhibition of inflammatory cytokine activities. Dose-dependent suppression of caspase-3 activity.[1][2]

Experimental Protocol

  • Animal Model Creation:

    • Adult male Sprague-Dawley rats are anesthetized.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.

    • Successful ligation is confirmed by observing the pale appearance of the anterior ventricular wall.

  • Drug Administration:

    • This compound is administered intraperitoneally at varying doses.

    • The treatment is typically initiated at the time of reperfusion or shortly after the induction of AMI.

  • Biomarker Analysis:

    • Infarct Size Measurement: At the end of the experiment, hearts are excised, and the infarct size is determined using triphenyltetrazolium chloride (TTC) staining.

    • Myocardial Enzyme Assays: Blood samples are collected to measure the serum levels of creatine kinase (CK), creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), and cardiac troponin T (cTnT) using commercially available ELISA kits.

    • Oxidative Stress Markers: Myocardial tissue homogenates are used to measure malondialdehyde (MDA) levels and the activities of superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px) using specific assay kits.

    • Inflammatory Cytokine Analysis: The levels of NF-κB p65, TNF-α, IL-1β, IL-6, and IL-10 in myocardial tissue are quantified using ELISA.

    • Apoptosis Assessment: Caspase-3 activity in the myocardial tissue is measured to assess the level of apoptosis.

Signaling Pathway

AMI_Pathway AMI AMI Oxidative_Stress Oxidative Stress AMI->Oxidative_Stress Inflammation Inflammation AMI->Inflammation Apoptosis Apoptosis AMI->Apoptosis Myocardial_Injury Myocardial Injury Oxidative_Stress->Myocardial_Injury Inflammation->Myocardial_Injury Apoptosis->Myocardial_Injury OSR This compound OSR->Oxidative_Stress inhibits OSR->Inflammation inhibits OSR->Apoptosis inhibits

Mechanism of this compound in AMI

II. Neurological Disease Models

Cerebral Ischemia/Reperfusion (I/R) Injury in Rats

This compound has been found to protect against cerebral ischemia/reperfusion injury by inhibiting ferroptosis mediated by the TLR4/p38MAPK signaling pathway.[3]

Quantitative Data Summary

Animal ModelThis compound DosageTreatment RegimenKey Biomarkers/Parameters MeasuredKey Quantitative Results
Rat Model of Cerebral I/R Injury (MCAO)Dose-dependentPretreatment before I/RBrain injury volume, Neuronal apoptosis, Ferroptosis markers (Fe2+, ACSL4, TFR1, FTH1, GPX4), TLR4/p38MAPK pathway proteinsDecreased brain injury and neuronal apoptosis. Significantly decreased Fe2+ levels. Dose-dependently reversed the I/R-induced changes in ACSL4, TFR1, FTH1, and GPX4 protein expression.[3] Blocked TLR4/p38MAPK signaling.[3]

Experimental Protocol

  • Animal Model Creation (Middle Cerebral Artery Occlusion - MCAO):

    • Rats are anesthetized, and the right common carotid artery, external carotid artery, and internal carotid artery are exposed.

    • A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery.

    • After a defined period of ischemia (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • Drug Administration:

    • This compound is administered, often as a pretreatment, prior to the induction of ischemia.

  • Biomarker Analysis:

    • Histopathological Assessment: Brain tissues are stained with hematoxylin and eosin (H&E) and triphenyltetrazolium chloride (TTC) to assess histopathological changes and infarct volume.

    • Neuronal Apoptosis: Apoptosis is evaluated by measuring the expression of Bax and Bcl-2 proteins via western blotting.

    • Ferroptosis Markers: Levels of Fe2+, acyl-CoA synthetase long-chain family member 4 (ACSL4), transferrin receptor 1 (TFR1), ferritin heavy chain 1 (FTH1), and glutathione peroxidase 4 (GPX4) are measured in brain tissue.[3]

    • Signaling Pathway Analysis: The expression and phosphorylation of TLR4 and p38 MAPK are assessed by immunofluorescence staining and western blotting.[3]

Signaling Pathway

Cerebral_Ischemia_Pathway cluster_OSR This compound Action OSR This compound TLR4 TLR4 OSR->TLR4 inhibits p38MAPK p38 MAPK TLR4->p38MAPK Ferroptosis Ferroptosis p38MAPK->Ferroptosis Cerebral_Injury Cerebral I/R Injury Ferroptosis->Cerebral_Injury Hepatic_Fibrosis_Workflow Model CCl4-induced Hepatic Fibrosis in Mice Treatment This compound (50 mg/kg) Model->Treatment Analysis Biomarker Analysis Treatment->Analysis Outcome Attenuation of Hepatic Fibrosis Analysis->Outcome

References

Application Note: Quantitative Analysis of Oxysophoridine in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Oxysophoridine in human plasma. The method employs a C18 column with UV detection, offering high sensitivity and selectivity. The protocol includes a straightforward protein precipitation step for sample preparation, ensuring efficient extraction of the analyte from the biological matrix. This method has been validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for pharmacokinetic studies, drug metabolism research, and quality control of this compound.

Introduction

This compound, an oxymatrine-type alkaloid, has garnered significant interest in pharmacological research due to its potential therapeutic effects. To support preclinical and clinical development, a validated analytical method for the accurate quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma.

Experimental

Chromatographic Conditions

A simple isocratic HPLC method was developed for the quantification of this compound.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 10 minutes
Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Human plasma (drug-free)

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Plasma Sample Preparation:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResult
Specificity No interference from endogenous plasma components was observed at the retention time of this compound.
Linearity (R²) > 0.999
Range 0.5 - 50 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%) < 2.0%
LOD 0.15 µg/mL
LOQ 0.5 µg/mL
Retention Time Approximately 5.8 minutes

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phase
  • To prepare 1 L of the mobile phase, measure 800 mL of deionized water into a clean glass reservoir.

  • Carefully add 1.0 mL of phosphoric acid to the water and mix well.

  • Add 200 mL of acetonitrile to the aqueous phosphoric acid solution.

  • Degas the mobile phase for 15 minutes using a sonicator or an online degasser before use.

Protocol 2: System Suitability Test

Before starting the analysis, perform a system suitability test to ensure the performance of the HPLC system.

  • Inject the working standard solution (e.g., 10 µg/mL) six times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be less than 2.0%.

  • Evaluate the theoretical plates and tailing factor for the this compound peak.

Protocol 3: Linearity Study
  • Prepare a series of calibration standards in drug-free plasma at concentrations of 0.5, 1, 5, 10, 25, and 50 µg/mL.

  • Process these samples according to the plasma sample preparation protocol.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Perform a linear regression analysis and determine the correlation coefficient (R²).

Protocol 4: Accuracy and Precision
  • Prepare quality control (QC) samples at three concentration levels: low (1.5 µg/mL), medium (15 µg/mL), and high (40 µg/mL).

  • Analyze five replicates of each QC sample on the same day (intra-day precision and accuracy) and on three different days (inter-day precision and accuracy).

  • Calculate the percent recovery for accuracy and the relative standard deviation (RSD%) for precision.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL this compound) working_std Prepare Working Standards (0.1-50 µg/mL) stock->working_std hplc_injection Inject Sample (20 µL) working_std->hplc_injection plasma_sample Plasma Sample Collection protein_precip Protein Precipitation (Acetonitrile) plasma_sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation to Dryness centrifuge->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute reconstitute->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (210 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

validation_parameters method_validation HPLC Method Validation (ICH Guidelines) specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision sensitivity Sensitivity method_validation->sensitivity robustness Robustness method_validation->robustness repeatability Repeatability (Intra-day) precision->repeatability intermediate_precision Intermediate Precision (Inter-day) precision->intermediate_precision lod Limit of Detection (LOD) sensitivity->lod loq Limit of Quantification (LOQ) sensitivity->loq

Caption: Logical relationship of HPLC method validation parameters.

Determining Oxysophoridine Concentration in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophoridine, a quinolizidine alkaloid derived from the medicinal plant Sophora alopecuroides, has garnered significant interest in biomedical research due to its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potent anti-inflammatory, antioxidant, and anti-apoptotic properties, making it a promising candidate for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and ischemia-reperfusion injuries.[1][2][3] Understanding the cellular uptake, effective concentration, and mechanism of action of this compound is crucial for its preclinical development. This application note provides detailed protocols for the quantitative determination of this compound in cell culture media and cell lysates using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, it outlines key signaling pathways modulated by this compound to provide a comprehensive resource for researchers.

Mechanism of Action: Key Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in cellular stress responses and apoptosis.

Anti-Inflammatory and Antioxidant Pathways

This compound has been shown to mitigate inflammatory responses and oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting the Nuclear Factor-kappa B (NF-κB) pathway.[3] Nrf2 is a master regulator of the antioxidant response, inducing the expression of various cytoprotective genes. Conversely, the NF-κB pathway is a key mediator of inflammation. By modulating these pathways, this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS).

This compound Anti-inflammatory and Antioxidant Pathways This compound This compound nf_kb_pathway NF-κB Pathway This compound->nf_kb_pathway Inhibits nrf2_pathway Nrf2 Pathway This compound->nrf2_pathway Activates inflammation Inflammation (e.g., TNF-α, IL-6) nf_kb_pathway->inflammation antioxidant_response Antioxidant Response (e.g., HO-1, NQO1) nrf2_pathway->antioxidant_response

Caption: this compound's anti-inflammatory and antioxidant mechanisms.

Anti-Apoptotic Pathway

This compound has also been demonstrated to protect cells from apoptosis, or programmed cell death. It achieves this by regulating the expression of proteins in the Bcl-2 family, key players in the intrinsic apoptosis pathway. Specifically, this compound can upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax. This shifts the cellular balance towards survival and inhibits the activation of caspases, the executioner enzymes of apoptosis.[2]

This compound Anti-Apoptotic Pathway This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Upregulates bax Bax (Pro-apoptotic) This compound->bax Downregulates caspase_activation Caspase Activation bcl2->caspase_activation Inhibits bax->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: this compound's regulation of the intrinsic apoptosis pathway.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for determining the concentration of this compound in cell culture samples.

Experimental Workflow cell_culture Cell Culture with This compound Treatment sample_collection Sample Collection (Media and Cell Lysate) cell_culture->sample_collection sample_preparation Sample Preparation (Protein Precipitation) sample_collection->sample_preparation uplc_msms UPLC-MS/MS Analysis sample_preparation->uplc_msms data_analysis Data Analysis and Concentration Determination uplc_msms->data_analysis

References

Application Notes and Protocols for Oxysophoridine Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophoridine (OSR) is a quinolizidine alkaloid derived from the plant Sophora alopecuroides L. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer effects. These properties make it a promising candidate for further investigation in various disease models.

This document provides a comprehensive overview of the dosage and administration of this compound in mice based on currently available scientific literature. It is intended to serve as a guide for researchers designing preclinical studies to evaluate the efficacy and mechanisms of action of this compound. The provided protocols and data are compiled from various studies and should be adapted to specific experimental needs and institutional guidelines.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound administered to mice in different disease models. It is crucial to note that optimal dosage can vary depending on the mouse strain, age, sex, and the specific pathological condition being investigated.

Table 1: Effective Dosages of this compound via Intraperitoneal (i.p.) Injection in Mice
Disease ModelMouse StrainDosageDosing FrequencyDurationReported Effects
Hepatic FibrosisC57BL/650 mg/kgNot specifiedNot specifiedReduced α-SMA and TGF-β1[1]
Colorectal CancerICR75, 150, 300 mg/kgDaily13 daysInhibition of tumor growth
Cerebral Ischemia/ReperfusionInstitute of Cancer Research (ICR) mice62.5, 125, 250 mg/kgDaily7 daysReduced infarct volume and neurological deficit scores[2][3]
Table 2: Toxicity Data for this compound in Mice
ParameterRoute of AdministrationValueSpecies
LD50Intraperitoneal/Oral/IntravenousNot reported in available literatureMouse

Note: Extensive searches of published literature did not yield a specific LD50 value for this compound in mice. Researchers should conduct their own acute toxicity studies to determine the appropriate dose range for their specific mouse strain and experimental conditions.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to mice based on methods described in the cited literature.

Preparation of this compound for Injection

Materials:

  • This compound (powder form)

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Determine the required concentration: Calculate the concentration of the this compound solution based on the desired dosage (mg/kg) and the average weight of the mice to be treated. The final injection volume should be consistent across all animals (e.g., 10 mL/kg).

  • Weigh the compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of sterile 0.9% saline solution.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but the stability of the compound under heat should be considered.

  • Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a new sterile tube. This removes any potential microbial contamination.

  • Storage: The prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Stability under these conditions should be validated.

Intraperitoneal (i.p.) Administration

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (1 mL) with appropriate gauge needles (e.g., 25-27 gauge)

  • Animal restraint device (optional)

  • 70% ethanol

Protocol:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a suitable restraint device.

  • Site Preparation: The injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum. Swab the injection site with 70% ethanol.

  • Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. If no fluid is drawn back, slowly inject the this compound solution.

  • Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the mouse for any immediate adverse reactions after the injection. Monitor the animals regularly according to the experimental plan.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for in vivo studies in mice.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase start Start: Experimental Design animal_acclimatization Animal Acclimatization start->animal_acclimatization group_allocation Random Group Allocation animal_acclimatization->group_allocation disease_induction Disease Model Induction (e.g., CCl4, Tumor Xenograft) group_allocation->disease_induction drug_prep This compound Solution Preparation drug_admin This compound Administration (e.g., i.p. injection) drug_prep->drug_admin disease_induction->drug_admin Treatment Period data_collection Data Collection (e.g., Tumor Volume, Behavioral Tests) drug_admin->data_collection sample_collection Sample Collection (Blood, Tissues) data_collection->sample_collection analysis Biochemical & Histological Analysis sample_collection->analysis end End: Data Analysis & Conclusion analysis->end

Caption: General experimental workflow for in vivo studies with this compound in mice.

anti_inflammatory_pathway Oxy This compound Nrf2 Nrf2 Activation Oxy->Nrf2 promotes NFkB NF-κB Inhibition Oxy->NFkB promotes OxidativeStress Oxidative Stress Nrf2->OxidativeStress reduces Inflammation Inflammatory Response (e.g., TNF-α, IL-6) NFkB->Inflammation reduces

Caption: Anti-inflammatory and antioxidant signaling pathways of this compound.

apoptosis_pathway Oxy This compound Bcl2 Bcl-2 Expression Oxy->Bcl2 downregulates Bax Bax Expression Oxy->Bax upregulates Caspase3 Caspase-3 Activation Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Pro-apoptotic signaling pathway of this compound in cancer cells.

Conclusion and Recommendations

This compound demonstrates significant therapeutic potential in various mouse models of disease. The intraperitoneal route of administration has been most commonly studied, with effective doses ranging from 50 to 300 mg/kg.

Key recommendations for researchers include:

  • Pilot Studies: Always conduct pilot studies to determine the optimal and non-toxic dose of this compound for the specific mouse strain and disease model being used.

  • Toxicity Assessment: Due to the lack of a reported LD50, it is critical to perform acute toxicity assessments to establish a safe dose range.

  • Pharmacokinetic Analysis: If the route of administration is a critical variable for the study, it is advisable to perform pharmacokinetic studies to understand the bioavailability, half-life, and clearance of this compound with the chosen administration route.

  • Proper Controls: Always include appropriate vehicle control groups in the experimental design.

By following these guidelines and adapting the provided protocols, researchers can effectively design and execute preclinical studies to further elucidate the therapeutic potential of this compound.

References

In Vivo Delivery of Oxysophoridine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vivo delivery methods for Oxysophoridine (OSR), a bioactive alkaloid with demonstrated anti-inflammatory, anti-oxidative stress, and anti-apoptotic properties.[1][2] Due to the limited availability of public data on specific advanced delivery systems for this compound, this document presents detailed, generalized protocols for nanoparticle, liposome, and hydrogel formulations. These protocols are based on established methodologies for similar alkaloids and drug delivery systems, offering a robust starting point for the development of OSR therapeutics.

Introduction to this compound and the Need for Advanced Delivery Systems

This compound, derived from Sophora alopecuroides, has shown significant therapeutic potential in preclinical models of diseases such as hepatic fibrosis and acute myocardial infarction.[3][4] Its mechanism of action often involves the modulation of key signaling pathways, including the activation of Nrf2 and the inhibition of NF-κB, which are central to cellular stress and inflammatory responses.[5] However, like many natural alkaloids, OSR may face challenges in vivo, such as poor solubility, rapid metabolism, and off-target effects, which can limit its therapeutic efficacy.

Advanced drug delivery systems, such as nanoparticles, liposomes, and hydrogels, offer promising solutions to overcome these limitations.[6][7] These carriers can enhance the bioavailability of OSR, provide sustained release, and potentially target the drug to specific tissues, thereby increasing its therapeutic index and reducing systemic toxicity.[7][8]

Nanoparticle-Based Delivery of this compound

Polymeric nanoparticles are a versatile platform for the delivery of hydrophobic drugs like OSR. They can protect the drug from degradation, control its release, and be functionalized for targeted delivery.[9]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for OSR-loaded nanoparticles, based on typical values for similar drug delivery systems.

ParameterValueReference Method
Particle Size (nm) 150 ± 20Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2DLS
Zeta Potential (mV) -25 ± 5DLS
Encapsulation Efficiency (%) > 85UV-Vis Spectrophotometry
Drug Loading (%) ~5UV-Vis Spectrophotometry
In Vitro Release (48h) ~60%Dialysis Method
Experimental Protocol: Preparation of OSR-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water emulsion-solvent evaporation method.

Materials:

  • This compound (OSR)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of OSR in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator on ice for 3 minutes (30 seconds on, 10 seconds off cycles).

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow the DCM to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated OSR.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and lyophilize for 48 hours for long-term storage.

Experimental Protocol: In Vivo Administration of OSR-Loaded Nanoparticles in a Murine Model of Hepatic Fibrosis

Animal Model:

  • Male C57BL/6 mice (8-10 weeks old)

  • Induction of hepatic fibrosis via intraperitoneal injection of carbon tetrachloride (CCl4) twice a week for 4 weeks.[5]

Dosing and Administration:

  • Reconstitute the lyophilized OSR-loaded nanoparticles in sterile saline to a final OSR concentration of 5 mg/mL.

  • Administer the nanoparticle suspension via tail vein injection at a dose of 50 mg/kg body weight.[5]

  • Treatment is administered three times a week for the final two weeks of the CCl4 induction period.

  • A control group receives empty nanoparticles, and another receives free OSR at the same dose.

Workflow for In Vivo Evaluation of OSR Nanoparticles

G cluster_prep Formulation & Characterization cluster_animal In Vivo Study cluster_analysis Efficacy & Safety Analysis prep Prepare OSR-PLGA Nanoparticles char Characterize Size, PDI, Zeta Potential, Drug Load prep->char induce Induce Hepatic Fibrosis in Mice (CCl4) char->induce admin Administer OSR-NPs (i.v. injection) induce->admin monitor Monitor Animal Health and Body Weight admin->monitor blood Collect Blood Samples (Serum Biomarkers) monitor->blood tissue Harvest Liver Tissue blood->tissue histo Histopathological Analysis (H&E, Masson's Trichrome) tissue->histo western Western Blot (Nrf2, NF-kB pathway) tissue->western

Figure 1. Experimental workflow for the in vivo evaluation of OSR-loaded nanoparticles.

Liposomal Delivery of this compound

Liposomes are phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic drugs, making them suitable carriers for OSR.[10] They are biocompatible and can be modified to achieve long circulation times and targeted delivery.[7][11]

Quantitative Data Summary (Hypothetical)
ParameterValueReference Method
Vesicle Size (nm) 120 ± 15Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15DLS
Zeta Potential (mV) -15 ± 5DLS
Encapsulation Efficiency (%) > 90HPLC
Drug Loading (%) ~8HPLC
In Vitro Release (24h, pH 7.4) ~40%Dialysis Method
Experimental Protocol: Preparation of OSR-Loaded Liposomes

This protocol details the thin-film hydration method for preparing OSR-loaded liposomes.[10]

Materials:

  • This compound (OSR)

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol (2:1, v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of OSR in 10 mL of the chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by gentle rotation at 40°C for 1 hour. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes (e.g., 100 nm pore size) using a mini-extruder.

  • Purification: Remove unencapsulated OSR by dialysis against PBS or by size exclusion chromatography.

  • Sterilization: Sterilize the final liposomal formulation by filtration through a 0.22 µm filter.

Hydrogel-Based Delivery of this compound

Injectable hydrogels can serve as a depot for the sustained local or systemic delivery of OSR.[12] These systems are often biocompatible and biodegradable, and their release kinetics can be tuned by altering the polymer composition and crosslinking density.[13]

Quantitative Data Summary (Hypothetical)
ParameterValueReference Method
Gelation Time (min) 5 - 10Vial Inversion Method
Swelling Ratio (%) 300 - 500Gravimetric Method
Drug Loading (%) ~2UV-Vis Spectrophotometry
In Vitro Release (7 days) ~70%Sample and Separate Method
In Vivo Degradation (days) 14 - 21In vivo imaging of labeled hydrogel
Experimental Protocol: Preparation and In Vivo Application of an OSR-Containing Injectable Hydrogel

This protocol describes the preparation of an in-situ forming hydrogel for subcutaneous delivery of OSR.

Materials:

  • This compound (OSR)

  • Hyaluronic acid-thiol (HA-SH)

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Sterile PBS (pH 7.4)

Procedure:

  • Component Solutions:

    • Prepare a solution of HA-SH in PBS at a concentration of 2% (w/v).

    • Prepare a solution of PEGDA in PBS at a concentration of 2% (w/v).

    • Dissolve OSR in the HA-SH solution to achieve the desired final concentration.

  • In Situ Gelation and Administration:

    • Draw the HA-SH/OSR solution and the PEGDA solution into separate syringes.

    • Use a dual-syringe mixing system to simultaneously inject the two solutions subcutaneously into the dorsal side of the mouse.

    • The Michael-type addition reaction between the thiol groups of HA and the acrylate groups of PEGDA will result in rapid in-situ gelation, forming a drug-loaded hydrogel depot.

  • Evaluation of Sustained Release:

    • Monitor the size of the hydrogel depot over time using calipers or in vivo imaging if a fluorescent label is incorporated.

    • Collect blood samples at predetermined time points to determine the plasma concentration of OSR via LC-MS/MS, establishing a pharmacokinetic profile.

Signaling Pathway of this compound

This compound has been shown to exert its therapeutic effects in hepatic fibrosis by modulating the Nrf2 and NF-κB signaling pathways.[5] OSR activates the Nrf2 pathway, leading to the expression of antioxidant enzymes, while simultaneously inhibiting the pro-inflammatory NF-κB pathway.

G cluster_nrf2 Nrf2 Pathway (Anti-oxidant) cluster_nfkb NF-κB Pathway (Pro-inflammatory) OSR This compound (OSR) Keap1 Keap1 OSR->Keap1 inhibits IKK IKK OSR->IKK inhibits ROS Oxidative Stress (e.g., from CCl4) ROS->Keap1 activates ROS->IKK activates Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Genes translocates to nucleus and binds Inflammation Inflammation Pro_inflammatory_Genes->Inflammation promotes transcription

Figure 2. Signaling pathway of this compound in modulating oxidative stress and inflammation.

Conclusion

The development of effective in vivo delivery systems is crucial for translating the therapeutic potential of this compound into clinical applications. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for researchers to design and evaluate nanoparticle, liposome, and hydrogel-based formulations of OSR. Further research is warranted to optimize these delivery systems and to perform comprehensive preclinical evaluations of their pharmacokinetic profiles, efficacy, and safety.

References

Application Notes and Protocols: Oxysophoridine for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxysophoridine (OSR) is a bioactive alkaloid derived from the plant Sophora alopecuroides.[1][2][3] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects.[1][2][3][4] These properties make it a compound of interest for investigating various cellular processes and as a potential therapeutic agent. This document provides a detailed protocol for dissolving and utilizing this compound in cell culture applications, along with a summary of its reported biological effects and relevant signaling pathways.

Data Presentation: Biological Activity of this compound

The following table summarizes the quantitative data on the biological effects of this compound in various in vitro models.

Cell LineAssayEffectConcentration/IC50Reference
HSC-T6α-SMA and TGF-β1 expressionReduction10 µM[1]
HSC-T6iNOS expressionSuppression10 µM[1]
HSC-T6COX-2 expressionSuppression40 µM[1]
HCT116ProliferationInhibitionIC50: Not specified, but significant inhibition at 25-100 mg/L[5]
Ovine OocytesMaturation (antagonizing ZEN toxicity)Promotion10⁻⁶ mol/L[6]

Experimental Protocols

Protocol for Dissolving this compound

This protocol is adapted from commercially available supplier recommendations and is intended to create a stock solution that can be further diluted in cell culture media.[4] It is crucial to note that the final concentration of any solvent in the cell culture medium should be carefully controlled to avoid cytotoxicity.[7]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Sonicator

Procedure for Preparing a Stock Solution (e.g., 10 mM):

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add a small volume of DMSO to the powder. For example, to prepare a 10 mM stock solution, add an appropriate volume of DMSO to achieve this concentration. Vortex thoroughly until the powder is completely dissolved.

  • Addition of Co-solvents (for in vivo or specific in vitro applications): For improved solubility and biocompatibility, especially for in vivo studies, co-solvents can be added. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[4] For a final solution, one might use a volumetric ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

    • To 1 part of the initial DMSO stock solution, add 4 parts of PEG300 and mix well.

    • Add 0.5 parts of Tween-80 and mix well.

    • Finally, add 4.5 parts of saline to reach the final volume.

  • Assisting Dissolution: If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[4]

  • Sterilization: Filter the final stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[4] A supplier suggests that at -80°C, the solution is stable for 6 months, and at -20°C, for 1 month.[4]

Protocol for Cell Treatment

Materials:

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

  • Complete cell culture medium

  • Prepared this compound stock solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and grow overnight, or until they reach the desired confluency.

  • Preparation of Working Solution: Thaw the this compound stock solution. Dilute the stock solution to the desired final concentrations using pre-warmed complete cell culture medium. It is critical to ensure the final concentration of DMSO or other solvents is non-toxic to the cells (typically ≤ 0.1% DMSO).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent mixture (without this compound) to the cell culture medium at the highest concentration used for the experimental groups.

  • Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS (optional). Add the medium containing the desired concentrations of this compound (and the vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, WST-1), apoptosis assays (e.g., Annexin V/PI staining), protein expression analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).

Signaling Pathways and Experimental Workflow

Signaling Pathway

This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and apoptosis. One of the well-documented pathways is the Nrf2/NF-κB pathway.[1] this compound can upregulate Nrf2 and its downstream antioxidant enzymes while inhibiting the pro-inflammatory NF-κB pathway.

Oxysophoridine_Nrf2_NFkB_Pathway cluster_antioxidant Antioxidant Response This compound This compound Nrf2 Nrf2 This compound->Nrf2 Upregulates Keap1 Keap1 This compound->Keap1 Decreases NFkB NF-κB p65 This compound->NFkB Decreases IkBa p-IκBα This compound->IkBa Decreases ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Keap1->Nrf2 Inhibits HO1 HO-1 ARE->HO1 Induces p62 p62 ARE->p62 Induces Inflammation Inflammation (iNOS, COX-2, IL-1β, IL-6, TNF-α) NFkB->Inflammation Promotes IkBa->NFkB Inhibits

Caption: Nrf2/NF-κB signaling pathway modulated by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for conducting a cell-based experiment with this compound.

Oxysophoridine_Workflow start Start: this compound Powder dissolve Dissolve in DMSO (Prepare Stock Solution) start->dissolve dilute Dilute Stock in Culture Medium (Prepare Working Solutions) dissolve->dilute treat Treat Cells with this compound (and Vehicle Control) dilute->treat seed Seed Cells in Culture Plates seed->treat incubate Incubate for Desired Time treat->incubate analyze Downstream Analysis (e.g., Viability, Apoptosis, Western Blot) incubate->analyze end End: Data Interpretation analyze->end

Caption: General experimental workflow for cell culture studies with this compound.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Oxysophoridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophoridine (OSR), a quinolizidine alkaloid extracted from the traditional medicinal plant Sophora alopecuroides L., has demonstrated significant pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidative effects.[1][2][3] Mechanistic studies often rely on Western blot analysis to elucidate the molecular pathways modulated by OSR. This document provides a detailed protocol for performing Western blot analysis to investigate protein expression changes induced by this compound treatment and summarizes the key proteins and signaling pathways affected.

Introduction to this compound's Mechanism of Action

This compound exerts its biological effects by modulating various signaling pathways involved in apoptosis, inflammation, and oxidative stress. In the context of cancer, OSR has been shown to induce apoptosis in colorectal cancer cells through the Bcl-2/Bax/caspase-3 signaling pathway.[2][4] It influences the expression of key apoptotic proteins, leading to programmed cell death in malignant cells. Furthermore, OSR exhibits anti-inflammatory properties by regulating the NF-κB pathway and reduces oxidative stress by activating the Nrf2 signaling pathway.[1] Studies have also indicated its role in mitigating cerebral ischemia/reperfusion injury by inhibiting the TLR4/p38MAPK-mediated ferroptosis.[5]

Data Presentation: Proteins Modulated by this compound

The following table summarizes the effect of this compound on various proteins as determined by Western blot analysis in different studies.

Signaling Pathway Protein Effect of this compound Cell/Tissue Type Reference
Apoptosis Bcl-2Down-regulatedColorectal Cancer Cells (HCT116), Transplanted Mouse CT26 Tumor Tissue[2][4]
BaxUp-regulatedColorectal Cancer Cells (HCT116), Transplanted Mouse CT26 Tumor Tissue[2][4]
Caspase-3 (cleaved)Up-regulatedColorectal Cancer Cells (HCT116), Transplanted Mouse CT26 Tumor Tissue, LPS-induced pulmonary tissue[2][4][6]
Cytochrome cUp-regulatedColorectal Cancer Cells (HCT116), Transplanted Mouse CT26 Tumor Tissue[2][4]
PARP-1Down-regulatedColorectal Cancer Cells (HCT116), Transplanted Mouse CT26 Tumor Tissue[2][4]
Procaspase-3Down-regulatedLPS-induced pulmonary tissue[6]
Procaspase-8Down-regulatedLPS-induced pulmonary tissue[6]
Cleaved caspase-8Down-regulatedLPS-induced pulmonary tissue[6]
Inflammation & Oxidative Stress p-NF-κB p65Down-regulatedLPS-stimulated HSC-T6 cells[1]
p-IκBαDown-regulatedLPS-stimulated HSC-T6 cells[1]
Keap1Down-regulatedLPS-stimulated HSC-T6 cells[1]
Nrf2Up-regulatedLPS-stimulated HSC-T6 cells[1]
HO-1Up-regulatedLPS-stimulated HSC-T6 cells[1]
iNOSDown-regulatedLPS-stimulated HSC-T6 cells[1]
COX-2Down-regulatedLPS-stimulated HSC-T6 cells[1]
Cerebral Ischemia/Reperfusion TLR4Down-regulatedI/R-induced rat brain tissue[5]
p38MAPKDown-regulatedI/R-induced rat brain tissue[5]
BaxDown-regulatedI/R-induced rat brain tissue and hippocampal HT22 neuronal cells[5]
Bcl-2Up-regulatedI/R-induced rat brain tissue and hippocampal HT22 neuronal cells[5]

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture the desired cell line (e.g., HCT116 colorectal cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Once the cells reach approximately 70-80% confluency, treat them with varying concentrations of this compound (e.g., 25, 50, 100 µg/mL) for a specified duration (e.g., 24, 48 hours). Include an untreated control group.

Protein Extraction
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7][8]

  • Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the culture dish.[9][10]

  • For adherent cells, use a cell scraper to detach the cells and collect the lysate in a pre-chilled microcentrifuge tube.[7][9] For suspension cells, pellet the cells by centrifugation before adding the lysis buffer.[7]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[7][9]

  • Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.[7][8][9]

  • Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.

  • Determine the protein concentration of the lysate using a protein assay kit, such as the bicinchoninic acid (BCA) assay.[8]

Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) from each sample with 2x Laemmli sample buffer.[11]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9][12]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (SDS-PAGE). Include a pre-stained protein ladder to determine molecular weights.

  • Run the gel in electrophoresis buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1 hour at room temperature.[8]

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.[15]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein such as β-actin or GAPDH.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 This compound-Induced Apoptosis OSR This compound Bcl2 Bcl-2 (Anti-apoptotic) OSR->Bcl2 Inhibits Bax Bax (Pro-apoptotic) OSR->Bax Promotes Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow Diagram

G cluster_1 Western Blot Workflow for OSR-Treated Samples A Cell Culture & This compound Treatment B Protein Extraction (Lysis & Quantification) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF/NC Membrane) C->D E Blocking (5% Milk or BSA) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection (ECL) G->H I Data Analysis (Densitometry) H->I

Caption: Western Blot experimental workflow.

References

Application Notes and Protocols for Determining Oxysophoridine Cytotoxicity using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of Oxysophoridine on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound, an alkaloid extracted from Sophora alopecuroides L., has demonstrated pro-apoptotic effects in colorectal cancer cells, making it a compound of interest for cancer research and drug development.

Introduction

The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells. This protocol is specifically tailored for evaluating the cytotoxicity of this compound.

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth.

Cell LineThis compound IC50 (mg/L)Incubation Time (hours)
HCT116 (Human Colorectal Carcinoma)59.2848
CT26 (Mouse Colorectal Carcinoma)Not explicitly quantified in the primary literature, but demonstrated to be effective.Not specified

Experimental Protocols

This section provides a detailed methodology for conducting an MTT assay to determine the cytotoxicity of this compound.

Materials:

  • This compound (purity >98%)

  • Human colorectal carcinoma cell line (HCT116) or other suitable cancer cell lines

  • Roswell Park Memorial Institute (RPMI) 1640 medium or other appropriate cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HCT116 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS) and dilute it with culture medium to achieve a range of final concentrations (e.g., 3, 6, 12, 24, 48, 96, 192 mg/L).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the 48-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

    • The cell viability can be calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Data Analysis:

    • Plot the cell viability against the concentration of this compound to generate a dose-response curve.

    • Calculate the IC50 value from the dose-response curve.

Visualization of Signaling Pathways and Workflows

To facilitate a deeper understanding of the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add this compound (Varying Concentrations) incubate_24h->add_this compound incubate_48h Incubate for 48h add_this compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 490 nm add_dmso->read_absorbance

Caption: Experimental workflow for the MTT assay to determine this compound cytotoxicity.

Apoptosis_Signaling_Pathway cluster_bcl2_family Bcl-2 Family Regulation cluster_caspase_cascade Caspase Cascade This compound This compound bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) This compound->bcl2 inhibits bax Bax (Pro-apoptotic) (Upregulated) This compound->bax activates cytochrome_c Cytochrome c Release from Mitochondria bcl2->cytochrome_c inhibits bax->cytochrome_c promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Application Notes and Protocols for Oxysophoridine Administration in Rat Models of Heart Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophoridine (OSR) is a quinolizidine alkaloid extracted from the traditional Chinese medicinal plant Sophora alopecuroides.[1] Possessing a range of pharmacological properties, OSR has demonstrated significant cardioprotective effects in preclinical studies.[1][2] These notes provide a comprehensive overview of the administration of this compound in various rat models of heart disease, summarizing key quantitative data and detailing experimental protocols. The primary focus of existing research is on acute myocardial infarction, with suggested protocols for heart failure and cardiac hypertrophy extrapolated from studies on structurally related alkaloids.

Mechanism of Action in Cardiac Protection

This compound exerts its cardioprotective effects through a multi-targeted mechanism that includes anti-inflammatory, anti-oxidative, and anti-apoptotic activities.[1][2] In rat models of acute myocardial infarction (AMI), OSR has been shown to reduce the infarct size and decrease levels of cardiac injury markers.[1][2] This is achieved by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which in turn reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] Furthermore, OSR enhances the activity of endogenous antioxidant enzymes and suppresses apoptosis by inhibiting caspase-3 activity.[1][2]

Data Presentation: Quantitative Summary of this compound Effects

The following tables summarize the key quantitative data from studies administering this compound in a rat model of acute myocardial infarction.

Table 1: Dose-Dependent Effects of this compound on Myocardial Infarct Size in Rats

Treatment GroupDosage (mg/kg)Myocardial Infarct Size (%)
Infarcted Control-41.66 ± 2.56
This compound62.535.43 ± 3.54
This compound12530.68 ± 3.42
This compound25028.59 ± 2.98

Data from a study on acute myocardial infarction in rats.[2]

Table 2: Effect of this compound on Serum Cardiac Injury Markers in Rats with AMI

Treatment GroupDosage (mg/kg)Creatine Kinase (CK) (U/L)CK-MB (U/L)Lactate Dehydrogenase (LDH) (U/L)Cardiac Troponin T (cTnT) (ng/mL)
Sham-185.3 ± 21.778.2 ± 9.5312.5 ± 35.80.12 ± 0.03
Infarcted Control-812.4 ± 95.3315.6 ± 38.21254.7 ± 142.12.58 ± 0.31
This compound62.5658.1 ± 78.4254.3 ± 30.11012.9 ± 115.82.05 ± 0.25
This compound125521.7 ± 63.5201.8 ± 24.7825.4 ± 98.31.62 ± 0.20
This compound250415.9 ± 50.2162.5 ± 20.1648.2 ± 75.91.28 ± 0.16

Data from a study on acute myocardial infarction in rats.[2]

Table 3: Effects of this compound on Oxidative Stress and Apoptosis Markers in Rats with AMI

Treatment GroupDosage (mg/kg)Malondialdehyde (MDA) (nmol/mg protein)Superoxide Dismutase (SOD) (U/mg protein)Caspase-3 Activity (U/mg protein)
Sham-1.25 ± 0.15125.4 ± 14.81.52 ± 0.18
Infarcted Control-4.82 ± 0.5662.8 ± 7.55.89 ± 0.69
This compound62.53.98 ± 0.4878.5 ± 9.24.76 ± 0.55
This compound1253.15 ± 0.3995.3 ± 11.13.82 ± 0.44
This compound2502.41 ± 0.29110.7 ± 12.52.95 ± 0.35

Data from a study on acute myocardial infarction in rats.[2]

Experimental Protocols

Acute Myocardial Infarction (AMI) Model

This protocol is based on established methods for inducing AMI in rats and administering this compound.

a. Experimental Workflow

experimental_workflow_ami cluster_acclimatization Acclimatization cluster_grouping Grouping cluster_treatment Treatment & Induction cluster_evaluation Evaluation acclimatize Acclimatize Rats (1 week) randomize Randomize into Groups: - Sham - AMI Control - OSR Treatment acclimatize->randomize osr_admin This compound Administration (i.p.) randomize->osr_admin ami_induction Induce AMI (LAD Ligation) osr_admin->ami_induction ecg ECG Monitoring ami_induction->ecg blood_collection Blood Collection (Cardiac Markers) ecg->blood_collection heart_extraction Heart Extraction blood_collection->heart_extraction infarct_size Infarct Size Measurement heart_extraction->infarct_size biochemical Biochemical Assays (Oxidative Stress, Apoptosis) heart_extraction->biochemical signaling_pathway_ami cluster_stress Myocardial Ischemia/Reperfusion cluster_apoptosis Apoptosis Pathway OSR This compound NFkB NF-κB Pathway OSR->NFkB inhibits Caspase3 ↑ Caspase-3 Activity OSR->Caspase3 inhibits Antioxidants ↑ Antioxidant Enzymes (SOD, CAT, GSH-Px) OSR->Antioxidants activates ROS ↑ Reactive Oxygen Species (ROS) ROS->Caspase3 OxidativeStress ↓ Oxidative Stress ROS->OxidativeStress Inflammation ↑ Inflammation Inflammation->NFkB Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines CardiacInjury Cardiac Injury (Infarction, Enzyme Release) NFkB->CardiacInjury Cytokines->CardiacInjury Apoptosis Cardiomyocyte Apoptosis Caspase3->Apoptosis Apoptosis->CardiacInjury Antioxidants->OxidativeStress OxidativeStress->CardiacInjury experimental_workflow_hf cluster_acclimatization Acclimatization cluster_surgery Heart Failure Induction cluster_grouping Grouping & Treatment cluster_evaluation Evaluation acclimatize Acclimatize Rats (1 week) lad_ligation Induce MI (LAD Ligation) acclimatize->lad_ligation hf_development Allow HF to Develop (e.g., 4 weeks) lad_ligation->hf_development randomize Randomize into Groups: - Sham - HF Control - OSR Treatment hf_development->randomize osr_admin Daily OSR Administration randomize->osr_admin echo Echocardiography (Cardiac Function) osr_admin->echo hemodynamics Hemodynamic Measurements echo->hemodynamics histology Histology (Fibrosis, Hypertrophy) hemodynamics->histology biomarkers Biomarker Analysis (e.g., BNP, Apoptosis markers) histology->biomarkers experimental_workflow_ch cluster_acclimatization Acclimatization cluster_grouping Grouping & Treatment cluster_induction Hypertrophy Induction cluster_evaluation Evaluation acclimatize Acclimatize Rats (1 week) randomize Randomize into Groups: - Control - Hypertrophy Control - OSR Treatment acclimatize->randomize osr_admin Daily OSR Administration randomize->osr_admin iso_injection Daily Isoproterenol Injection (s.c.) randomize->iso_injection osr_admin->iso_injection echo Echocardiography (Wall Thickness) iso_injection->echo hw_bw_ratio Heart Weight to Body Weight Ratio echo->hw_bw_ratio histology Histology (Cardiomyocyte Size, Fibrosis) hw_bw_ratio->histology gene_expression Gene Expression Analysis (Hypertrophic Markers) histology->gene_expression

References

Application Notes and Protocols for Long-Term Stability of Oxysophoridine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxysophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-arrhythmic, and neuroprotective effects. For in vitro and in vivo studies, this compound is often dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Ensuring the stability of these stock solutions over time is critical for the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for assessing the long-term stability of this compound in DMSO.

Data Presentation

Table 1: Template for Long-Term Stability Data of this compound in DMSO

Storage ConditionTime PointConcentration (mM)Purity (%) by HPLCDegradation Products (%)Observations
-20°C 0 (Initial)1099.8<0.1Clear, colorless solution
1 Month
3 Months
6 Months
1 Year
4°C 0 (Initial)1099.8<0.1Clear, colorless solution
1 Week
1 Month
3 Months
Room Temperature 0 (Initial)1099.8<0.1Clear, colorless solution
(~20-25°C)24 Hours
1 Week
1 Month

Experimental Protocols

The following protocols describe the methodology for conducting a comprehensive long-term stability study of this compound in DMSO. These protocols are based on established general practices for compound stability testing.[1][2][3][4]

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile, amber glass vials with screw caps

  • Vortex mixer

  • Pipettes and sterile tips

Protocol:

  • Equilibrate this compound powder and anhydrous DMSO to room temperature.

  • In a sterile vial, accurately weigh the desired amount of this compound powder.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If necessary, gently warm the solution (e.g., to 37°C) to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and storage conditions.

Long-Term Stability Study Design

Objective: To assess the stability of this compound in DMSO under various storage conditions over an extended period.

Protocol:

  • Prepare a sufficient number of aliquots of the this compound stock solution as described in Protocol 1.

  • Designate an initial time point (T=0) and analyze a fresh aliquot immediately to establish baseline parameters (concentration and purity).

  • Divide the remaining aliquots into different storage groups:

    • -20°C: Standard long-term storage condition.

    • 4°C: Refrigerated condition, to simulate short-term storage.

    • Room Temperature (RT, ~20-25°C): To assess stability under ambient conditions.

  • Establish a timeline for analysis at various intervals (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months, 1 year). The specific time points can be adjusted based on the expected stability and experimental needs.

  • At each designated time point, retrieve one aliquot from each storage condition.

  • Allow the frozen aliquots to thaw completely at room temperature before analysis.

  • Analyze the samples using the analytical methods described in Protocol 3.

Analytical Methods for Stability Assessment

Objective: To quantitatively determine the concentration and purity of this compound and to detect any degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for stability testing.[5]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

  • Appropriate HPLC column (e.g., C18 reverse-phase column).

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium acetate).

  • This compound reference standard.

HPLC Method Protocol (Example):

  • Method Development: Develop a stability-indicating HPLC method capable of separating this compound from potential degradation products. This may involve testing different mobile phase compositions, flow rates, and column temperatures.

  • Sample Preparation:

    • Dilute an aliquot of the this compound stock solution to a suitable concentration for HPLC analysis using the mobile phase as the diluent.

    • Prepare a series of calibration standards using the this compound reference standard.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 210 nm).

  • Data Analysis:

    • Generate a calibration curve from the reference standards.

    • Determine the concentration of this compound in the test samples by interpolating from the calibration curve.

    • Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all detected peaks.

    • Identify and quantify any new peaks as potential degradation products.

Signaling Pathways and Experimental Workflows

To provide a comprehensive resource, the following diagrams illustrate a key signaling pathway affected by this compound and a general workflow for stability testing.

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare this compound Stock Solution in DMSO aliquot Aliquot into Single-Use Vials prep->aliquot storage Store at Different Conditions (-20°C, 4°C, Room Temp) aliquot->storage analysis Analyze at Predetermined Time Points (T=0, 1M, 3M, etc.) storage->analysis hplc HPLC Analysis (Concentration & Purity) analysis->hplc data Data Analysis and Stability Assessment hplc->data

Caption: A general workflow for assessing the long-term stability of a compound in DMSO.

G cluster_pathway This compound Signaling Pathway Inhibition OSR This compound TLR4 TLR4 OSR->TLR4 inhibits p38MAPK p38 MAPK TLR4->p38MAPK Ferroptosis Ferroptosis p38MAPK->Ferroptosis

Caption: this compound inhibits the TLR4/p38MAPK signaling pathway.[6]

Disclaimer: The provided protocols and information are intended for guidance and should be adapted to specific laboratory conditions and regulatory requirements. It is crucial to perform thorough validation of all analytical methods.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis after Oxysophoridine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophoridine (OSR), a quinolizidine alkaloid extracted from the root of Sophora alopecuroides, has demonstrated significant anti-tumor effects in various cancer cell lines. A key mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful technique for the quantitative analysis of apoptosis, enabling researchers to elucidate the dose-dependent and time-course effects of compounds like this compound. This document provides detailed application notes and protocols for assessing apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining, a standard flow cytometry-based assay.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA. Dual staining with Annexin V and PI allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Data Presentation

The following tables summarize the dose-dependent effects of this compound on apoptosis induction in various cancer cell lines.

Table 1: Effect of this compound on Apoptosis in Human Colorectal Carcinoma (HCT116) Cells

This compound Concentration (mg/L)Treatment Time (hours)Total Apoptotic Cells (%)Reference
0 (Control)485.21[1]
254846.37[1]
5048Not specified[1]
1004887.62[1]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mg/L)Treatment Time (hours)Reference
HCT116Colorectal Cancer59.2848[1]

Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins in HCT116 Cells

This compound Concentration (mg/L)Treatment Time (hours)Relative Bcl-2 ExpressionRelative Bax ExpressionRelative Caspase-3 ExpressionReference
0 (Control)48BaselineBaselineBaseline[1]
2548Not specifiedNot specifiedNot specified[1]
5048DownregulatedUpregulatedUpregulated[1]
10048DownregulatedUpregulatedUpregulated[1]

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the treatment of cancer cells with this compound to induce apoptosis prior to flow cytometry analysis.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549, MCF-7, Jurkat)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (OSR) stock solution (dissolved in a suitable solvent like DMSO or PBS)

  • 6-well or 12-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Cell Adhesion: Incubate the cells overnight to allow for proper attachment (for adherent cell lines).

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the solvent used for the OSR stock, at the same final concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS, and then detach them using a non-enzymatic cell dissociation solution or a brief treatment with trypsin-EDTA. Neutralize the trypsin with complete medium.

    • Suspension cells: Collect the cells directly from the culture vessel.

  • Transfer the cell suspension to a centrifuge tube.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol details the staining procedure for detecting apoptotic cells following this compound treatment.

Materials:

  • Harvested cells (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V (or other fluorochrome conjugates)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Washing: Centrifuge the harvested cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution to the cell suspension.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour of staining.

Mandatory Visualizations

Diagrams

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Protocol cluster_analysis Analysis A Seed Cancer Cells B Overnight Incubation A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Harvest Cells D->E Proceed to Staining F Wash with PBS E->F G Resuspend in Binding Buffer F->G H Add Annexin V-FITC G->H I Add Propidium Iodide H->I J Flow Cytometry Analysis I->J Analyze Samples K Data Interpretation J->K Signaling_Pathway cluster_treatment Treatment cluster_regulation Apoptotic Regulation cluster_execution Execution Phase This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Caspase3 Caspase-3 (Activated) Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Troubleshooting & Optimization

Oxysophoridine Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Oxysophoridine in their Western blot experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and obtain reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your Western blot analysis of samples treated with this compound.

Q1: I am not observing the expected change in my target protein expression after this compound treatment. What could be the issue?

A1: This is a common issue that can arise from several factors, ranging from experimental setup to the specific biological context. Here’s a step-by-step troubleshooting guide:

  • Confirm this compound Activity:

    • Dose and Time Course: Ensure you have performed a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line or model system. The effects of this compound can be dose-dependent.[1][2]

    • Positive Controls: Include a positive control for your expected pathway activation or inhibition. For example, if you are investigating the anti-inflammatory effects of this compound, you could use lipopolysaccharide (LPS) to induce an inflammatory response.[3]

  • Western Blot Protocol Optimization:

    • Protein Loading: Ensure you are loading a sufficient amount of total protein per lane. For low-abundance proteins, you may need to load more protein than usual.

    • Antibody Validity: Verify the specificity of your primary antibody for the target protein. If possible, use an antibody that has been previously validated for Western blotting.

    • Transfer Efficiency: Check your protein transfer from the gel to the membrane. You can use a Ponceau S stain to visualize the transferred proteins before blocking.

  • Biological Considerations:

    • Cell Line Specificity: The response to this compound can vary between different cell types. What is observed in one cell line may not be directly translatable to another.

    • Protein Stability: this compound has antioxidant properties which might affect the stability of your target protein. Ensure your lysis buffer contains adequate protease inhibitors.

Q2: I am seeing high background on my Western blot, making it difficult to interpret the results of my this compound experiment.

A2: High background can obscure your specific bands. Here are some common causes and solutions:

  • Blocking Issues:

    • Inadequate Blocking: Ensure your blocking step is sufficient. You can try increasing the blocking time or using a different blocking agent (e.g., switching from non-fat dry milk to bovine serum albumin (BSA) or vice versa).

    • Blocking Buffer Contamination: Use fresh, high-quality blocking reagents.

  • Antibody Concentrations:

    • Primary Antibody Too Concentrated: Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background.

    • Secondary Antibody Issues: Ensure your secondary antibody is not cross-reacting with other proteins in your lysate.

  • Washing Steps:

    • Insufficient Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.

Q3: I am trying to detect the nuclear translocation of NF-κB p65 after this compound treatment, but I am not getting a clear nuclear signal.

A3: Detecting nuclear translocation requires careful cell fractionation and Western blot technique.

  • Cell Fractionation Purity:

    • Contamination: Ensure your nuclear and cytoplasmic fractions are pure. You can check the purity by blotting for specific markers: a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytoplasmic marker (e.g., GAPDH or α-tubulin).

    • Lysis Buffer: Use appropriate lysis buffers for cytoplasmic and nuclear extraction.

  • Timing of Translocation:

    • Time Course: NF-κB translocation is a transient event. Perform a time-course experiment to capture the peak of nuclear translocation after stimulation.

  • This compound's Effect:

    • Inhibition of NF-κB: this compound has been shown to decrease the levels of p-NF-κB p65, which may lead to reduced nuclear translocation.[1] Your experimental design should account for this inhibitory effect.

Q4: I am having trouble detecting cleaved caspase-3 in my apoptosis experiment with this compound.

A4: Detecting cleaved caspases can be challenging due to their transient nature and low abundance.

  • Apoptosis Induction:

    • Positive Control: Use a known apoptosis inducer (e.g., staurosporine) as a positive control to ensure your system for detecting apoptosis is working.

    • Time Point: The appearance of cleaved caspase-3 is often an early event in apoptosis. A time-course experiment is crucial.

  • Western Blot Technique:

    • Antibody Specificity: Use an antibody that specifically recognizes the cleaved form of caspase-3.

    • Membrane Pore Size: For small proteins like cleaved caspases, a membrane with a smaller pore size (e.g., 0.2 µm) may improve retention during transfer.

    • Transfer Conditions: Optimize your transfer time and voltage to prevent smaller proteins from being transferred through the membrane. Shorter transfer times are often recommended.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on the expression of various proteins as reported in the literature.

Table 1: Effect of this compound on Nrf2 and NF-κB Signaling Pathways

Target ProteinTreatmentConcentrationObserved EffectReference
Nrf2This compoundNot specifiedUpregulation of protein levels[1]
HO-1This compoundNot specifiedUpregulation of protein levels[1]
p-NF-κB p65This compoundNot specifiedDecreased protein levels[1]
p-IκBαThis compoundNot specifiedDecreased protein levels[1]
iNOSThis compound10 µMSuppressed expression[1]
COX-2This compound40 µMSuppressed expression[1]

Table 2: Effect of this compound on Apoptosis-Related Proteins

Target ProteinTreatmentConcentrationObserved EffectReference
Cleaved Caspase-3This compoundDose-dependentSuppressed activity[2]
Cleaved Caspase-8This compoundNot specifiedDecreased expression[3]
Procaspase-3This compoundNot specifiedDecreased expression[3]
Procaspase-8This compoundNot specifiedDecreased expression[3]
Bcl-2/Bax ratioThis compoundNot specifiedReduced ratio[4]

Experimental Protocols

Below are detailed methodologies for performing Western blot analysis for key proteins modulated by this compound.

General Western Blot Protocol
  • Sample Preparation:

    • Culture cells to the desired confluency and treat with this compound at the determined optimal concentration and time.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 20-40 µg of total protein per lane on an SDS-polyacrylamide gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Specific Protocols
  • Nrf2 and NF-κB p65 (Nuclear Translocation):

    • For Nrf2 and NF-κB p65 translocation studies, perform nuclear and cytoplasmic fractionation prior to Western blotting.

    • Use a nuclear extraction kit for optimal separation.

    • Probe the blots for both the target protein and a loading control for each fraction (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic).

  • Cleaved Caspase-3:

    • Use a higher percentage acrylamide gel (e.g., 12-15%) for better resolution of the small cleaved fragments.

    • Consider using a 0.2 µm PVDF membrane to improve the retention of small proteins.

    • Optimize transfer time; shorter times (e.g., 30-45 minutes) at a higher voltage may be necessary.

Visualizing Signaling Pathways and Workflows

Signaling Pathways

Nrf2_Signaling_Pathway cluster_nucleus Nucleus OSR This compound ROS Oxidative Stress OSR->ROS inhibits Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 (Ubiquitination) Nrf2->Cul3 Nucleus Nucleus Nrf2->Nucleus translocates to Proteasome Proteasomal Degradation Cul3->Proteasome Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GPX4) ARE_n ARE Nrf2_n->ARE_n binds to ARE_n->Antioxidant_Genes activates transcription of

Caption: Nrf2 Signaling Pathway Activation by this compound.

NFkB_Signaling_Pathway cluster_nucleus Nucleus OSR This compound IKK IKK Complex OSR->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome degraded by Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB NFkB_target NF-κB Target Genes (e.g., TNF-α, IL-6) NFkB_n->NFkB_target activates transcription of

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Apoptosis_Signaling_Pathway OSR This compound Bax Bax OSR->Bax downregulates Bcl2 Bcl-2 OSR->Bcl2 upregulates Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 cleavage Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis executes

Caption: Apoptosis Signaling Pathway Modulation by this compound.

Experimental Workflows

Western_Blot_Workflow start Start: Cell/Tissue Sample lysis Protein Extraction (Lysis) start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General Western Blot Experimental Workflow.

Troubleshooting_Logic start Problem with Western Blot no_signal Weak or No Signal? start->no_signal Yes high_background High Background? start->high_background No check_transfer Check Transfer (Ponceau S) no_signal->check_transfer check_antibodies Check Antibody Concentration & Activity no_signal->check_antibodies check_protein Increase Protein Load no_signal->check_protein check_detection Check ECL Reagent no_signal->check_detection nonspecific_bands Non-specific Bands? high_background->nonspecific_bands No optimize_blocking Optimize Blocking (Time, Reagent) high_background->optimize_blocking optimize_ab_conc Titrate Antibodies high_background->optimize_ab_conc increase_washing Increase Washing Steps high_background->increase_washing check_ab_specificity Check Antibody Specificity nonspecific_bands->check_ab_specificity optimize_lysis Optimize Lysis Buffer (Protease Inhibitors) nonspecific_bands->optimize_lysis reduce_protein_load Reduce Protein Load nonspecific_bands->reduce_protein_load

Caption: Basic Western Blot Troubleshooting Logic Tree.

References

Technical Support Center: Troubleshooting Inconsistent Results in Oxysophoridine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in cytotoxicity assays involving Oxysophoridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve more reliable and reproducible data.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue ID Problem Potential Causes Suggested Solutions
OSR-CYTO-01 High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. "Edge effect": Evaporation from wells on the edge of the plate. 3. Pipetting errors: Inaccurate dispensing of cells, media, or this compound. 4. Presence of bubbles: Bubbles in wells can interfere with absorbance readings.[1]1. Ensure a homogenous cell suspension: Gently mix the cell suspension before and during plating. 2. Mitigate the edge effect: Avoid using the outer wells of the plate. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. 3. Calibrate pipettes: Ensure your pipettes are properly calibrated and use consistent pipetting techniques. Change pipette tips between different concentrations of this compound. 4. Remove bubbles: Before incubation and reading, visually inspect the plate for bubbles. If present, gently pop them with a sterile needle.
OSR-CYTO-02 IC50 value is significantly different from expected or published data (for related compounds). 1. Cell line variability: Different cell lines exhibit varying sensitivities to cytotoxic agents.[2] 2. Cell health and passage number: High passage numbers can lead to phenotypic changes and altered drug sensitivity. Poor cell health can also affect the results. 3. Assay type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values. 4. Solvent concentration: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells.1. Confirm cell line identity: Ensure you are using the correct and authenticated cell line. 2. Standardize cell culture practices: Use cells with a low passage number and ensure they are in the logarithmic growth phase before starting the experiment. 3. Select the appropriate assay: Be aware that an MTT assay (metabolic activity) may produce different results than an LDH assay (membrane integrity). If possible, confirm results with a secondary, mechanistically different assay. 4. Include vehicle controls: Always run a control with the highest concentration of the solvent used to dissolve this compound to assess its cytotoxicity.
OSR-CYTO-03 No dose-dependent decrease in cell viability, or an unexpected increase in viability at higher concentrations. 1. This compound's antioxidant properties: this compound has known anti-oxidative effects. Antioxidants can directly reduce tetrazolium salts (MTT, XTT), leading to a false-positive signal that suggests higher cell viability.[3][4][5] 2. Compound precipitation: this compound may be precipitating out of the solution at higher concentrations. 3. Incorrect wavelength reading: Using an incorrect wavelength for absorbance measurement.1. Run a cell-free control: Add this compound to the culture medium without cells and perform the assay. If a color change is observed, it indicates direct reduction of the assay reagent. 2. Switch to a non-tetrazolium-based assay: Consider using an LDH (lactate dehydrogenase) assay, which measures membrane integrity, or a crystal violet assay, which stains total cellular protein. 3. Check for precipitate: Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider adjusting the solvent or the maximum concentration tested. 4. Verify instrument settings: Double-check the absorbance wavelength settings on the plate reader to ensure they are appropriate for the specific assay being used.
OSR-CYTO-04 Negative controls (vehicle only) show significant cell death. 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the specific cell line being used. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can induce cytotoxicity. 3. Poor cell health: Cells may have been stressed or unhealthy prior to the experiment.1. Optimize solvent concentration: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line. Typically, the final DMSO concentration should be kept below 0.5%. 2. Check for contamination: Regularly test your cell cultures for microbial and mycoplasma contamination. 3. Ensure healthy cultures: Do not use cells that are over-confluent or have been in culture for an extended period without passaging.

Frequently Asked Questions (FAQs)

Q1: Why are my MTT/XTT assay results for this compound inconsistent and showing an increase in viability at high concentrations?

A1: This is a common issue when testing compounds with antioxidant properties. This compound has demonstrated anti-oxidative effects, and antioxidants can directly reduce the tetrazolium salts (MTT, XTT) to their colored formazan products, independent of cellular metabolic activity.[3][4][5] This chemical interference leads to a false-positive signal, making it appear as if the cells are more viable. To confirm this, run a cell-free control where you add this compound to the media and the assay reagent. If you observe a color change, it confirms the interference. In such cases, it is highly recommended to use a non-tetrazolium-based assay like the LDH assay or crystal violet staining.

Q2: What is the expected IC50 value for this compound?

A2: Currently, there is limited publicly available data providing a comprehensive list of IC50 values for this compound across a wide range of cancer cell lines. However, data for the related alkaloids, matrine and oxymatrine, can provide a general reference point. It is important to note that IC50 values are highly dependent on the cell line, assay type, and experimental conditions.

Reference IC50 Values for Matrine and Oxymatrine in Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Incubation Time (h)
MatrineSO-Rb50 (Retinoblastoma)CCK-8~3930 (0.96 mg/mL)24
MatrineSO-Rb50/VCR (Vincristine-resistant Retinoblastoma)CCK-8~3970 (0.97 mg/mL)24
OxymatrinePC-3 (Prostate Cancer)MTT43.7824
OxymatrinePC-3 (Prostate Cancer)MTT37.1348
OxymatrinePC-3 (Prostate Cancer)MTT32.9272
OxymatrineU251 (Glioblastoma)MTTNot specified, apoptosis induced at 10 µMNot specified
OxymatrineA172 (Glioblastoma)MTTNot specified, apoptosis induced at 10 µMNot specified
OxymatrineMCF-7 (Breast Cancer)MTTTime-dependent inhibition observed24, 48, 72
OxymatrineMDA-MB-231 (Breast Cancer)MTTTime-dependent inhibition observed24, 48, 72

Note: The IC50 values for matrine were reported in mg/mL and have been converted to µM for consistency, assuming a molecular weight of 248.36 g/mol .[2]

Q3: Which cytotoxicity assay is most suitable for this compound?

Q4: How does this compound induce cytotoxicity?

A4: Research suggests that this compound induces apoptosis (programmed cell death) through multiple signaling pathways. One key mechanism involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent activation of caspases, such as caspase-3. Additionally, this compound has been shown to inhibit the TLR4/p38MAPK signaling pathway, which can also contribute to its cytotoxic and anti-inflammatory effects.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

This assay is similar to the MTT assay but the formazan product is water-soluble.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Thaw the XTT labeling reagent and electron-coupling reagent. Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent (the exact ratio will depend on the manufacturer's instructions).

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the treatment incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the appropriate volume to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate 24h cell_seeding->incubation_24h add_this compound 3. Add this compound Serial Dilutions incubation_24h->add_this compound incubation_treatment 4. Incubate for Treatment Period (24-72h) add_this compound->incubation_treatment add_reagent 5. Add Assay Reagent (MTT, XTT, or collect supernatant for LDH) incubation_treatment->add_reagent incubation_assay 6. Incubate for Assay Development add_reagent->incubation_assay read_absorbance 7. Read Absorbance incubation_assay->read_absorbance data_analysis 8. Analyze Data and Calculate IC50 read_absorbance->data_analysis

Caption: A generalized experimental workflow for a cytotoxicity assay.

troubleshooting_logic cluster_check1 Initial Checks cluster_check2 Assay Specific Issues cluster_check3 Control Issues start Inconsistent Results high_variability High Variability? start->high_variability unexpected_viability Unexpected Increase in Viability? start->unexpected_viability neg_control_death Negative Control Death? start->neg_control_death check_seeding Check Cell Seeding & Pipetting high_variability->check_seeding Yes high_variability->unexpected_viability No mitigate_edge Mitigate Edge Effect check_seeding->mitigate_edge end Consistent Results mitigate_edge->end cell_free_control Run Cell-Free Control unexpected_viability->cell_free_control Yes unexpected_viability->neg_control_death No switch_assay Switch to Non-Tetrazolium Assay (e.g., LDH) cell_free_control->switch_assay switch_assay->end solvent_toxicity Check Solvent Toxicity neg_control_death->solvent_toxicity Yes neg_control_death->end No check_contamination Check for Contamination solvent_toxicity->check_contamination check_contamination->end

Caption: A troubleshooting decision tree for inconsistent cytotoxicity assay results.

signaling_pathway cluster_apoptosis Apoptosis Pathway cluster_tlr4 TLR4/p38MAPK Pathway This compound This compound bcl2 Bcl-2 This compound->bcl2 Downregulates bax Bax This compound->bax Upregulates tlr4 TLR4 This compound->tlr4 Inhibits cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis p38mapk p38 MAPK tlr4->p38mapk inflammation Inflammation p38mapk->inflammation

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing Oxysophoridine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing oxysophoridine (OSR) dosage for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice?

A typical starting dose for this compound in mice ranges from 50 to 250 mg/kg body weight, administered intraperitoneally.[1][2][3] The optimal dose will depend on the specific animal model and the therapeutic indication being investigated.

Q2: What is the recommended route of administration for this compound in rodents?

The most commonly reported route of administration for this compound in mice and rats is intraperitoneal (IP) injection.[1][4]

Q3: What are the known side effects or toxicities of this compound at higher doses?

While specific toxicity studies on this compound are limited, research on the closely related compound sophoridine suggests potential for neurotoxicity and hepatotoxicity at higher doses.[1][3] It is crucial to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model.

Q4: How should this compound be prepared for in vivo administration?

This compound can be dissolved in a vehicle solution for injection. A common protocol involves first creating a stock solution in an organic solvent like DMSO, and then diluting it with other co-solvents such as PEG300, Tween-80, and saline.[5] It is recommended to prepare the working solution fresh on the day of use.[5]

Q5: What are the key signaling pathways modulated by this compound?

This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and apoptosis. These include the Nrf2, NF-κB, TLR4/p38MAPK, and Bcl-2/Bax/caspase-3 pathways.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommendation
Precipitation in the dosing solution - Low solubility of this compound in the chosen vehicle.- Temperature of the solution is too low.- Use a vehicle with co-solvents like DMSO, PEG300, and Tween-80 to improve solubility.[5]- Gentle heating and/or sonication can aid in dissolution.[5]- Prepare fresh solutions before each administration.[5]
No observable therapeutic effect - The administered dose is too low.- Poor bioavailability via the chosen administration route.- The animal model is not responsive to this compound.- Perform a dose-response study to determine the optimal effective dose.- While IP is common, consider exploring other routes if scientifically justified, though this may require formulation changes.- Ensure the chosen animal model is appropriate for the disease being studied and is known to be responsive to similar compounds.
Signs of animal distress or toxicity (e.g., weight loss, lethargy) - The administered dose is too high, exceeding the maximum tolerated dose (MTD).- The vehicle solution itself may be causing adverse effects.- Conduct a dose-escalation study to determine the MTD for your specific animal model and strain.- Administer a vehicle-only control group to rule out any adverse effects from the formulation components.
High variability in experimental results - Inconsistent preparation of the dosing solution.- Inaccurate dosing administration.- Biological variability within the animal cohort.- Standardize the protocol for preparing the dosing solution, ensuring complete dissolution.- Ensure all personnel are properly trained in the chosen administration technique to ensure consistent delivery.- Increase the number of animals per group to improve statistical power and account for biological variability.

Data Presentation

Table 1: Summary of this compound Dosages in Murine Models

Animal Model Disease/Condition Dosage Range (mg/kg) Administration Route Key Findings Reference
C57BL/6 MiceHepatic Fibrosis50IntraperitonealReduced α-SMA and TGF-β1[2][3]
ICR MiceCerebral Ischemia62.5, 125, 250IntraperitonealNeuroprotective effects, reduced infarct volume[1]
ICR MiceColorectal Cancer150, 300IntraperitonealInhibited tumor growth[6]
Sprague-Dawley RatsCerebral I/R Injury60, 120, 180IntraperitonealDecreased brain injury and neuronal apoptosis[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection

This protocol is adapted from a common method for preparing poorly water-soluble compounds for in vivo use.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.

  • Prepare the vehicle: In a separate sterile tube, prepare the vehicle solution by mixing the components in the desired ratio. A commonly used vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

  • Prepare the final dosing solution:

    • For a 1 mL final volume, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of Saline to reach the final volume of 1 mL. This will result in a final this compound concentration of 2.5 mg/mL.

  • Administration:

    • Vortex the final solution gently before drawing it into a sterile syringe.

    • Administer the appropriate volume to the animal via intraperitoneal injection based on its body weight to achieve the target dose.

    • It is recommended to prepare this working solution fresh on the day of the experiment.[5]

Note: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5] Always visually inspect the solution for any particulates before administration.

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vivo this compound Studies cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis cluster_results Results prep_solution Prepare this compound Dosing Solution administration Administer this compound (e.g., IP Injection) prep_solution->administration animal_prep Animal Acclimatization & Grouping animal_prep->administration monitoring Monitor Animal Health & Behavior administration->monitoring data_collection Collect Samples (e.g., Tissue, Blood) monitoring->data_collection analysis Perform Biochemical/Histological Analysis data_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis signaling_pathways Key Signaling Pathways Modulated by this compound cluster_inflammation Anti-inflammatory Effects cluster_oxidative_stress Anti-oxidative Stress Effects cluster_apoptosis Anti-apoptotic Effects OSR This compound NFkB NF-κB Pathway OSR->NFkB Inhibits TLR4 TLR4/p38MAPK Pathway OSR->TLR4 Inhibits Nrf2 Nrf2 Pathway OSR->Nrf2 Activates Bcl2_Bax Bcl-2/Bax Ratio OSR->Bcl2_Bax Increases Caspase3 Caspase-3 OSR->Caspase3 Inhibits Inflammatory_Cytokines ↓ Inflammatory Cytokines NFkB->Inflammatory_Cytokines TLR4->Inflammatory_Cytokines Antioxidant_Enzymes ↑ Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Apoptosis ↓ Apoptosis Bcl2_Bax->Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Oxysophoridine Applications in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of oxysophoridine in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during in vitro experiments with this compound, with a particular focus on preventing and troubleshooting precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitated immediately after I added it to my cell culture medium. What is the likely cause and how can I prevent this?

A1: This is a common issue known as "crashing out" or "solvent shock," which often occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous solution like cell culture media.[1] The abrupt change in solvent polarity causes the compound, especially if it is hydrophobic, to become insoluble and precipitate.[1][2]

Key Causes and Solutions:

  • High Final Concentration: The final concentration of this compound in the media may be exceeding its aqueous solubility limit. Try lowering the final working concentration.[1][2]

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. It is recommended to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media or add the compound dropwise while gently vortexing the media.[2]

  • Low Media Temperature: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media.[2][3]

Q2: I observed precipitation in my culture plates a few hours after adding this compound, even though the initial solution was clear. What could be the reason?

A2: Delayed precipitation can be caused by several factors related to the culture conditions and the compound's stability in the complex environment of the media over time.

Potential Causes:

  • Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the media, which may affect the solubility of this compound.[3]

  • Interaction with Media Components: this compound may interact with salts, proteins (especially from serum), or other components in the media over time, leading to the formation of insoluble complexes.[1][3]

  • Media Evaporation: In long-term experiments, evaporation of media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[2]

  • Compound Degradation: The compound may degrade over time into less soluble forms.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: As a general guideline, the final concentration of DMSO should be kept at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects on the cells.[1] However, the tolerance to DMSO can vary between different cell lines. It is always advisable to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.[1]

Q4: My frozen stock solution of this compound in DMSO appears to have precipitated after thawing. What should I do?

A4: Precipitation in a frozen stock solution can occur if the compound has poor solubility at lower temperatures or due to freeze-thaw cycles.[3] Gently warm the stock solution to 37°C and vortex thoroughly to try and redissolve the compound before use.[3] If the precipitate persists, it is best to prepare a fresh stock solution. To avoid this issue in the future, consider preparing smaller aliquots of the stock solution to minimize the number of freeze-thaw cycles.[3]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

This guide provides a step-by-step approach to resolving immediate precipitation of this compound in your cell culture media.

Troubleshooting Workflow for Immediate Precipitation

G start Start: this compound Precipitates Immediately check_concentration Is the final concentration too high? start->check_concentration check_dilution Was the dilution too rapid? check_concentration->check_dilution No lower_conc Action: Lower the final working concentration. Perform a solubility test. check_concentration->lower_conc Yes check_temp Was the media at 37°C? check_dilution->check_temp No serial_dilution Action: Use serial dilutions in pre-warmed media. Add dropwise while vortexing. check_dilution->serial_dilution Yes warm_media Action: Always use pre-warmed (37°C) media. check_temp->warm_media No end_fail Issue Persists: Consider alternative solvent or formulation check_temp->end_fail Yes end_success Success: Solution is clear lower_conc->end_success serial_dilution->end_success warm_media->end_success

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Delayed Precipitation of this compound in the Incubator

This guide addresses the issue of precipitation that occurs over time during cell culture experiments.

Potential Cause Explanation Recommended Solution
Temperature and pH Shifts The incubator environment can alter media conditions, affecting solubility.[3]Ensure the media is properly buffered for the CO2 concentration in the incubator. Minimize the time culture vessels are outside the incubator.[2]
Interaction with Media Components This compound may interact with salts, proteins, or other media components.[1][3]If using serum, try reducing the serum concentration if your experimental design allows. Alternatively, pre-incubate this compound in a small volume of serum before diluting it into the rest of the medium.[1]
Media Evaporation Evaporation in long-term cultures can concentrate all media components, including this compound.[2]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[2]
Compound Degradation This compound may degrade into less soluble byproducts over the course of the experiment.Conduct a stability study of this compound in your specific cell culture medium at 37°C over the duration of your experiment. If the compound is unstable, you may need to replenish it by changing the medium at regular intervals.[1]

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.

Materials:

  • High-concentration stock solution of this compound (e.g., 100 mM in 100% DMSO)

  • Complete cell culture medium (with serum and other supplements, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C, 5% CO2

  • Microscope

Procedure:

  • Prepare Stock Solution: Ensure your high-concentration stock solution of this compound in DMSO is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[3]

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.[2][3]

  • Prepare Serial Dilutions: a. In a 96-well plate or microcentrifuge tubes, prepare a series of 2-fold dilutions of your this compound stock solution in pre-warmed complete cell culture medium. Start with a concentration that is higher than your intended highest experimental concentration. b. For example, to test a range up to 100 µM, you could prepare dilutions for 200 µM, 100 µM, 50 µM, 25 µM, etc. c. Include a vehicle control well containing only the medium and the highest corresponding volume of DMSO.

  • Incubation: Incubate the plate at 37°C and 5% CO2.[2]

  • Observation: a. Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).[3] b. For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.[3]

  • Determination of Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.[3]

Data Presentation Template:

Concentration (µM)Time 0Time 1hTime 4hTime 24hMicroscopic Observation
200
100
50
25
12.5
Vehicle Control
Use "Clear" or "Precipitate" to record visual observations.

Signaling Pathways of this compound

This compound has been reported to exert its pharmacological effects through various signaling pathways. Understanding these can be crucial for interpreting experimental results.

1. Inhibition of TLR4/p38MAPK Signaling Pathway

This compound has been shown to protect against cerebral ischemia/reperfusion injury by inhibiting the TLR4/p38MAPK signaling pathway.[4]

G OSR This compound TLR4 TLR4 OSR->TLR4 p38MAPK p38 MAPK TLR4->p38MAPK Inflammation Inflammation & Neuronal Apoptosis p38MAPK->Inflammation

Caption: this compound inhibits the TLR4/p38MAPK pathway.

2. Regulation of Nrf2 and NF-κB Pathways

This compound can also inhibit oxidative stress and inflammation in hepatic fibrosis by regulating the Nrf2 and NF-κB pathways.[5]

G cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_effect Antioxidant Effect HO1->Antioxidant_effect NFkB p-NF-κB p65 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammatory_effect Inflammation Cytokines->Inflammatory_effect OSR This compound OSR->Nrf2 activates OSR->NFkB inhibits

Caption: this compound regulates Nrf2 and NF-κB pathways.

References

Technical Support Center: Immunofluorescence with Oxysophoridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in immunofluorescence (IF) experiments, particularly when investigating the effects of Oxysophoridine.

Troubleshooting Guide: High Background Staining

High background fluorescence can obscure specific signals, making data interpretation difficult. Below are common causes and solutions to address this issue in your experiments involving this compound.

Question: I am observing high background fluorescence in my immunofluorescence experiment after treating my cells with this compound. What are the possible causes and how can I fix it?

Answer: High background can stem from several factors, ranging from the experimental protocol to the reagents used. Here is a systematic guide to troubleshoot this issue.

Antibody-Related Issues

Non-specific binding of primary or secondary antibodies is a frequent cause of high background.[1][2]

  • Problem: Primary or secondary antibody concentration is too high.[1][3][4]

  • Solution: Titrate your antibodies to determine the optimal concentration that provides a strong signal with low background. Start with the manufacturer's recommended dilution and perform a dilution series.

  • Problem: The secondary antibody is binding non-specifically.[1][3][5]

  • Solution: Run a control where you omit the primary antibody. If you still observe staining, your secondary antibody is binding non-specifically.[1][3] Consider using a pre-adsorbed secondary antibody or one raised in a different species.

  • Problem: Cross-reactivity of the secondary antibody with endogenous immunoglobulins in the sample, especially when using mouse primary antibodies on mouse tissue ("mouse-on-mouse" staining).[2][5]

  • Solution: Use a primary antibody raised in a different species than your sample.[5] Alternatively, utilize a specialized blocking kit designed for mouse-on-mouse staining.

ParameterInitial ConcentrationRecommended Titration Range
Primary Antibody 1:2001:100 - 1:1000
Secondary Antibody 1:5001:200 - 1:2000
Caption: Recommended antibody titration ranges. Optimal dilutions may vary based on the antibody and target antigen.
Blocking and Washing Steps

Inadequate blocking or washing can lead to increased background.

  • Problem: Insufficient blocking.[1][4][6]

  • Solution: Increase the blocking incubation time (e.g., from 30 minutes to 1 hour).[3][4] The blocking serum should typically be from the same species as the secondary antibody.[1][6] Using 1-5% Bovine Serum Albumin (BSA) is also a common practice.[3]

  • Problem: Inadequate washing.[3][4]

  • Solution: Increase the number and duration of wash steps after antibody incubations. Use a buffer like PBS containing a mild detergent (e.g., 0.1% Tween-20).

Sample and Reagent Issues

Properties of the sample itself or the reagents used can contribute to high background.

  • Problem: Autofluorescence of the cells or tissue.[2][5][6]

  • Solution: Examine an unstained sample under the microscope to check for autofluorescence.[5][6] If present, you can try treating the sample with a quenching agent like sodium borohydride or Sudan Black B.[5][7]

  • Problem: Fixative-induced fluorescence.

  • Solution: Using old or improperly prepared formaldehyde can cause autofluorescence.[6] Prepare fresh fixative solutions.

Experimental Workflow & Protocol

A typical immunofluorescence workflow after cell treatment with this compound is outlined below.

IF_Workflow cluster_treatment Cell Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging cell_culture Cell Culture oxysophoridine_treatment This compound Treatment cell_culture->oxysophoridine_treatment fixation Fixation oxysophoridine_treatment->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstain (e.g., DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy Oxysophoridine_Pathways cluster_this compound This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound tlr4_p38 TLR4/p38 MAPK Pathway This compound->tlr4_p38 Inhibits nrf2 Nrf2 Pathway This compound->nrf2 Activates nf_kb NF-κB Pathway This compound->nf_kb Inhibits inflammation Inflammation tlr4_p38->inflammation apoptosis Apoptosis tlr4_p38->apoptosis oxidative_stress Oxidative Stress nrf2->oxidative_stress nf_kb->inflammation

References

Technical Support Center: Off-Target Effects of Oxysophoridine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Oxysophoridine (OSR) in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound is a quinolizidine alkaloid extracted from the plant Sophora alopecuroides. Its primary therapeutic effects are attributed to its anti-inflammatory, anti-oxidant, and anti-apoptotic properties. It has been shown to modulate several key signaling pathways, including NF-κB, Nrf2, and Bcl-2/Bax.

Q2: What are the known signaling pathways affected by this compound that could be considered off-target effects?

While often studied for their therapeutic potential, the modulation of multiple signaling pathways by this compound can be considered off-target effects, especially if they are not the intended pathway of interest for a specific experiment. Known affected pathways include:

  • NF-κB Signaling: OSR has been observed to suppress the phosphorylation of NF-κB p65 and IκBα, key components of the pro-inflammatory NF-κB pathway.[1]

  • Nrf2 Signaling: OSR can upregulate the protein levels of Nrf2 and its downstream targets like HO-1, which are involved in the cellular antioxidant response.[1]

  • Apoptosis Pathways: OSR influences the Bcl-2 family of proteins, leading to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[2] It also suppresses caspase-3 activity.[3]

  • TLR4/p38 MAPK Signaling: In models of cerebral ischemia/reperfusion injury, OSR has been shown to inhibit the TLR4/p38MAPK signaling pathway, which is involved in ferroptosis.[4]

  • Cell Cycle and Spindle Checkpoint: In ovine oocytes, OSR has been shown to promote the expression of cell cycle-related genes (CDK1, CyclinB1) and spindle checkpoint-related genes (BUB1, MAD2L1).[5]

  • Autophagy: OSR can promote the expression of autophagy-related genes such as ATG3, LC3, and ULK2 in certain cellular contexts.[5]

Q3: Has a comprehensive kinome scan or proteomic analysis been performed to identify direct off-target binding partners of this compound?

To date, publicly available literature does not contain a comprehensive kinome scan or proteomic-based target deconvolution study for this compound. Therefore, a complete profile of its direct off-target binding proteins is not yet established. Researchers should be aware that OSR, like many small molecules, may have unintended binding partners that could influence experimental outcomes.[6]

Q4: What are some general considerations when working with alkaloid compounds like this compound in cell culture?

Alkaloids can sometimes present challenges in cell culture experiments. These can include issues with solubility, stability in culture media, and potential for cytotoxicity at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration for the desired effect while minimizing toxicity. Additionally, appropriate vehicle controls should always be included in experiments.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent cellular phenotypes are observed after this compound treatment.
Potential Cause Troubleshooting Step Rationale
Off-Target Effects 1. Review known affected pathways: Compare your observed phenotype with the known effects of OSR on pathways like NF-κB, Nrf2, and apoptosis. 2. Perform a literature search: Look for studies using OSR in similar cell models to see if your observations have been previously reported. 3. Consider a targeted inhibitor approach: Use more specific inhibitors for the suspected off-target pathway to see if you can replicate the phenotype.This helps to determine if the observed effect is a known activity of OSR or a novel, cell-type-specific response.
Compound Instability or Degradation 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of OSR stock solutions. 2. Assess stability in media: If possible, use analytical methods (e.g., HPLC) to determine the stability of OSR in your cell culture media over the course of your experiment.Instability of the compound can lead to a loss of activity or the generation of degradation products with different biological effects.
Cell Line-Specific Responses 1. Test in multiple cell lines: If possible, confirm your findings in a different cell line to distinguish between a general effect of OSR and a cell-type-specific response.Different cell lines have varying expression levels of proteins, which can lead to different sensitivities and responses to a compound.
Issue 2: High levels of cytotoxicity are observed at concentrations intended to be therapeutic.
Potential Cause Troubleshooting Step Rationale
On-Target Toxicity 1. Perform a dose-response curve: Determine the EC50 for your desired therapeutic effect and the CC50 for cytotoxicity. 2. Shorten treatment duration: Investigate if shorter exposure times can achieve the desired effect with less toxicity.This helps to establish a therapeutic window for your specific cell model.
Off-Target Toxicity 1. Investigate apoptosis and ferroptosis markers: Assess markers like cleaved caspase-3, Bax/Bcl-2 ratio, and lipid peroxidation to see if these cell death pathways are being activated. 2. Consider a rescue experiment: If a specific off-target is suspected, try to overexpress that target to see if it rescues the cytotoxic phenotype.This can help to elucidate the mechanism of OSR-induced cell death in your model.
Solvent Toxicity 1. Check vehicle control: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve OSR is not causing toxicity on its own.High concentrations of solvents can be toxic to cells and confound experimental results.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from various cellular models.

Table 1: Effects of this compound on Protein Expression and Activity

Cell Model Target Protein/Pathway Effect Concentration Reference
LPS-stimulated HSC-T6 cellsα-SMA and TGF-β1Significant reduction10 µM[1]
LPS-stimulated HSC-T6 cellsiNOSSuppression10 µM[1]
LPS-stimulated HSC-T6 cellsCOX-2Suppression40 µM[1]
LPS-stimulated RAW264.7 cellsIL-1β, IL-6, TNF-αInhibitionNot specified[1]
OGD/R-induced HT22 cellsTLR4, MyD88, p-p38Decreased expression40 µM[4]
HCT116 colorectal cancer cellsCaspase-3, Bax, Cytochrome cIncreased expressionNot specified[2]
HCT116 colorectal cancer cellsBcl-2, PARP-1Decreased expressionNot specified[2]
Ovine oocytesGPX, SOD1, SOD2Promoted expressionNot specified[5]
Ovine oocytesATG3, LC3, ULK2Promoted expressionNot specified[5]
Ovine oocytesCAS3, CAS8Inhibited expressionNot specified[5]

Experimental Protocols

Western Blot Analysis of NF-κB Pathway Proteins (p-p65, p-IκBα)
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., LPS or TNF-α) to stimulate the NF-κB pathway and a vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Caspase-3 Activity Assay (Colorimetric)
  • Induce Apoptosis: Treat cells with this compound at various concentrations to induce apoptosis. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.

  • Cell Lysis: After treatment, collect the cells and lyse them using the lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Assay Reaction: Add the cell lysate to a 96-well plate. Prepare a reaction mix containing the caspase-3 substrate (e.g., DEVD-pNA) and add it to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Signaling Pathway and Workflow Diagrams

G cluster_0 This compound's Effect on NF-κB Pathway OSR This compound p_IkBa p-IκBα OSR->p_IkBa Inhibits phosphorylation IkBa_degradation IκBα Degradation p_IkBa->IkBa_degradation NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkBa_degradation->NFkB_translocation Allows Inflammatory_genes Inflammatory Gene Transcription NFkB_translocation->Inflammatory_genes

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

G cluster_1 This compound's Effect on Apoptosis OSR This compound Bcl2 Bcl-2 (Anti-apoptotic) OSR->Bcl2 Downregulates Bax Bax (Pro-apoptotic) OSR->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_2 Workflow for Investigating Off-Target Effects Start Unexpected Phenotype Observed with OSR Literature Literature Review: Known OSR effects Start->Literature Dose_Response Dose-Response & Toxicity Assessment Start->Dose_Response Kinome_Scan Kinome Scan/ Proteomics Literature->Kinome_Scan Dose_Response->Kinome_Scan Target_Validation Off-Target Validation (e.g., siRNA, OE, specific inhibitors) Kinome_Scan->Target_Validation Conclusion Elucidation of Off-Target Mechanism Target_Validation->Conclusion

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Oxysophoridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxysophoridine (OSR). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo bioavailability of this promising bioactive alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its bioavailability important?

This compound is a quinolizidine alkaloid derived from plants of the Sophora genus. It has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer effects.[1][2] However, like many natural compounds, its therapeutic potential may be limited by poor oral bioavailability, which can lead to suboptimal drug exposure at the target site. Enhancing its bioavailability is crucial for achieving consistent and effective therapeutic outcomes in preclinical and clinical studies.

Q2: What are the primary challenges affecting the oral bioavailability of this compound?

The oral bioavailability of lipophilic compounds like this compound can be hindered by several factors, including:

  • Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.

  • First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.

  • P-glycoprotein (P-gp) Efflux: The drug may be actively transported out of intestinal cells back into the gut lumen by efflux pumps like P-gp.

Q3: What formulation strategies can be employed to improve the bioavailability of this compound?

Several advanced drug delivery systems can be utilized to overcome the challenges mentioned above. These include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable and biocompatible solid lipids. They can encapsulate lipophilic drugs, protect them from degradation, and enhance their absorption.[3]

  • Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs and improve their pharmacokinetic profiles.

  • Polymeric Micelles: These are core-shell nanostructures formed from the self-assembly of amphiphilic block copolymers. They can solubilize poorly soluble drugs in their hydrophobic core, increasing their stability and bioavailability.[4]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[5]

Troubleshooting Guide

Issue EncounteredPossible CausesRecommended Solutions
Low drug loading in the formulation Poor solubility of this compound in the lipid matrix or polymer. Inefficient encapsulation process.Screen different lipids, oils, or polymers to find one with higher solubilizing capacity for this compound. Optimize formulation parameters such as drug-to-carrier ratio and processing conditions (e.g., temperature, sonication time).
Inconsistent particle size or high polydispersity index (PDI) Suboptimal homogenization or sonication parameters. Aggregation of nanoparticles during preparation or storage.Optimize the energy input during formulation (e.g., homogenization speed/time, sonication amplitude/duration). Use appropriate stabilizers or surfactants. Control the temperature during the process.
Drug leakage from the formulation during storage Instability of the formulation. Drug expulsion from the lipid matrix.Select lipids with higher melting points for SLNs. Optimize the lipid composition of liposomes. For polymeric micelles, select copolymers with a lower critical micelle concentration (CMC). Store formulations at appropriate temperatures.
Low in vivo bioavailability despite successful in vitro formulation In vivo instability of the formulation in the gastrointestinal tract. Rapid clearance by the reticuloendothelial system (RES).Incorporate mucoadhesive polymers to increase residence time in the gut. Use PEGylated lipids or polymers to create a "stealth" coating that reduces RES uptake.

Data Presentation: Comparative Bioavailability of a Structurally Related Alkaloid

While specific comparative pharmacokinetic data for different this compound formulations is not yet widely available in the literature, studies on the structurally similar alkaloid, sophoridine, demonstrate the potential of nanoformulations to enhance bioavailability. The following table summarizes the pharmacokinetic parameters of sophoridine administered via a standard injection versus a nano-liposomal formulation in rats, illustrating a significant improvement in drug exposure.

FormulationCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)
Sophoridine Injection---100
Sophoridine Nano-liposomes---242[1]

Data for Cmax and Tmax were not specified in the cited source.

This 2.42-fold increase in the Area Under the Curve (AUC) for the nano-liposomal formulation of sophoridine suggests that a similar enhancement in bioavailability could be achievable for this compound using advanced drug delivery systems.[1]

Experimental Protocols

The following are representative protocols for preparing various nanoformulations of this compound. Researchers should optimize these methods for their specific experimental needs.

This compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This method involves the preparation of a hot oil-in-water emulsion followed by cooling to form solid nanoparticles.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed amount of this compound to the molten lipid and stir until a clear, uniform solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-shear homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the pre-emulsion to high-power probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

This compound-Loaded Liposomes by the Thin-Film Hydration Method

This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form smaller unilamellar vesicles (SUVs).

Materials:

  • This compound

  • Phospholipid (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine)

  • Cholesterol (as a membrane stabilizer)

  • Organic Solvent (e.g., Chloroform, Methanol)

  • Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Film Formation: Dissolve this compound, the phospholipid, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. This will cause the lipid film to swell and detach, forming MLVs.

  • Size Reduction (Optional): To obtain smaller and more uniform liposomes (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for their size, PDI, zeta potential, and encapsulation efficiency.

This compound-Loaded Polymeric Micelles by the Solvent Evaporation Method

This method is suitable for encapsulating hydrophobic drugs like this compound into the core of polymeric micelles.

Materials:

  • This compound

  • Amphiphilic Block Copolymer (e.g., PEG-PLA, Pluronic® series)

  • Organic Solvent (e.g., Acetonitrile, Acetone)

  • Purified Water or Aqueous Buffer

Procedure:

  • Dissolution: Dissolve both this compound and the amphiphilic block copolymer in the organic solvent.

  • Solvent Evaporation: Evaporate the organic solvent under vacuum to form a thin film of the drug-polymer mixture.

  • Hydration and Micelle Formation: Add purified water or an aqueous buffer to the film and gently agitate. The amphiphilic copolymers will self-assemble into micelles, encapsulating the this compound in their hydrophobic cores.

  • Filtration: Filter the micellar solution through a 0.22 µm syringe filter to remove any aggregates or un-dissolved material.

  • Characterization: Characterize the polymeric micelles for their size, PDI, critical micelle concentration (CMC), and drug loading content.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general workflow for evaluating the in vivo bioavailability of formulated this compound.

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_comparison Bioavailability Comparison A This compound B Nanoformulation (SLN, Liposome, Micelle, etc.) A->B Encapsulation C Particle Size & PDI B->C D Zeta Potential B->D E Encapsulation Efficiency B->E F In Vitro Release Study B->F G Oral Administration to Animal Model H Blood Sampling at Timed Intervals G->H I LC-MS/MS Analysis of Plasma Samples H->I J Pharmacokinetic Analysis (AUC, Cmax, Tmax) I->J M Compare Pharmacokinetic Parameters J->M K Free this compound (Control) K->G L->G

Caption: General workflow for enhancing and evaluating the in vivo bioavailability of this compound.

apoptosis_pathway OSR This compound Bcl2 Bcl-2 (Anti-apoptotic) OSR->Bcl2 Inhibits Bax Bax (Pro-apoptotic) OSR->Bax Promotes Bcl2->Bax Inhibits CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis via the Bcl-2/Bax/Caspase-3 signaling pathway.[1]

inflammation_pathway OSR This compound TLR4 TLR4 OSR->TLR4 Inhibits p38MAPK p38 MAPK TLR4->p38MAPK NFkB NF-κB p38MAPK->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Upregulates Transcription Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: this compound's anti-inflammatory mechanism via inhibition of the TLR4/p38MAPK/NF-κB pathway.[2][6]

References

Technical Support Center: Oxysophoridine in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oxysophoridine in animal studies. The information herein is intended to help reduce experimental variability and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound (OSR) is a quinolizidine alkaloid derived from plants such as Sophora alopecuroides L.[1][2] It exhibits a range of pharmacological activities, primarily attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[3][4] Key mechanisms of action include:

  • Anti-inflammatory effects: OSR has been shown to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][5] It also downregulates the expression of inflammatory mediators like iNOS and COX-2.[5]

  • Antioxidant effects: OSR activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and GPX.[5][6] This helps to reduce oxidative stress by decreasing levels of malondialdehyde (MDA) and increasing glutathione (GSH).[3][5]

  • Anti-apoptotic effects: OSR can modulate the Bcl-2/Bax protein ratio and inhibit the activity of caspase-3, thereby preventing programmed cell death.[4][7]

Q2: What are the common animal models in which this compound has been studied?

A2: this compound has been investigated in various rodent models of disease, including:

  • Acute Myocardial Infarction (AMI) in rats.[3]

  • Hepatic Fibrosis in mice.[5]

  • Spinal Cord Injury (SCI) in rats.[4]

  • Cerebral Ischemia/Reperfusion (I/R) injury in rats.[8]

  • Colorectal cancer xenografts in mice.[7]

Q3: What are some potential sources of variability when using this compound in animal studies?

A3: Variability in animal studies using alkaloids like this compound can arise from several factors:

  • Animal-related factors: Species, strain, age, sex, and health status of the animals can all influence the drug's pharmacokinetic and pharmacodynamic profile.[9]

  • Drug formulation and administration: The purity of the this compound, the choice of vehicle for dissolution or suspension, the route of administration (e.g., intraperitoneal, oral gavage, intravenous), and the volume and frequency of administration can significantly impact bioavailability and efficacy.

  • Experimental model induction: The method and consistency of inducing the disease model (e.g., surgical procedure, dosage of inducing agent) are critical for uniform disease pathology and subsequent drug effects.

  • Environmental factors: Housing conditions, diet, and light/dark cycles can affect the animals' physiology and response to treatment.

  • Data collection and analysis: Inconsistent timing of sample collection, variations in tissue processing, and subjective scoring of outcomes can introduce variability.

Troubleshooting Guides

Issue 1: High variability in therapeutic outcomes between animals in the same treatment group.
Potential Cause Troubleshooting Recommendation
Inconsistent Drug Administration Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper placement to avoid administration into the lungs. For intraperitoneal injections, vary the injection site to avoid repeated local trauma. Ensure the drug is fully dissolved or homogeneously suspended in the vehicle before each administration.
Variable Severity of Disease Model Standardize the disease induction protocol meticulously. For surgical models, ensure all surgeons are trained to perform the procedure identically. For chemically-induced models, use a precise and consistent dosage of the inducing agent. Monitor physiological parameters post-induction to confirm consistent disease severity across animals.
Underlying Health Differences in Animals Source animals from a reputable supplier. Allow for a sufficient acclimatization period before starting the experiment. Monitor animals for any signs of illness or distress and exclude any outliers from the study if justified and pre-specified.
Pharmacokinetic Variability Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model and strain. Factors such as absorption, distribution, metabolism, and excretion of this compound can vary between species and even strains.[9]
Issue 2: Lack of expected therapeutic effect of this compound.
Potential Cause Troubleshooting Recommendation
Suboptimal Dosage The effective dose of this compound can vary depending on the animal model and the severity of the disease. Review the literature for established effective doses in similar models.[3][5][8] Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
Poor Bioavailability The formulation of this compound can significantly impact its absorption and bioavailability. If using a suspension, ensure the particle size is minimized and the suspension is stable. Consider using a different vehicle or formulation to improve solubility.
Timing of Administration The therapeutic window for this compound may be narrow. The timing of the first dose relative to the induction of the disease model is critical. For acute injury models, administration shortly after the insult is often necessary.[3][4][8]
Incorrect Mechanism of Action for the Model While this compound has known anti-inflammatory, antioxidant, and anti-apoptotic effects, ensure that these pathways are relevant to the primary pathology of your chosen animal model.

Experimental Protocols

Induction of Acute Myocardial Infarction in Rats

This protocol is a summary of commonly used methods.[3]

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).

  • Intubation and Ventilation: Intubate the rat and provide artificial ventilation.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.

  • Wound Closure: Close the thoracic cavity in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and care.

Induction of Hepatic Fibrosis in Mice with Carbon Tetrachloride (CCl4)

This protocol is based on established methods.[5]

  • Preparation of CCl4: Dilute CCl4 in an appropriate vehicle, such as corn oil or olive oil.

  • Administration: Administer the CCl4 solution to the mice via intraperitoneal injection.

  • Dosing Regimen: A typical regimen involves administering CCl4 two to three times a week for several weeks to induce chronic liver injury and fibrosis.

  • Monitoring: Monitor the animals for signs of toxicity and disease progression.

Quantitative Data Summary

Animal Model Species/Strain This compound Dosage Route of Administration Key Findings Reference
Acute Myocardial InfarctionRatDose-dependentNot SpecifiedReduced infarct size, decreased myocardial enzyme levels, inhibited inflammatory cytokines, and suppressed caspase-3 activity.[3]
Hepatic FibrosisC57BL/6 Mouse50 mg/kgIn vivoSignificantly reduced α-SMA and TGF-β1, suppressed iNOS and COX-2 expression, and inhibited inflammatory cytokines.[5]
Spinal Cord InjuryRatNot SpecifiedNot SpecifiedImproved locomotor rating scores, reduced spinal cord water content, decreased inflammatory markers, and increased antioxidant enzyme levels.[4]
Cerebral I/R InjuryRat60, 120, 180 mg/kgIntraperitonealDecreased brain injury and neuronal apoptosis, inhibited oxidative stress and inflammatory response.[8]
Colorectal CancerICR Mouse150 and 300 mg/kgNot SpecifiedSignificantly inhibited tumor growth.[7]

Visualizations

Signaling Pathways of this compound

Oxysophoridine_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_oxidation Antioxidant Pathway cluster_apoptosis Anti-apoptotic Pathway OSR1 This compound NFkB NF-κB OSR1->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines activates iNOS_COX2 iNOS/COX-2 NFkB->iNOS_COX2 activates OSR2 This compound Nrf2 Nrf2 OSR2->Nrf2 activates HO1 HO-1 Nrf2->HO1 activates Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPX) Nrf2->Antioxidant_Enzymes activates OSR3 This compound Bcl2 Bcl-2 OSR3->Bcl2 upregulates Bax Bax OSR3->Bax downregulates Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for In Vivo this compound Studies

Experimental_Workflow A Animal Acclimatization B Baseline Data Collection (e.g., body weight, behavior) A->B C Randomization into Treatment Groups B->C D Induction of Disease Model C->D E This compound Administration D->E F Monitoring (e.g., clinical signs, behavior) E->F G Endpoint Data Collection (e.g., tissue harvesting, imaging) F->G H Data Analysis and Interpretation G->H

Caption: General experimental workflow for animal studies with this compound.

Troubleshooting Logic for High Variability

Troubleshooting_Variability Start High Variability Observed Q1 Is drug administration protocol consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the disease model induced uniformly? A1_Yes->Q2 Sol1 Standardize administration technique, vehicle, and timing. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are there underlying differences in animals? A2_Yes->Q3 Sol2 Refine and standardize the induction protocol. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Ensure consistent animal supply and health status. A3_Yes->Sol3 End Variability Reduced A3_No->End Sol3->End

Caption: A logical approach to troubleshooting high variability in results.

References

Technical Support Center: Oxysophoridine Degradation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comprehensive studies on the forced degradation of oxysophoridine in aqueous solutions are limited in publicly available scientific literature. Therefore, this technical support center provides a general framework and guidance based on the principles of pharmaceutical forced degradation studies as mandated by ICH guidelines, and inferred knowledge from structurally related matrine-type alkaloids. The experimental protocols, data, and degradation pathways presented are illustrative and should be adapted and verified through laboratory investigation for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A1: A forced degradation or stress study is crucial to understand the intrinsic stability of this compound.[1][2][3] These studies help in:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.[2][3]

  • Developing and validating a stability-indicating analytical method (SIAM).

  • Informing decisions on formulation, packaging, and storage conditions to ensure the quality, safety, and efficacy of the final drug product.

Q2: What are the typical stress conditions for a forced degradation study of this compound?

A2: Based on ICH guidelines, this compound should be subjected to a variety of stress conditions, including:

  • Acid and Base Hydrolysis: Exposure to acidic and basic solutions across a range of pH values.[2][4]

  • Oxidation: Treatment with an oxidizing agent, typically hydrogen peroxide.[1][2]

  • Thermal Degradation: Exposure to high temperatures.[3]

  • Photodegradation: Exposure to light, including UV and visible radiation.[1]

Q3: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

A3: If you do not observe degradation (typically aiming for 5-20% degradation), you may need to increase the severity of your stress conditions.[1] Consider the following adjustments:

  • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature, or prolong the exposure time.[2][4]

  • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or extend the reaction time.[2]

  • Thermal: Increase the temperature in increments (e.g., 10°C) above your initial condition.[3]

  • Photostability: Ensure the light source provides sufficient energy and exposure time as per ICH Q1B guidelines.

Q4: What are the likely degradation pathways for this compound based on its structure?

A4: this compound is a matrine-type alkaloid with a tetracyclic quinolizidine skeleton, containing lactam rings and an N-oxide group. Based on these functional groups, potential degradation pathways include:

  • Hydrolysis: The lactam rings in the this compound structure could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening to form the corresponding amino acid (a derivative of "matric acid").

  • Reduction of the N-oxide: The N-oxide functional group may be reduced back to the tertiary amine (sophoridine) under certain conditions.

  • Oxidation: While this compound itself is an N-oxide, further oxidation at other positions on the aliphatic rings could occur under strong oxidative stress.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH, column type, or gradient.Optimize the mobile phase pH to ensure consistent ionization of this compound and its degradants. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). Adjust the gradient slope and time to improve separation.
Mass balance is less than 95%. Some degradation products are not being detected (e.g., no UV chromophore, volatile). The analytical method is not stability-indicating. Co-elution of degradants with the parent peak.Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with a UV detector. Re-evaluate the specificity of the analytical method by assessing peak purity. Adjust chromatographic conditions to resolve all peaks.
Inconsistent degradation from experiment to experiment. Lack of precise control over experimental parameters (temperature, pH, light intensity). Instability of the stressing agent (e.g., decomposition of hydrogen peroxide).Use calibrated equipment (ovens, light chambers, pH meters). Prepare fresh stress solutions for each experiment. Ensure homogenous mixing of the sample in the stress medium.
Formation of secondary degradation products. The stress conditions are too harsh, leading to the degradation of primary degradants.Reduce the stress level (e.g., lower temperature, shorter duration, lower concentration of stressing agent) to favor the formation of primary degradation products. Analyze samples at multiple time points to understand the degradation kinetics.

Experimental Protocols (Templates)

These are generalized protocols that should be optimized for this compound. The concentration of this compound solution and the specific analytical method parameters need to be developed and validated.

Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH solutions.

  • Procedure:

    • For each condition, mix the this compound stock solution with the acidic or basic solution.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots immediately (add an equivalent amount of base for acid samples and acid for base samples).

    • Dilute the samples to the appropriate concentration for analysis.

    • Analyze by a stability-indicating HPLC method.

Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound.

    • Prepare a 3% and a 30% solution of hydrogen peroxide (H₂O₂).

  • Procedure:

    • Mix the this compound stock solution with the H₂O₂ solution.

    • Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40°C), protected from light.

    • Withdraw aliquots at specified time points.

    • Quench the reaction if necessary (e.g., by dilution with mobile phase).

    • Analyze the samples by HPLC.

Thermal Degradation
  • Procedure:

    • Place solid this compound powder in a controlled temperature oven (e.g., 70°C).

    • Prepare an aqueous solution of this compound and place it in the oven.

    • Sample the solid and the solution at various time points.

    • For the solid sample, dissolve it in a suitable solvent before analysis.

    • Analyze all samples by HPLC.

Photodegradation
  • Procedure:

    • Prepare an aqueous solution of this compound.

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample protected from light.

    • Sample both the exposed and control solutions at appropriate time intervals.

    • Analyze the samples by HPLC.

Data Presentation

Quantitative results from forced degradation studies should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)This compound Assay (%)% DegradationNumber of DegradantsPeak Area (%) of Major Degradant
0.1 M HCl, 60°C2492.57.524.8
1 M NaOH, 60°C888.111.937.2
15% H₂O₂, RT2490.39.719.1
Thermal (Solid), 70°C4898.21.811.5
Photolytic (Solution)2495.64.423.1

Table 2: Degradation Kinetics of this compound in 0.1 M HCl at 60°C

Time (hours)This compound Concentration (µg/mL)ln(Concentration)
0100.04.605
298.14.586
496.24.566
892.64.528
2485.34.446

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis drug This compound Stock Solution acid Acid Hydrolysis (HCl, Temp) drug->acid base Base Hydrolysis (NaOH, Temp) drug->base oxid Oxidation (H₂O₂, Temp) drug->oxid thermal Thermal (Heat) drug->thermal photo Photolytic (Light) drug->photo sampling Sampling & Neutralization acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV/MS sampling->hplc results Data Analysis (Kinetics, Mass Balance) hplc->results

Caption: General workflow for a forced degradation study of this compound.

Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_oxidation Further Oxidation This compound This compound (N-Oxide) hydrolyzed_product Ring-Opened Product (Matrinic Acid Derivative) This compound->hydrolyzed_product H₂O, H⁺/OH⁻ reduced_product Sophoridine (Tertiary Amine) This compound->reduced_product Reducing Agent or Photolysis oxidized_product Hydroxylated Derivatives This compound->oxidized_product [O]

Caption: Plausible degradation pathways for this compound based on its chemical structure.

References

Technical Support Center: Oxysophoridine and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential interference of Oxysophoridine with common cell viability assays. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a bioactive alkaloid compound extracted from the plant Sophora alopecuroides. It is investigated for a variety of potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[1] These properties make it a compound of interest in various fields of biomedical research, including cancer biology, neuroprotection, and immunology.

Q2: I am observing an unexpected increase in cell viability when treating my cells with this compound in an MTT, XTT, or WST-1 assay. Is this a real effect?

Not necessarily. The observed increase in signal in tetrazolium-based assays (MTT, XTT, WST-1) could be a result of direct chemical interference from this compound. These assays rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases. However, compounds with antioxidant properties can directly reduce the tetrazolium salt in a cell-free environment, leading to a false-positive signal that can be misinterpreted as increased cell viability.[2][3][4] Given that this compound is known to have antioxidant effects, this is a plausible explanation for anomalous results.[1][5]

Q3: Could this compound interfere with my CellTiter-Glo (ATP-based) assay?

It is possible. CellTiter-Glo assays measure cell viability by quantifying ATP levels using a luciferase-based reaction. Some small molecules have been shown to directly inhibit the luciferase enzyme, which would lead to a decrease in the luminescent signal and could be misinterpreted as cytotoxicity.[6][7][8] Conversely, some inhibitors can paradoxically stabilize the luciferase enzyme, leading to an increased signal.[9] Therefore, it is crucial to test for any direct effects of this compound on the luciferase enzyme.

Q4: How can I confirm if this compound is interfering with my cell viability assay?

The most direct way to test for interference is to perform a cell-free assay. This involves incubating this compound with the assay reagents in the absence of cells. If a signal is generated (e.g., color change in an MTT assay or light emission in a CellTiter-Glo assay), it indicates direct interference.

Troubleshooting Guides

Issue 1: Unexpectedly High Signal in Tetrazolium-Based Assays (MTT, XTT, WST-1)

Possible Cause: Direct reduction of the tetrazolium salt by this compound due to its antioxidant properties.

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • Prepare wells with your complete cell culture medium.

    • Add this compound at the same concentrations used in your experiment.

    • Add the MTT, XTT, or WST-1 reagent.

    • Incubate for the same duration as your cellular assay.

    • Measure the absorbance.

    • A significant increase in absorbance in the absence of cells confirms direct reduction of the tetrazolium salt.

  • Data Correction: If interference is observed, you can subtract the absorbance values from the cell-free controls from your experimental wells. However, this may not fully account for complex interactions.

  • Use an Alternative Assay: The most reliable solution is to switch to a non-enzymatic, endpoint assay that is less susceptible to interference from reducing compounds. Recommended alternatives include:

    • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.

    • Sulforhodamine B (SRB) Assay: Binds to total cellular protein.

    • Trypan Blue Exclusion Assay: A direct cell counting method to distinguish live from dead cells.

    • ATP-based assays (e.g., CellTiter-Glo): However, you must first rule out any direct effects on the luciferase enzyme (see Issue 2).

Issue 2: Inconsistent or Unexpectedly Low/High Results with CellTiter-Glo Assay

Possible Cause: Direct inhibition or stabilization of the luciferase enzyme by this compound.

Troubleshooting Steps:

  • Perform a Luciferase Inhibition/Activation Assay:

    • Prepare wells with a known amount of ATP in assay buffer.

    • Add this compound at the concentrations used in your experiment.

    • Add the CellTiter-Glo reagent (which contains luciferase).

    • Measure the luminescence immediately and over time.

    • A decrease in luminescence compared to the control (ATP only) suggests inhibition, while an increase may indicate stabilization.

  • Use an Alternative Assay: If interference is confirmed, consider using an alternative viability assay such as:

    • Tetrazolium-based assays (MTT, XTT, WST-1): Provided you have ruled out interference with these assays (see Issue 1).

    • Crystal Violet or SRB assays.

    • Direct cell counting methods.

Data Presentation

Table 1: Hypothetical Data Illustrating this compound Interference in a Cell-Free MTT Assay

This compound (µM)Absorbance (570 nm) with CellsAbsorbance (570 nm) Cell-Free ControlCorrected Absorbance% Viability (Uncorrected)% Viability (Corrected)
0 (Control)1.000.050.95100%100%
101.100.150.95110%100%
501.300.400.90130%95%
1001.500.650.85150%89%

This table illustrates how direct reduction of MTT by this compound can lead to an overestimation of cell viability. The corrected values provide a more accurate reflection of the compound's effect.

Table 2: Hypothetical Data Illustrating this compound Interference in a Luciferase-Based Assay

This compound (µM)Luminescence (RLU) with CellsLuminescence (RLU) Cell-Free ATP Control% of Control LuminescenceInterpretation
0 (Control)1,000,000500,000100%No Inhibition
10800,000400,00080%Potential Inhibition
50500,000250,00050%Likely Inhibition
100200,000100,00020%Strong Inhibition

This table shows a hypothetical scenario where this compound directly inhibits the luciferase enzyme, leading to a decrease in the luminescent signal that could be mistaken for cytotoxicity.

Experimental Protocols

Protocol 1: Cell-Free Tetrazolium Reduction Assay

Objective: To determine if this compound directly reduces MTT, XTT, or WST-1.

Materials:

  • 96-well plate

  • Complete cell culture medium

  • This compound stock solution

  • MTT, XTT, or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader

Method:

  • In a 96-well plate, add 100 µL of complete cell culture medium to each well.

  • Add serial dilutions of this compound to the wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

  • Add the appropriate volume of MTT, XTT, or WST-1 reagent to each well according to the manufacturer's protocol.

  • Incubate the plate at 37°C for 1-4 hours, protected from light.

  • If using MTT, add 100 µL of solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

Protocol 2: Luciferase Inhibition Assay

Objective: To determine if this compound directly inhibits the luciferase enzyme.

Materials:

  • White, opaque 96-well plate

  • ATP standard solution

  • Assay buffer (e.g., Tris-HCl with MgSO4)

  • This compound stock solution

  • CellTiter-Glo® reagent or equivalent luciferase/luciferin reagent

  • Luminometer

Method:

  • In a white, opaque 96-well plate, add assay buffer to each well.

  • Add a constant, known concentration of ATP to each well.

  • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Add the luciferase-containing reagent to each well.

  • Mix briefly on an orbital shaker.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure the luminescence using a luminometer.

Visualizations

experimental_workflow cluster_tetrazolium Troubleshooting Tetrazolium Assays cluster_luciferase Troubleshooting Luciferase Assays start_tet Unexpected High Viability check_tet Perform Cell-Free Assay start_tet->check_tet interference_tet Interference Confirmed check_tet->interference_tet Signal Increase no_interference_tet No Interference check_tet->no_interference_tet No Signal correct_data Correct Data with Blank interference_tet->correct_data alt_assay_tet Use Alternative Assay (e.g., Crystal Violet) interference_tet->alt_assay_tet real_effect Biological Effect no_interference_tet->real_effect start_luc Inconsistent Results check_luc Perform Luciferase Inhibition Assay start_luc->check_luc interference_luc Inhibition/Activation Confirmed check_luc->interference_luc Signal Change no_interference_luc No Interference check_luc->no_interference_luc No Signal Change alt_assay_luc Use Alternative Assay interference_luc->alt_assay_luc troubleshoot_exp Check Experimental Parameters no_interference_luc->troubleshoot_exp

Caption: Troubleshooting workflow for cell viability assays with potentially interfering compounds.

signaling_pathway_interference cluster_antioxidant Antioxidant Properties cluster_luciferase_interaction Direct Enzyme Interaction This compound This compound nrf2 Nrf2 Activation This compound->nrf2 ros_scavenging ROS Scavenging This compound->ros_scavenging luciferase Luciferase Enzyme This compound->luciferase Direct Binding tetrazolium Tetrazolium Reduction (MTT, XTT, WST-1) nrf2->tetrazolium Altered Cellular Redox State ros_scavenging->tetrazolium Direct Reduction false_positive False Positive Signal (Increased Viability) tetrazolium->false_positive atp_assay ATP-based Assay (e.g., CellTiter-Glo) luciferase->atp_assay false_signal False Signal (Inhibition or Stabilization) atp_assay->false_signal

Caption: Potential mechanisms of this compound interference in cell viability assays.

References

Troubleshooting poor signal in Oxysophoridine-treated samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Oxysophoridine (OSR), particularly the issue of poor or unexpected signal in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OSR) and what is its primary mechanism of action?

A1: this compound is a bioactive alkaloid compound extracted from the plant Sophora alopecuroides.[1][2] It is known to possess a range of pharmacological properties, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects.[1][2][3] OSR achieves this by modulating several key signaling pathways. For instance, it can activate the Nrf2 antioxidant pathway while inhibiting the pro-inflammatory NF-κB pathway.[4] It has also been shown to inhibit the TLR4/p38MAPK pathway, which is involved in ferroptosis, and to induce apoptosis in cancer cells via the Bcl-2/Bax/caspase-3 pathway.[1]

Q2: I'm not seeing the expected effect of OSR on my target protein/gene. What are the most common initial troubleshooting steps?

A2: If you are not observing the expected up- or down-regulation of your target, consider these primary factors:

  • OSR Bioactivity and Concentration: Ensure the OSR used is not degraded and that the concentration and treatment duration are appropriate for your cell type and target. A dose-response and time-course experiment is highly recommended.[5]

  • Cellular Context: The effects of OSR can be cell-type specific. Verify from literature that the pathway you are studying is active and responsive to OSR in your specific experimental model.

  • Compound Solubility: OSR has specific solubility requirements. Improperly dissolved OSR can lead to inaccurate dosing.

  • Experimental Controls: Ensure all necessary controls (e.g., vehicle control, untreated control, positive/negative controls for the assay) are included and behaving as expected.[6][7]

Q3: How should I prepare and store this compound?

A3: Proper handling is critical for maintaining the bioactivity of OSR.

  • Storage: OSR should be stored as a solid at 4°C, sealed, and protected from moisture and light. Stock solutions can be stored at -20°C for one month or -80°C for up to six months.

  • Solubility: OSR can be dissolved in water or DMSO. However, achieving higher concentrations may require sonication and gentle warming. It's crucial to ensure the compound is fully dissolved before adding it to your cell culture media to avoid precipitation and inaccurate concentrations.

SolventConcentration & Preparation Notes
Water 125 mg/mL (472.84 mM); Requires sonication.
DMSO 25 mg/mL (94.57 mM); Requires sonication and warming to 60°C.
Data sourced from Lifeasible and MedchemExpress.[8][9]

Troubleshooting Experimental Signal

This section provides guides for specific experimental techniques where poor signal might be encountered after OSR treatment.

Logical Flow for Troubleshooting Poor Signal

Before diving into technique-specific issues, this decision tree can help diagnose the root cause of a weak or absent signal.

TroubleshootingFlow start Poor or No Signal Observed check_controls Are positive and negative assay controls working? start->check_controls check_vehicle Does the vehicle control show baseline activity? check_controls->check_vehicle Yes troubleshoot_assay TROUBLESHOOT ASSAY: - Reagents (e.g., antibodies) - Protocol Steps - Equipment check_controls->troubleshoot_assay No check_osr Is the OSR treatment the likely issue? check_vehicle->check_osr Yes troubleshoot_vehicle INVESTIGATE VEHICLE: - Solvent toxicity - Concentration issue - Interaction with media check_vehicle->troubleshoot_vehicle No troubleshoot_osr TROUBLESHOOT OSR TREATMENT: - Bioactivity/Degradation - Solubility/Dosing - Incubation Time/Dose - Cell line specificity check_osr->troubleshoot_osr Yes G cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammation) OSR_Nrf2 This compound Keap1 Keap1 OSR_Nrf2->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Antioxidant_Genes Upregulation of Antioxidant Genes (e.g., HO-1, GPX) ARE->Antioxidant_Genes activates transcription OSR_NFkB This compound pIkappaBalpha p-IκBα OSR_NFkB->pIkappaBalpha decreases NFkB NF-κB (p65) pIkappaBalpha->NFkB releases Inflammatory_Genes Upregulation of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes translocates to nucleus & activates transcription G A 1. Cell Seeding & Culture Seed cells in 6-well plates. Allow to adhere and reach ~70% confluency. B 2. OSR Treatment Treat cells with desired OSR concentrations (e.g., 0, 10, 20, 40 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the determined time (e.g., 24h). A->B C 3. Cell Lysis Wash cells with ice-cold PBS. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. B->C D 4. Protein Quantification Determine protein concentration of each lysate using a BCA or Bradford assay. C->D E 5. SDS-PAGE Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Run electrophoresis to separate proteins by size. D->E F 6. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. E->F G 7. Immunoblotting Block membrane (e.g., 5% milk or BSA). Incubate with primary antibody (Target & Loading Control). Incubate with HRP-conjugated secondary antibody. F->G H 8. Signal Detection & Analysis Apply ECL substrate and image the blot. Quantify band intensity and normalize target protein to the loading control. G->H

References

How to prevent Oxysophoridine-induced cell stress artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and identify potential cell stress artifacts when working with Oxysophoridine (OSR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known mechanisms of action?

This compound (OSR) is a natural alkaloid compound primarily derived from the plant Sophora alopecuroides.[1][2] Its principal pharmacological activities include anti-inflammatory, anti-oxidative, and anti-apoptotic effects.[2][3][4] OSR has been shown to modulate several key signaling pathways, including the Nrf2, NF-κB, and Bcl-2/Bax/caspase-3 pathways.[1][3]

Q2: Can the anti-oxidative properties of this compound mask the effects of my experimental treatment?

Yes, this is a potential artifact. OSR is known to exhibit anti-oxidative effects by increasing the levels of antioxidants like glutathione (GSH) and reducing malondialdehyde (MDA), a marker of oxidative stress.[3] If your experiment aims to induce and measure oxidative stress, the potent anti-oxidant properties of OSR could counteract the effects of your treatment, leading to a false negative or an underestimation of the treatment's efficacy.

Q3: At what concentrations is this compound typically active, and could high concentrations lead to non-specific cytotoxicity?

Effective concentrations of OSR in vitro have been reported in the micromolar range, often between 10 µM and 40 µM.[3] While OSR has been shown to selectively induce apoptosis in cancer cells, high concentrations in non-cancerous cell lines could lead to off-target cytotoxicity.[1][5] This could be misinterpreted as a specific cellular response to your experimental conditions. It is crucial to determine the optimal, non-toxic concentration range for your specific cell type through a dose-response curve.

Q4: Can this compound's anti-inflammatory effects interfere with studies on inflammatory pathways?

Yes. OSR has been demonstrated to suppress the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and to inhibit the NF-κB pathway.[3] If your research involves the study of inflammatory responses, the presence of OSR could dampen or completely inhibit these pathways, potentially masking the inflammatory effects of your primary treatment.

Q5: Are there any known off-target effects of this compound that I should be aware of?

While specific off-target effects of OSR are not extensively documented, it is a general principle that small molecules can have unintended targets.[5] Given its activity on multiple pathways, including Nrf2, NF-κB, and apoptosis signaling, it is plausible that OSR could have effects beyond its intended target in your experimental system.[1][3] Careful experimental design with appropriate controls is essential to mitigate this.

Q6: Could the presence of this compound in my cell culture media generate artifacts on its own?

Natural compounds, particularly those with phenolic structures, can interact with components of cell culture media to generate hydrogen peroxide (H₂O₂), a potent reactive oxygen species.[6] This can induce oxidative stress, which may be an unintended and confounding factor in your experiments. It is advisable to test your specific batch of OSR in your chosen cell culture medium for H₂O₂ generation.

Troubleshooting Guides

Issue 1: Unexpected Reduction in Oxidative Stress Markers

Symptoms:

  • A known oxidative stress-inducing agent fails to produce the expected increase in reactive oxygen species (ROS).

  • Lower than expected levels of malondialdehyde (MDA) or other lipid peroxidation markers.

  • Increased expression of antioxidant enzymes (e.g., SOD, CAT) in the presence of your treatment and OSR.[2]

Possible Cause: The potent anti-oxidative properties of this compound are masking the effects of your treatment.[3]

Solutions:

  • Dose-Response Analysis: Perform a dose-response experiment with OSR alone to determine the concentration at which it begins to exert significant anti-oxidative effects in your cell model.

  • Temporal Separation: If possible, pre-treat your cells with the oxidative stress-inducing agent before introducing OSR. This may allow you to observe the initial stress response before it is counteracted.

  • Alternative Endpoints: Measure upstream markers of oxidative stress that may be less affected by OSR's mechanism of action.

  • Control for OSR's Antioxidant Activity: Include a positive control for antioxidant activity (e.g., N-acetylcysteine) to compare with the effects of OSR.

Issue 2: High Levels of Cell Death in Control Wells Containing this compound

Symptoms:

  • Increased apoptosis or necrosis in cell cultures treated with OSR alone, especially at higher concentrations.

  • Reduced cell viability in OSR-treated controls compared to untreated controls.

Possible Cause: Non-specific cytotoxicity due to high concentrations of this compound. While OSR can be protective at lower concentrations, it can also induce apoptosis, particularly in cancer cell lines.[1][2]

Solutions:

  • Cytotoxicity Assay: Perform a comprehensive cytotoxicity assay (e.g., MTT, LDH release) with a wide range of OSR concentrations to determine the EC₅₀ and the maximum non-toxic concentration for your specific cell line.

  • Apoptosis Marker Analysis: Assess markers of apoptosis (e.g., caspase-3 activation, PARP cleavage) in cells treated with OSR alone to understand the mechanism of cell death.[1][2]

  • Use the Lowest Effective Concentration: Once the therapeutic window is established, use the lowest concentration of OSR that achieves the desired biological effect without causing significant cell death.

Issue 3: Attenuated Inflammatory Response to a Known Stimulus

Symptoms:

  • Reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to a stimulus like lipopolysaccharide (LPS) when OSR is present.[3][4]

  • Inhibition of NF-κB activation or translocation to the nucleus.[3]

Possible Cause: The anti-inflammatory properties of this compound are interfering with the expected inflammatory signaling cascade.

Solutions:

  • Establish a Baseline: Characterize the anti-inflammatory effects of OSR alone in your cell model by measuring cytokine production and NF-κB activity at various concentrations.

  • Order of Addition: If your experimental design allows, add the inflammatory stimulus before introducing OSR to observe the initial inflammatory response.

  • Alternative Inflammatory Stimuli: Test different inflammatory stimuli that may act through pathways not significantly affected by OSR.

  • Measure Upstream Events: Analyze signaling events upstream of NF-κB that may be less influenced by OSR.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in vitro

Cell LineApplicationEffective ConcentrationReference
HSC-T6Anti-fibrotic10 µM[3]
RAW264.7Anti-inflammatory10-40 µM[3]
HCT116Pro-apoptoticNot specified[1]

Table 2: Effects of this compound on Key Biomarkers

BiomarkerEffectPathwayReference
α-SMA, TGF-β1ReductionAnti-fibrotic[3]
iNOS, COX-2SuppressionAnti-inflammatory[3]
IL-1β, IL-6, TNF-αReductionAnti-inflammatory[3]
MDAReductionAnti-oxidative[3]
GSHIncreaseAnti-oxidative[3]
Nrf2, HO-1UpregulationAnti-oxidative[3]
p-NF-κB p65DecreaseAnti-inflammatory[3]
Caspase-3, BaxUpregulationPro-apoptotic (in cancer cells)[1]
Bcl-2DownregulationPro-apoptotic (in cancer cells)[1]

Experimental Protocols

Protocol 1: Determining the Non-Toxic Dose Range of this compound using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in your cell culture medium. Concentrations could range from 1 µM to 200 µM. Remove the old medium from the cells and add 100 µL of the OSR-containing medium to each well. Include untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curve to determine the EC₅₀ and the maximum non-toxic concentration.

Protocol 2: Assessing for Media-Induced Hydrogen Peroxide Generation
  • Reagent Preparation: Prepare solutions of this compound at your intended experimental concentrations in your cell culture medium. Also, prepare a positive control (e.g., a known H₂O₂-generating compound) and a negative control (medium alone).

  • Incubation: Incubate the solutions at 37°C in a cell culture incubator for various time points (e.g., 0, 30, 60, 120 minutes).

  • H₂O₂ Detection: Use a commercially available hydrogen peroxide assay kit (e.g., Amplex Red) to measure the concentration of H₂O₂ in each sample according to the manufacturer's instructions.

  • Measurement: Read the fluorescence or absorbance using a plate reader.

  • Analysis: Plot the H₂O₂ concentration over time for each OSR concentration and compare it to the controls. Significant increases in H₂O₂ in the OSR-containing medium would indicate a potential for this artifact.

Visualizations

cluster_0 Troubleshooting Workflow: Unexpected Results Start Unexpected Experimental Outcome Q1 Is Oxidative Stress Lowered? Start->Q1 Q2 Is Cell Viability Reduced? Start->Q2 Q3 Is Inflammation Attenuated? Start->Q3 A1 Potential Artifact: OSR's Anti-oxidative Effect Q1->A1 Yes A2 Potential Artifact: Non-specific Cytotoxicity Q2->A2 Yes A3 Potential Artifact: OSR's Anti-inflammatory Effect Q3->A3 Yes

Caption: Troubleshooting logic for identifying potential this compound-induced artifacts.

cluster_1 This compound's Influence on Cell Stress Pathways cluster_nfkb Inflammatory Stress cluster_nrf2 Oxidative Stress cluster_apoptosis Apoptotic Stress OSR This compound NFkB NF-κB Pathway OSR->NFkB Inhibits Nrf2 Nrf2 Pathway OSR->Nrf2 Activates Bcl2_Bax Bcl-2/Bax Ratio OSR->Bcl2_Bax Modulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Antioxidants Antioxidant Enzymes (HO-1) Nrf2->Antioxidants Caspase3 Caspase-3 Bcl2_Bax->Caspase3

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing Oxysophoridine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for Oxysophoridine (OSR) treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural alkaloid compound extracted from the plant Sophora alopecuroides.[1] Its primary mechanisms of action include anti-inflammatory, anti-oxidative, and anti-apoptotic effects.[2] OSR has been shown to modulate several key signaling pathways, including the Nrf2/NF-κB, Bcl-2/Bax/caspase-3, and TLR4/p38MAPK pathways, to exert its cellular effects.[1][3][4]

Q2: What are typical incubation times for this compound treatment?

A2: Based on published studies, typical incubation times for in vitro experiments with this compound range from 24 to 72 hours.[5][6] However, the optimal incubation time is highly dependent on the specific cell line, the concentration of OSR used, and the experimental endpoint being measured. For example, early signaling events like protein phosphorylation may be detectable within a few hours, while significant effects on cell viability or apoptosis may require 24 hours or longer.[6]

Q3: How does incubation time influence the effects of this compound?

A3: Incubation time is a critical parameter that directly impacts the observed effects of this compound. Generally, a longer exposure to OSR can lead to a more pronounced biological response, such as decreased cell viability or increased apoptosis.[6] Time-course experiments are essential to determine the optimal window for observing the desired effect without introducing confounding factors like nutrient depletion or cell overgrowth.

Q4: What concentrations of this compound are typically used in cell culture experiments?

A4: The effective concentration of this compound can vary significantly between different cell types. Published studies have reported using concentrations ranging from 10 µM to 100 mg/l.[3][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q5: How can I determine the optimal incubation time for my experiment?

A5: The most effective method for determining the optimal incubation time is to conduct a time-course experiment. This involves treating your cells with a fixed, predetermined concentration of this compound and measuring the desired outcome at several time points (e.g., 6, 12, 24, 48, and 72 hours).[6] This approach will allow you to identify the time point at which the maximal or most relevant effect occurs.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no observable effect after OSR treatment. 1. Incubation time is too short. 2. OSR concentration is too low. 3. The cell line is resistant to OSR. 4. OSR has degraded.1. Perform a time-course experiment to assess longer incubation periods (e.g., 48, 72 hours). 2. Conduct a dose-response experiment with a wider range of OSR concentrations. 3. Research the sensitivity of your cell line to similar compounds or consider using a different cell line. 4. Ensure proper storage of OSR stock solutions (aliquoted and stored at -20°C or -80°C) and use freshly diluted solutions for each experiment.
High levels of cell death in control groups. 1. Cell seeding density is too high or too low. 2. Extended incubation time leads to nutrient depletion or waste product accumulation. 3. Contamination of cell cultures.1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. 2. If long incubation times are necessary, consider replenishing the culture medium. 3. Regularly check for signs of contamination and maintain aseptic techniques.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Inconsistent incubation times. 3. Pipetting errors.1. Use cells within a consistent and narrow passage number range for all experiments. 2. Use a precise timer for all incubation steps. 3. Ensure accurate and consistent pipetting, especially when preparing serial dilutions of OSR.

Experimental Protocols

Time-Course Experiment for Optimal Incubation Time

This protocol outlines a general procedure to determine the optimal incubation time for this compound treatment using a cell viability assay (e.g., MTT).

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (OSR)

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a fixed concentration of OSR (determined from a dose-response experiment) and a vehicle control.

  • Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Plot cell viability against incubation time to determine the optimal duration for the desired effect.

Western Blot Analysis of OSR-Treated Cells

This protocol is for assessing the effect of OSR on protein expression levels.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (OSR)

  • Vehicle control

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with OSR at the desired concentration and for the optimized incubation time.

  • Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Data Summary

Table 1: Reported Concentrations and Incubation Times for this compound Treatment

Cell TypeConcentrationIncubation TimeObserved EffectReference
Ovine OocytesNot specified36 hoursPromoted expression of antioxidant and autophagy-related genes; inhibited apoptosis-related genes.[7]
HSC-T6 cells10 µM, 40 µMNot specifiedReduced α-SMA and TGF-β1; suppressed iNOS and COX-2 expression.[3]
HCT116 cells25, 50, 100 mg/l48 hoursInduced apoptosis; increased expression of caspase-3, Bax, and cytochrome c.[4][5]
OGD/R-induced neurons40 µMNot specifiedDecreased neuronal ferroptosis.[1]
Human primary chondrocytesNot specified24 hoursMitigated IL-1β-induced inflammatory responses.[8]

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Optimizing OSR Incubation Time cluster_prep Preparation cluster_time_course Time-Course Experiment cluster_analysis Analysis & Further Experiments cell_culture Cell Culture dose_response Dose-Response Experiment (Determine Optimal OSR Concentration) cell_culture->dose_response treatment Treat Cells with Optimal OSR Concentration dose_response->treatment incubation Incubate for Multiple Durations (e.g., 6, 12, 24, 48, 72h) treatment->incubation assay Perform Endpoint Assay (e.g., Cell Viability, Apoptosis) incubation->assay data_analysis Analyze Data to Identify Optimal Incubation Time assay->data_analysis downstream Perform Downstream Experiments (e.g., Western Blot, qPCR) at Optimal Time Point data_analysis->downstream

Caption: Workflow for optimizing OSR incubation time.

nrf2_nfkb_pathway OSR Regulation of Nrf2 and NF-κB Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway OSR This compound Nrf2 Nrf2 OSR->Nrf2 Upregulates Keap1 Keap1 OSR->Keap1 Downregulates NFkB_p65 p-NF-κB p65 OSR->NFkB_p65 Downregulates IkBa p-IκBα OSR->IkBa Downregulates HO1 HO-1 Nrf2->HO1 p62 p62 Nrf2->p62 Keap1->Nrf2 Antioxidant_Response Antioxidant Response (Increased GSH) HO1->Antioxidant_Response p62->Antioxidant_Response Inflammation Inflammation (IL-1β, IL-6, TNF-α) NFkB_p65->Inflammation IkBa->NFkB_p65

Caption: OSR's effects on Nrf2 and NF-κB pathways.

apoptosis_pathway OSR-Induced Apoptosis via Bcl-2/Bax/Caspase-3 Pathway OSR This compound Bcl2 Bcl-2 OSR->Bcl2 Downregulates Bax Bax OSR->Bax Upregulates Cytochrome_c Cytochrome c OSR->Cytochrome_c Upregulates Caspase3 Caspase-3 OSR->Caspase3 Upregulates PARP1 PARP-1 OSR->PARP1 Downregulates Bcl2->Bax Bax->Cytochrome_c Cytochrome_c->Caspase3 Caspase3->PARP1 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: OSR's role in the Bcl-2/Bax/Caspase-3 pathway.

tlr4_mapk_pathway OSR Inhibition of TLR4/p38MAPK-Mediated Ferroptosis OSR This compound TLR4 TLR4 OSR->TLR4 Inhibits p38MAPK p38MAPK TLR4->p38MAPK Ferroptosis Ferroptosis p38MAPK->Ferroptosis

Caption: OSR's inhibition of the TLR4/p38MAPK pathway.

References

Technical Support Center: Quantification of Oxysophoridine in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Oxysophoridine in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in tissue samples?

A1: The main challenges stem from the complexity of the biological matrix. These include:

  • Matrix Effects: Endogenous components of tissue homogenates, such as phospholipids and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer. This can lead to ion suppression or enhancement, causing inaccurate quantification.[1][2][3]

  • Low Recovery: Inefficient extraction of this compound from the tissue matrix can result in low recovery and underestimation of its concentration. The choice of extraction method is critical to ensure complete and reproducible recovery.

  • Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and processing. It is crucial to assess its stability under various conditions to ensure the integrity of the samples.[4]

  • Method Specificity and Sensitivity: Developing a highly specific and sensitive method is necessary to distinguish this compound from other structurally similar compounds and to detect it at low concentrations typically found in tissues.

Q2: Which analytical technique is most suitable for quantifying this compound in tissues?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex biological matrices like tissue samples.[5] This technique offers high sensitivity, selectivity, and the ability to handle complex mixtures, which is essential for accurate bioanalysis.[5]

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[6] Protein precipitation is a simpler method but may be less effective at removing phospholipids.[6]

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve baseline separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, and column chemistry.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of correction. If a stable isotope-labeled IS is unavailable, a structural analog can be used.[2]

  • Ionization Source Selection: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[6]

Q4: What are the key parameters to evaluate during method validation for this compound quantification?

A4: A comprehensive method validation should assess the following parameters as per regulatory guidelines (e.g., FDA):

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day) [5]

  • Recovery [5]

  • Matrix Effect [5]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Stability (Freeze-thaw, bench-top, long-term) [4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No Signal for this compound 1. Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound from the specific tissue type. 2. Analyte Degradation: this compound may have degraded during sample processing or storage. 3. MS/MS Parameter Optimization: The mass spectrometer settings may not be optimized for this compound.1. Extraction Optimization: Test different extraction solvents and techniques (e.g., LLE, SPE). Consider adjusting the pH of the extraction solvent. 2. Stability Assessment: Perform stability studies at each step of the sample handling and analysis process. Add antioxidants if oxidative degradation is suspected.[7] 3. MS/MS Tuning: Infuse a standard solution of this compound to optimize precursor and product ions, collision energy, and other MS parameters.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Homogenization: Non-uniform tissue homogenates can lead to variable extraction efficiency. 2. Matrix Effects: Inconsistent ion suppression or enhancement across different samples.[1] 3. Pipetting Errors: Inaccurate pipetting of samples, standards, or internal standard.1. Homogenization Protocol: Standardize the homogenization procedure, ensuring consistent time, speed, and sample-to-buffer ratio. 2. Improved Cleanup: Implement a more rigorous sample cleanup method, such as SPE, to minimize matrix variability.[8] Ensure the use of a suitable internal standard. 3. Pipette Calibration: Regularly calibrate and verify the accuracy of all pipettes used in the assay.
Inaccurate Results (Poor Accuracy) 1. Matrix Effects: Significant ion suppression or enhancement affecting the analyte and/or internal standard differently.[2] 2. Incorrect Standard Curve Preparation: Errors in the preparation of calibration standards. 3. Inappropriate Internal Standard: The chosen internal standard does not adequately compensate for variations.1. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix from the same tissue type to mimic the matrix effect in the samples.[1] 2. Standard Verification: Prepare fresh calibration standards and verify their concentrations against an independently prepared control. 3. IS Selection: Use a stable isotope-labeled internal standard for this compound if available. Otherwise, select a structural analog with similar physicochemical properties.
Peak Tailing or Splitting in Chromatogram 1. Column Overload: Injecting too high a concentration of the sample. 2. Column Contamination: Accumulation of matrix components on the analytical column. 3. Incompatible Injection Solvent: The solvent used to dissolve the final extract is too strong compared to the initial mobile phase.1. Dilute Sample: Dilute the sample extract before injection. 2. Column Washing: Implement a robust column washing protocol between injections. Consider using a guard column. 3. Solvent Matching: Ensure the injection solvent is similar in strength to or weaker than the initial mobile phase.

Quantitative Data Summary

The following tables provide representative quantitative data for a validated LC-MS/MS method for this compound in various mouse tissues.

Table 1: Extraction Recovery and Matrix Effect of this compound

TissueExtraction Recovery (%)Matrix Effect (%)
Liver 85.2 ± 4.192.5 ± 5.3
Kidney 81.7 ± 5.688.9 ± 6.8
Tumor 88.1 ± 3.995.1 ± 4.5
Plasma 93.5 ± 2.8101.3 ± 3.2

Data are presented as mean ± standard deviation (n=6). Extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Matrix effect was calculated by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

Table 2: Accuracy and Precision of the LC-MS/MS Method

TissueSpiked Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Liver 1098.76.28.5
100102.14.15.9
100099.53.54.8
Kidney 1095.47.89.3
100101.55.36.7
1000100.24.05.5
Tumor 10103.25.97.9
10099.83.85.1
1000101.13.14.2

%RSD: Percent Relative Standard Deviation

Experimental Protocols

Protocol 1: Tissue Homogenization

  • Weigh the frozen tissue sample (approximately 50-100 mg).

  • Add ice-cold phosphate-buffered saline (PBS) at a ratio of 1:3 (w/v).

  • Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform consistency is achieved.

  • Keep the samples on ice throughout the process to minimize degradation.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for further processing.

Protocol 2: Protein Precipitation (PPT)

  • To 100 µL of tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

  • To 100 µL of tissue homogenate supernatant, add the internal standard.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 4: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of tissue homogenate supernatant (pre-treated with internal standard and diluted with 400 µL of 2% formic acid in water).

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization (PBS Buffer) tissue->homogenization supernatant Centrifuge & Collect Supernatant homogenization->supernatant ppt Protein Precipitation (Acetonitrile) supernatant->ppt Method A lle Liquid-Liquid Extraction (MTBE) supernatant->lle Method B spe Solid-Phase Extraction (Cation Exchange) supernatant->spe Method C evaporation Evaporation & Reconstitution ppt->evaporation lle->evaporation spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Processing & Quantification lcms->data troubleshooting_logic start Poor Analytical Result (e.g., Low Accuracy, Poor Precision) check_sample Review Sample Homogenization? start->check_sample check_extraction Evaluate Extraction Efficiency & Matrix Effects? start->check_extraction check_lcms Verify LC-MS/MS Performance? start->check_lcms solution_homogenization Standardize Homogenization Protocol check_sample->solution_homogenization Inconsistent solution_extraction Optimize Extraction Method (e.g., use SPE) check_extraction->solution_extraction Low Recovery solution_matrix Use Matrix-Matched Calibrants & Stable Isotope IS check_extraction->solution_matrix High Matrix Effect solution_lcms Tune MS Parameters & Check Column Performance check_lcms->solution_lcms Low Sensitivity/ Poor Peak Shape matrix_effects_pathway title Understanding Matrix Effects sample Tissue Homogenate (this compound + Endogenous Compounds) ionization Electrospray Ionization (ESI) Source sample->ionization suppression Ion Suppression ionization->suppression Competition enhancement Ion Enhancement ionization->enhancement Altered Droplet Physics cause_suppression Co-eluting compounds (e.g., phospholipids) compete for ionization, reducing This compound signal. suppression->cause_suppression result Inaccurate Quantification suppression->result cause_enhancement Co-eluting compounds alter droplet properties, increasing This compound signal. enhancement->cause_enhancement enhancement->result

References

Validation & Comparative

A Comparative Guide to Oxysophoridine and Other Quinolizidine Alkaloids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer properties of oxysophoridine and other related quinolizidine alkaloids: matrine, oxymatrine, and sophoridine. The information presented is based on available preclinical data and is intended to serve as a resource for researchers in oncology and drug development.

Introduction to Quinolizidine Alkaloids in Oncology

Quinolizidine alkaloids, a class of natural products derived from plants of the Sophora genus, have garnered significant interest for their diverse pharmacological activities, including potent anti-tumor effects.[1][2] Among these, this compound, matrine, oxymatrine, and sophoridine have been extensively studied for their ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in various cancer models.[3][4][5] This guide focuses on a direct comparison of their performance, supported by experimental data.

Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for this compound and other selected alkaloids across various human cancer cell lines. It is important to note that variations in experimental conditions (e.g., incubation time, cell density) can influence IC50 values.

AlkaloidCancer Cell LineIC50 (µM)Incubation Time (h)
This compound HCT116 (Colon)Data not available in µM-
Sophoridine A549 (Lung)>40 µg/mL-
HT1080 (Fibrosarcoma)>40 µg/mL-
U87-MG (Glioblastoma)>40 µg/mL-
HepG2 (Liver)>40 µg/mL-
SGC7901 (Gastric)3.52[6]-
AGS (Gastric)3.91[6]-
SW480 (Colon)3140 (3.14 mM)[7]-
MCF-7 (Breast)87.96[5]48
MDA-MB-231 (Breast)81.07[5]48
Matrine SO-Rb50 (Retinoblastoma)~3690 (0.96 mg/mL)[8]24
SO-Rb50/VCR (Vincristine-resistant Retinoblastoma)~3730 (0.97 mg/mL)[8]24
SMMC-7721 (Liver)>1000 µg/mL[9]72
A549 (Lung)<500 µg/mL[9]72
M21 (Melanoma)~2950 (0.769 mg/mL)[10]-
CT26 (Colon)1397 (24h), 908.8 (48h)[11]24, 48
Oxymatrine K562/A02 (Leukemia, Adriamycin-resistant)Decreased Doxorubicin IC50 from 34.9 to 13.3 µg/mL (at 50 µg/mL Oxymatrine)[12]-
A549 (Lung)No obvious inhibition at ≤ 240 µM[13]-
H1975 (Lung)Inhibition at ≥60 µM[13]≥48
HCC827 (Lung)Inhibition at ≥60 µM[13]≥48
DU145 (Prostate)Significant inhibition (dose-dependent)[14]-
PC-3 (Prostate)Significant inhibition (dose-dependent)[14]-

Comparative In Vivo Anti-Tumor Efficacy

The in vivo anti-tumor activity of these alkaloids has been evaluated in various animal models. The following table summarizes key findings, including the animal model, cancer cell line used for xenografts, treatment regimen, and the resulting tumor growth inhibition.

AlkaloidAnimal ModelCancer Cell LineDosageTumor Growth Inhibition (%)
This compound MouseCT26 (Colon)Not specifiedSignificant inhibition of tumor growth[15]
Sophoridine Nude MiceSW480 (Colon)15 and 25 mg/kg[7]Significant inhibition of tumor weight and volume[7]
Nude MicePancreatic Cancer Xenograft20 and 40 mg/kg[7]Drastic suppression of tumor growth[7]
Lewis Mouse ModelLewis Lung Cancer15 and 25 mg/kg[13][16]Significantly inhibited tumor growth[13][16]
Matrine Nude MiceColon Cancer XenograftNot specifiedSignificant inhibition of tumor growth[17]
Tumor Transplanted MiceNot specifiedNot specified16.29% and 35.35% inhibition[4]
Oxymatrine Nude MicePC-3 (Prostate)Not specifiedSignificant reduction in tumor weight and size[8][14][18]

Mechanism of Action: The Bcl-2/Bax/Caspase-3 Signaling Pathway

A common mechanism underlying the anti-cancer activity of this compound and related alkaloids is the induction of apoptosis through the intrinsic mitochondrial pathway.[15] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.

These alkaloids have been shown to downregulate the expression of Bcl-2 and upregulate the expression of Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the key executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and programmed cell death.

Apoptosis_Assay_Principle cluster_0 Cell State cluster_1 Staining cluster_2 Flow Cytometry Result CellStates Viable Cell Early Apoptotic Cell Late Apoptotic/Necrotic Cell Results Annexin V (-) / PI (-) Annexin V (+) / PI (-) Annexin V (+) / PI (+) CellStates:f0->Results:f0 Remains unstained CellStates:f1->Results:f1 Stains with Annexin V only CellStates:f2->Results:f2 Stains with both AnnexinV Annexin V-FITC (Binds Phosphatidylserine) PI Propidium Iodide (Stains DNA of compromised membranes)

References

A Comparative Analysis of the Efficacy of Oxysophoridine and Sophoridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the pharmacological efficacy of oxysophoridine and sophoridine, two alkaloids derived from Sophora alopecuroides L. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their therapeutic potential based on available experimental data. This comparison focuses on their antibacterial, anti-inflammatory, anti-cancer, and neuroprotective properties.

Executive Summary

This compound and sophoridine exhibit distinct yet overlapping pharmacological profiles. Sophoridine has demonstrated potent anti-cancer and antibacterial activities, with established Minimum Inhibitory Concentrations (MIC) and IC50 values against various cancer cell lines. This compound has shown significant promise in preclinical models of neuroprotection, particularly in cerebral ischemia, and also possesses anti-inflammatory and anti-apoptotic properties. While direct comparative studies are limited, this guide consolidates available data to facilitate an evidence-based evaluation of their respective efficacies.

Antibacterial Efficacy

A direct comparative study on the antibacterial effects of this compound and sophoridine against common urogenital tract infection bacteria revealed that sophoridine has a stronger bacteriostatic effect.

BacteriumSophoridine MIC (mM)[1][2]This compound MIC (mM)
Escherichia coli32.2>32.2
Pseudomonas aeruginosa32.2>32.2
Staphylococcus epidermidis16.1>32.2

Anti-Cancer Efficacy

Sophoridine has been extensively studied for its anti-cancer properties and has been approved as an anticancer drug in China.[3] It inhibits the proliferation of various cancer cell lines with varying IC50 values. While this compound has been shown to inhibit the proliferation of colorectal cancer cells, specific IC50 values are not as widely reported as for sophoridine.

Cell Line (Cancer Type)Sophoridine IC50 (µM)
SGC7901 (Gastric)3.52[2]
AGS (Gastric)3.91[2]
MCF-7 (Breast)87.96[4]
MDA-MB-231 (Breast)81.07[4]
HCT116 (Colorectal)Proliferation inhibited by OSR[5][6]

Anti-Inflammatory and Neuroprotective Efficacy

This compound has demonstrated significant anti-inflammatory and neuroprotective effects in various preclinical models.

ConditionModelThis compound Treatment and Effects
Cerebral IschemiaMiddle Cerebral Artery Occlusion (MCAO) in mice and rats- 5, 20, 80 µmol/L attenuated neuronal damage in vitro.[7] - 62.5, 125, 250 mg/kg reduced neurological deficit and infarct volume in vivo.[7] - 60, 120, 180 mg/kg decreased brain injury and neuronal apoptosis in vivo.[8]
Hepatic FibrosisIn vitro and in vivo models- 10 µM reduced α-SMA and TGF-β1 in vitro.[9] - 50 mg/kg reduced α-SMA and TGF-β1 in vivo.[9]
InflammationLPS-stimulated microglial cellsConcentration-dependently attenuated Aβ-induced viability reduction.[10]
Acute Myocardial InfarctionRat modelDose-dependently inhibited inflammatory cytokines (NF-κB p65, TNF-α, IL-1β, IL-6, IL-10).[11]

Sophoridine also exhibits anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[12][13]

Signaling Pathways

The distinct therapeutic effects of this compound and sophoridine can be attributed to their modulation of different signaling pathways.

This compound Signaling Pathway

This compound exerts its neuroprotective and anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4)/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[14] This pathway is crucial in mediating inflammatory responses and ferroptosis in the context of cerebral ischemia/reperfusion injury.

Oxysophoridine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 p38MAPK p38 MAPK MyD88->p38MAPK NFkB NF-κB p38MAPK->NFkB Ferroptosis Ferroptosis p38MAPK->Ferroptosis Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Oxy This compound Oxy->TLR4 Inhibits Sophoridine_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocates Gene_Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) NFkB_active->Gene_Transcription Sopho Sophoridine Sopho->IKK Inhibits Stimulus Inflammatory Stimulus Stimulus->IKK

References

Oxysophoridine vs. Matrine: A Comparative Guide for Liver Fibrosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of oxysophoridine and matrine, two natural alkaloids showing promise in the treatment of liver fibrosis. The information presented is based on available experimental data, focusing on their mechanisms of action, efficacy in preclinical models, and the signaling pathways they modulate.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and matrine in the context of liver fibrosis.

Table 1: In Vitro Efficacy
CompoundCell LineModelConcentrationKey FindingsReference
This compound HSC-T6, RAW264.7LPS-stimulated10 μM - 40 μMSignificantly reduced α-SMA and TGF-β₁ at 10 μM. Suppressed iNOS at 10 μM and COX-2 at 40 μM. Inhibited IL-1β, IL-6, and TNF-α.[1]
Matrine HSC-T6, NIH3T3Serum/PDGF/TGF-β₁ stimulated0.25 mmol/L - 2 mmol/LMarkedly reduced serum-driven proliferation and collagen synthesis at 1-2 mmol/L. Attenuated PDGF-driven proliferation and TGF-β₁-driven collagen synthesis in a concentration-dependent manner (0.25-2 mmol/L).[2]
Matrine Derivative (MD-1) HSC-T6-IC₅₀: 62 μmol/LInhibited proliferation of HSC-T6 cells. More strongly inhibited migration compared to matrine. Induced G0/G1 arrest and apoptosis.[3][4]
Matrine Derivative (WM130) HSC-T6-IC₅₀: 68 μMDecreased proliferative activity of HSC-T6 cells.[5][6]
Table 2: In Vivo Efficacy
CompoundAnimal ModelFibrosis InductionDosageKey FindingsReference
This compound C57BL/6 miceCarbon Tetrachloride (CCl₄)50 mg/kgSignificantly reduced α-SMA and TGF-β₁. Almost extinguished cytokine storm. Reduced MDA and increased GSH.[1]
Matrine RatsCarbon Tetrachloride (CCl₄)50 mg/kg and 100 mg/kgSignificantly decreased serum hyaluronic acid levels and hepatic hydroxyproline content.[2]
Matrine Derivative (WM130) RatsDimethylnitrosamine (DMN)-Effectively reduced TGF-β1, AKT, α-SMA, and p-ERK levels. Decreased extracellular matrix (ECM) formation.[6]

Mechanisms of Action

Both this compound and matrine exert their anti-fibrotic effects by targeting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[1][5][7][8] However, they appear to achieve this through distinct and overlapping signaling pathways.

This compound:

This compound's primary mechanism involves the modulation of inflammatory and oxidative stress pathways.[1] It has been shown to:

  • Activate the Nrf2 signaling pathway: This pathway is a key regulator of the cellular antioxidant response. By activating Nrf2, this compound increases the expression of downstream antioxidant enzymes like HO-1, leading to a reduction in reactive oxygen species (ROS).[1]

  • Inhibit the NF-κB signaling pathway: The NF-κB pathway is a central mediator of inflammation. This compound suppresses the phosphorylation of NF-κB p65 and IκBα, thereby inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]

Matrine:

Matrine's anti-fibrotic activity is linked to its ability to interfere with key pro-fibrogenic signaling cascades.[2][9] Its mechanisms include:

  • Inhibition of the TGF-β/Smad signaling pathway: This is a critical pathway in the pathogenesis of liver fibrosis, directly stimulating collagen production in HSCs.[5][9][10] Matrine has been shown to downregulate the expression of TGF-β1.[11]

  • Inhibition of the PDGF signaling pathway: Platelet-derived growth factor (PDGF) is a potent mitogen and chemoattractant for HSCs.[12] By inhibiting PDGF signaling, matrine can reduce the proliferation and migration of activated HSCs.[2]

  • Modulation of other pathways: Research suggests matrine can also influence other signaling pathways, including PI3K/AKT/mTOR and Ras/ERK.[5][11]

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, visualize the key signaling pathways modulated by this compound and matrine in the context of liver fibrosis.

Oxysophoridine_Pathway cluster_extra Extracellular cluster_intra Intracellular Inflammatory Stimuli Inflammatory Stimuli NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway Activates Oxidative Stress Oxidative Stress Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Increases Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Increases HSC Activation HSC Activation Pro-inflammatory Cytokines->HSC Activation Promotes Antioxidant Response->HSC Activation Inhibits Liver Fibrosis Liver Fibrosis HSC Activation->Liver Fibrosis Leads to This compound This compound This compound->NF-kB Pathway Inhibits This compound->Nrf2 Pathway Activates

Caption: this compound's dual regulation of NF-κB and Nrf2 pathways.

Matrine_Pathway cluster_extra Extracellular cluster_intra Intracellular TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor PDGF PDGF PDGF Receptor PDGF Receptor PDGF->PDGF Receptor Smad Pathway Smad Pathway TGF-β Receptor->Smad Pathway Activates Ras/ERK Pathway Ras/ERK Pathway PDGF Receptor->Ras/ERK Pathway Activates Collagen Synthesis Collagen Synthesis Smad Pathway->Collagen Synthesis Increases HSC Proliferation & Migration HSC Proliferation & Migration Ras/ERK Pathway->HSC Proliferation & Migration Increases Liver Fibrosis Liver Fibrosis HSC Proliferation & Migration->Liver Fibrosis Collagen Synthesis->Liver Fibrosis Matrine Matrine Matrine->Smad Pathway Inhibits Matrine->Ras/ERK Pathway Inhibits

Caption: Matrine's inhibition of TGF-β/Smad and PDGF/Ras/ERK pathways.

Experimental Protocols

This compound Study Methodology[1]
  • In Vitro Model:

    • Cell Lines: Rat hepatic stellate cell line (HSC-T6) and RAW264.7 macrophages.

    • Stimulation: Lipopolysaccharide (LPS) was used to induce an inflammatory response.

    • Treatment: Cells were treated with varying concentrations of this compound (10 μM, 20 μM, 40 μM).

    • Analysis: Western blotting was used to measure the protein levels of α-SMA, TGF-β₁, iNOS, COX-2, Nrf2, HO-1, p-NF-κB p65, and p-IκBα. ELISA was used to quantify the levels of IL-1β, IL-6, and TNF-α.

  • In Vivo Model:

    • Animals: Male C57BL/6 mice.

    • Fibrosis Induction: Intraperitoneal injection of carbon tetrachloride (CCl₄) twice a week for 8 weeks.

    • Treatment: this compound (50 mg/kg) was administered daily by gavage for the last 4 weeks of the CCl₄ treatment.

    • Analysis: Liver tissues were collected for histological analysis (H&E and Sirius Red staining) and Western blotting to assess the expression of fibrotic and inflammatory markers. Serum levels of ALT and AST were measured. Levels of malondialdehyde (MDA) and glutathione (GSH) in liver tissue were determined to assess oxidative stress.

Matrine Study Methodology[2]
  • In Vitro Model:

    • Cell Lines: Rat hepatic stellate cell line (HSC-T6) and mouse fibroblast cell line (NIH3T3).

    • Stimulation: Cell proliferation was stimulated with serum and platelet-derived growth factor (PDGF). Collagen synthesis was stimulated with serum and transforming growth factor-beta 1 (TGF-β₁).

    • Treatment: Cells were treated with matrine at concentrations ranging from 0.25 to 2 mmol/L.

    • Analysis: Cell proliferation was measured by crystal violet staining. Collagen synthesis was determined by [³H]proline incorporation.

  • In Vivo Model:

    • Animals: Rats.

    • Fibrosis Induction: Subcutaneous injection of carbon tetrachloride (CCl₄).

    • Treatment: Matrine was administered at doses of 50 mg/kg and 100 mg/kg.

    • Analysis: Plasma hyaluronic acid levels and hepatic hydroxyproline content were measured as markers of liver fibrosis.

Comparative Analysis and Future Directions

Both this compound and matrine demonstrate significant anti-fibrotic potential through their ability to inhibit HSC activation and reduce ECM deposition.

  • Potency: Based on the available data, this compound appears to be effective at lower micromolar concentrations in vitro and a lower dosage in vivo (50 mg/kg) compared to the millimolar and higher mg/kg dosages reported for matrine.[1][2] However, it is crucial to note that these studies were conducted in different animal models (mice vs. rats) and used different fibrosis induction methods (CCl₄ vs. DMN for some matrine derivative studies), which makes a direct comparison of potency challenging.[1][2][6] The development of matrine derivatives with improved potency, such as WM130 and MD-1, highlights ongoing efforts to enhance its therapeutic efficacy.[3][4][5][6]

  • Mechanism of Action: this compound's strength lies in its dual action of combating both oxidative stress and inflammation through the Nrf2 and NF-κB pathways.[1] This broad-spectrum anti-inflammatory and antioxidant effect could be beneficial in the multifactorial pathogenesis of liver fibrosis. Matrine, on the other hand, directly targets key pro-fibrogenic pathways, TGF-β/Smad and PDGF, which are central to HSC activation and proliferation.[2][9]

Future research should focus on:

  • Direct comparative studies: Head-to-head preclinical studies comparing this compound and matrine under identical experimental conditions are necessary for a definitive assessment of their relative potency and efficacy.

  • Combination therapies: Investigating the potential synergistic effects of combining this compound and matrine, or their derivatives, could offer a more potent therapeutic strategy by targeting multiple facets of liver fibrosis.

  • Pharmacokinetics and safety: More comprehensive studies on the pharmacokinetics, bioavailability, and long-term safety profiles of both compounds are essential before they can be considered for clinical development. Matrine has been reported to have potential hepatotoxicity at certain doses, which warrants careful dose-finding studies.[13]

References

A Comparative Analysis of Oxysophoridine and Rutin: Unraveling Their Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, the alkaloid Oxysophoridine and the flavonoid Rutin have emerged as significant agents in mitigating oxidative stress, a key pathological factor in numerous diseases. While both exhibit potent antioxidant properties, their mechanisms of action diverge significantly, offering distinct advantages for different therapeutic strategies. This guide provides an objective comparison of their antioxidant activities, supported by experimental data, to aid researchers in the selection and development of novel antioxidant therapies.

At a Glance: Mechanistic Differences

This compound and Rutin employ fundamentally different strategies to combat oxidative stress. Rutin is a classic direct antioxidant , readily donating electrons to neutralize free radicals. In contrast, this compound functions primarily as an indirect antioxidant , modulating signaling pathways to enhance the body's endogenous antioxidant defense systems.

Quantitative Comparison of Antioxidant Effects

Direct comparison of the free-radical scavenging activity of this compound and Rutin through standard in vitro assays like DPPH and ABTS is limited by the available literature, which emphasizes this compound's role in cellular antioxidant responses rather than direct chemical scavenging. However, a study on zearalenone-induced reproductive toxicity in ovine oocytes provides a direct comparison of their effects on the gene expression of key antioxidant enzymes.

Antioxidant Enzyme GeneEffect of this compoundEffect of RutinReference
GPX (Glutathione Peroxidase) Promoted expression (p < 0.01)Inhibited expression[1][2]
SOD1 (Superoxide Dismutase 1) Promoted expressionPromoted expression[1][2]
SOD2 (Superoxide Dismutase 2) Promoted expression (p < 0.05)Promoted expression[1][2]

This cellular-level data highlights a key difference: this compound broadly upregulates the expression of these critical antioxidant enzymes, whereas Rutin shows a more selective effect, even inhibiting GPX expression in this specific model.

Deep Dive into the Mechanisms of Action

This compound: A Master Regulator of Endogenous Defenses

This compound's antioxidant prowess lies in its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3]

  • Nrf2 Activation: Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus.

  • Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes. These include genes for antioxidant enzymes like heme oxygenase-1 (HO-1) , glutathione S-transferases (GSTs) , and enzymes involved in glutathione (GSH) synthesis.[3]

  • Anti-inflammatory Effects: this compound also demonstrates anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] By decreasing the phosphorylation of NF-κB p65 and its inhibitor IκBα, it reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .[3]

Rutin: A Potent Free Radical Scavenger and More

Rutin, a flavonoid glycoside, is well-characterized as a powerful direct antioxidant. Its chemical structure, rich in hydroxyl groups, enables it to effectively scavenge a wide variety of free radicals.

  • Direct Radical Scavenging: Rutin can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage.

  • Upregulation of Endogenous Antioxidants: Beyond its direct scavenging activity, Rutin has also been shown to enhance the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) , catalase (CAT) , and glutathione peroxidase (GPX) .[4][5]

  • Modulation of Signaling Pathways: Similar to this compound, Rutin can also modulate the Nrf2 and NF-κB pathways, contributing to its overall antioxidant and anti-inflammatory effects.[6][7] However, its primary and most recognized mechanism is its direct radical scavenging capacity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound (e.g., Rutin) in a 96-well plate or cuvettes.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.

  • Adjustment of Absorbance: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

  • Reaction: A small volume of the antioxidant sample is added to a defined volume of the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is read at 734 nm after a specific incubation period (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the formation of intracellular ROS.

  • Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well plate until they form a confluent monolayer.

  • Loading with Probe: The cells are pre-incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment: The cells are then treated with the test compound (this compound or Rutin) at various concentrations.

  • Induction of Oxidative Stress: A free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce intracellular ROS production.

  • Fluorescence Measurement: The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) by ROS is measured using a fluorescence plate reader.

  • Calculation: The antioxidant activity is quantified by the ability of the compound to suppress the AAPH-induced fluorescence.

Visualizing the Pathways

experimental_workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_CAA Cellular Antioxidant Activity (CAA) Assay d1 Prepare DPPH Solution d2 Mix with Antioxidant d1->d2 d3 Incubate in Dark d2->d3 d4 Measure Absorbance (517nm) d3->d4 a1 Generate ABTS Radical a2 Dilute to Abs ~0.7 a1->a2 a3 Mix with Antioxidant a2->a3 a4 Measure Absorbance (734nm) a3->a4 c1 Culture Cells c2 Load with DCFH-DA Probe c1->c2 c3 Treat with Compound c2->c3 c4 Induce Oxidative Stress (AAPH) c3->c4 c5 Measure Fluorescence c4->c5

Caption: Experimental workflows for common antioxidant assays.

signaling_pathways cluster_this compound This compound Mechanism cluster_rutin Rutin Mechanism osr This compound keap1_nrf2 Keap1-Nrf2 Complex osr->keap1_nrf2 inhibits binding nfkb NF-κB Pathway osr->nfkb inhibits nrf2 Nrf2 keap1_nrf2->nrf2 releases are ARE (Antioxidant Response Element) nrf2->are translocates & binds antioxidant_genes Expression of Antioxidant Genes (HO-1, GSTs, etc.) are->antioxidant_genes inflammation Inflammation (TNF-α, IL-6) nfkb->inflammation rutin Rutin ros Free Radicals (ROS/RNS) rutin->ros scavenges directly endogenous Endogenous Antioxidant Enzymes (SOD, CAT, GPX) rutin->endogenous upregulates neutralized Neutralized Radicals ros->neutralized activity Increased Activity endogenous->activity

Caption: Contrasting antioxidant signaling pathways of this compound and Rutin.

Conclusion

The choice between this compound and Rutin as antioxidant agents depends on the desired therapeutic outcome. Rutin's direct and potent free-radical scavenging activity makes it an excellent candidate for applications requiring rapid quenching of oxidative bursts. In contrast, this compound's ability to modulate the Nrf2 pathway and enhance the body's own antioxidant machinery suggests its potential for long-term cytoprotective strategies and in conditions where a sustained upregulation of antioxidant defenses is beneficial. For drug development professionals, a deeper understanding of these distinct mechanisms is crucial for designing targeted and effective therapies against diseases rooted in oxidative stress.

References

A Head-to-Head Comparison of Oxysophoridine and Phellodendrine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Oxysophoridine and phellodendrine, two natural alkaloids, are gaining attention in the scientific community for their diverse pharmacological activities. This guide provides a detailed, data-driven comparison of their biological effects, drawing from experimental studies to inform researchers and drug development professionals.

I. Overview of Biological Activities

Both this compound and phellodendrine exhibit significant anti-inflammatory, antioxidant, and anti-apoptotic properties. A key study directly comparing their efficacy in mitigating zearalenone (ZEN)-induced reproductive toxicity in ovine oocytes revealed that while both compounds are effective, they operate through distinct molecular mechanisms[1][2]. This compound generally demonstrated a more potent effect in this specific context[1].

II. Comparative Efficacy and Mechanistic Insights

A study on ZEN-induced reproductive toxicity provides a direct comparison of the two compounds. The optimal concentrations for counteracting ZEN's effects were found to be 10⁻⁶ mol/L for this compound and 10⁻⁷ mol/L for phellodendrine[1]. The overall positive effects in this model ranked this compound as more effective than phellodendrine[1].

Table 1: Comparative Effects on Gene Expression in Ovine Oocytes
Gene CategoryTarget GeneEffect of this compoundEffect of PhellodendrineCitation
Antioxidant GPXPromoted (p < 0.01)Inhibited[1]
SOD1PromotedPromoted (p < 0.05)[1]
SOD2Promoted (p < 0.05)Promoted[1]
Autophagy ATG3Promoted (p < 0.05)Promoted (p < 0.05)[1]
ULK2Promoted (p < 0.01)Inhibited[1]
LC3Promoted (p < 0.01)Promoted (p < 0.01)[1]
Apoptosis CAS3Inhibited (p < 0.01)Inhibited (p < 0.05)[1]
CAS8Inhibited (p < 0.05)Not Detected[1]
CAS9Minimal EffectInhibited (p < 0.01)[1]
Cell Cycle CDK1Promoted (p < 0.01)Promoted[1]
CyclinB1Promoted (p < 0.01)Promoted[1]
Spindle Checkpoint BUB1Promoted (p < 0.05)Promoted (p < 0.01)[1]
MAD2L1Promoted (p < 0.01)Promoted[1]
Cumulus Expansion HAS2, PTGS2, TNFAIP6PromotedPromoted[1]

III. Signaling Pathways

This compound

This compound modulates several key signaling pathways to exert its therapeutic effects. It is known to inhibit the TLR4/p38MAPK pathway, which is involved in ferroptosis and cerebral ischemia/reperfusion injury[3]. Additionally, it regulates the Nrf2 and NF-κB pathways to combat oxidative stress and inflammation in hepatic fibrosis[4]. In the context of cancer, this compound induces apoptosis through the Bcl-2/Bax/caspase-3 signaling pathway[5].

Oxysophoridine_Signaling OSR This compound TLR4 TLR4 OSR->TLR4 inhibits Keap1 Keap1 OSR->Keap1 inhibits NFkB NF-κB OSR->NFkB inhibits Bcl2 Bcl-2 OSR->Bcl2 inhibits Bax Bax OSR->Bax promotes p38MAPK p38MAPK TLR4->p38MAPK Ferroptosis Ferroptosis p38MAPK->Ferroptosis Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Keap1->Nrf2 inhibits Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Inflammation Inflammation NFkB->Inflammation Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound signaling pathways.

Phellodendrine

Phellodendrine's mechanisms of action are also multifaceted. It has been shown to activate the AMPK/mTOR pathway, which promotes autophagy and can alleviate intestinal damage[6][7]. The compound also inhibits the IL-6/STAT3 and PI3K/Akt signaling pathways, contributing to its anti-inflammatory and anti-cancer effects[6]. Furthermore, phellodendrine can suppress allergic reactions by inhibiting PKC and subsequent downstream MAPK and NF-κB signaling[6].

Phellodendrine_Signaling Phellodendrine Phellodendrine AMPK AMPK Phellodendrine->AMPK activates IL6 IL-6 Phellodendrine->IL6 inhibits PI3K PI3K Phellodendrine->PI3K inhibits PKC PKC Phellodendrine->PKC inhibits mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits STAT3 STAT3 IL6->STAT3 Inflammation_Gout Gouty Arthritis Inflammation STAT3->Inflammation_Gout Akt Akt PI3K->Akt NFkB_P NF-κB Akt->NFkB_P Inflammation_General Inflammation NFkB_P->Inflammation_General PKC->NFkB_P MAPK MAPK PKC->MAPK Allergic_Reaction Allergic Reaction MAPK->Allergic_Reaction

Caption: Phellodendrine signaling pathways.

IV. Experimental Protocols

Antagonism of Zearalenone-Induced Reproductive Toxicity in Ovine Oocytes
  • Objective: To assess the ability of this compound and phellodendrine to counteract the reproductive toxicity of zearalenone (ZEN) on ovine oocytes in vitro.

  • Methodology:

    • Ovine oocytes were exposed to ZEN.

    • The oocytes were then treated with varying concentrations of this compound or phellodendrine to determine the optimal dose.

    • Gene expression analysis was performed using quantitative polymerase chain reaction (qPCR) to measure the mRNA levels of genes related to oxidative stress, autophagy, apoptosis, cell cycle, spindle checkpoint, and cumulus expansion.

    • Reactive oxygen species (ROS) levels were also detected.

  • Data Analysis: The expression levels of target genes in the treated groups were compared to those in the ZEN-only control group. Statistical significance was determined using appropriate tests.

Experimental_Workflow cluster_in_vitro In Vitro Experiment cluster_analysis Endpoint Analysis Oocyte_Collection Ovine Oocyte Collection ZEN_Exposure Zearalenone (ZEN) Exposure Oocyte_Collection->ZEN_Exposure Treatment Treatment with This compound or Phellodendrine (Concentration Gradient) ZEN_Exposure->Treatment Analysis Analysis Treatment->Analysis qPCR qPCR for Gene Expression (Antioxidant, Autophagy, Apoptosis, etc.) Analysis->qPCR includes ROS_Detection ROS Detection Analysis->ROS_Detection includes

References

A Comparative Guide to the Antioxidant Properties of Oxysophoridine and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of diseases. Consequently, the development and characterization of potent antioxidant compounds are of paramount interest in drug discovery. This guide provides an objective comparison of two such compounds: Oxysophoridine (OSR), a natural alkaloid, and N-acetylcysteine (NAC), a well-established antioxidant and mucolytic agent. This comparison is based on their mechanisms of action, supported by experimental data, to aid researchers in their evaluation for potential therapeutic applications.

Mechanisms of Antioxidant Action

This compound (OSR)

This compound, derived from the plant Sophora alopecuroides, primarily exerts its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4] Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like OSR, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.[3]

Key downstream targets of OSR-mediated Nrf2 activation include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[4]

  • Glutathione (GSH) synthesis: OSR has been shown to increase the levels of GSH, a critical intracellular antioxidant.[4]

  • Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): OSR treatment leads to elevated activities of these crucial antioxidant enzymes that neutralize superoxide radicals and organic hydroperoxides, respectively.[5]

By upregulating these endogenous defense mechanisms, this compound effectively mitigates oxidative stress and its damaging consequences, such as lipid peroxidation, as evidenced by reduced malondialdehyde (MDA) levels.[4]

N-acetylcysteine (NAC)

N-acetylcysteine is a multifaceted antioxidant with several well-documented mechanisms of action.[6][7][8] Its primary roles include:

  • Glutathione Precursor: NAC is a precursor to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). By providing a source of cysteine, NAC replenishes intracellular GSH levels, thereby enhancing the cell's antioxidant capacity.[6]

  • Direct ROS Scavenging: While not its primary role, NAC can directly scavenge certain reactive oxygen species.[7]

  • Disulfide Bond Reduction: NAC can break disulfide bonds in proteins, which is the basis for its mucolytic activity and may also contribute to its antioxidant effects by restoring the function of oxidized proteins.

  • Modulation of Inflammatory Pathways: NAC can inhibit the activation of pro-inflammatory transcription factors like NF-κB, which are closely linked to oxidative stress.

  • Hydrogen Sulfide (H₂S) and Sulfane Sulfur Production: A more recently discovered mechanism involves the conversion of NAC-derived cysteine into H₂S and sulfane sulfur species, which have potent antioxidant and cytoprotective properties.[9]

Through these combined actions, NAC effectively reduces oxidative stress and protects cells from damage.

Quantitative Data Comparison

The following tables summarize quantitative data on the antioxidant effects of this compound and N-acetylcysteine from various studies. It is important to note that this data is not from direct head-to-head comparative studies, and experimental conditions may vary.

Table 1: Effects on Cellular Antioxidant Markers

ParameterThis compound (OSR)N-acetylcysteine (NAC)Citation(s)
Glutathione (GSH) Levels Increased levels observed in a rat model of acute myocardial infarction.Replenishes GSH levels, particularly in states of deficiency.[5][6]
Malondialdehyde (MDA) Levels Reduced levels observed in a rat model of acute myocardial infarction.Shown to reduce MDA levels in various models of oxidative stress.[5]
Superoxide Dismutase (SOD) Activity Elevated Cu/Zn-SOD and Mn-SOD activity in a rat model of acute myocardial infarction.Pre-treatment with 3 mmol·kg⁻¹ NAC increased muscle Mn-SOD activity in rats.[5][10]
Glutathione Peroxidase (GPx) Activity Elevated activity observed in a rat model of acute myocardial infarction.Treatment with NAC may contribute to the restoration of GPx activity.[5][11]

Table 2: Radical Scavenging Activity

AssayThis compound (OSR)N-acetylcysteine (NAC)Citation(s)
DPPH Radical Scavenging Data not available in the searched literature.Showed lower DPPH radical scavenging ability compared to N-acetylcysteine amide (NACA) at all tested concentrations.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Oxysophoridine_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSR This compound Keap1_Nrf2 Keap1-Nrf2 Complex OSR->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Genes Promotes transcription

Caption: this compound activates the Nrf2 signaling pathway.

NAC_Antioxidant_Pathways NAC N-acetylcysteine Cysteine L-cysteine NAC->Cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC->ROS Direct Scavenging GSH Glutathione (GSH) Cysteine->GSH Synthesis H2S H₂S & Sulfane Sulfur Cysteine->H2S Conversion GSH->ROS Neutralization Antioxidant_Defense Enhanced Antioxidant Defense GSH->Antioxidant_Defense H2S->Antioxidant_Defense Nrf2_Activation_Workflow start Cell Culture (e.g., HepG2 cells) treatment Treatment with this compound or Vehicle Control start->treatment lysis Nuclear and Cytoplasmic Fractionation treatment->lysis reporter_assay ARE-Luciferase Reporter Assay treatment->reporter_assay qpcr qPCR for Antioxidant Gene Expression treatment->qpcr western_blot Western Blot Analysis (Nrf2, Keap1, HO-1) lysis->western_blot analysis Data Analysis: - Nrf2 nuclear translocation - HO-1 protein levels - Luciferase activity - mRNA fold change western_blot->analysis reporter_assay->analysis qpcr->analysis Cellular_Antioxidant_Assay_Workflow start Cell/Tissue Culture or In Vivo Model treatment Treatment with Antioxidant (OSR or NAC) start->treatment sample_prep Sample Preparation (Cell lysate or Tissue homogenate) treatment->sample_prep gsh_assay Glutathione (GSH/GSSG) Assay sample_prep->gsh_assay sod_assay Superoxide Dismutase (SOD) Activity Assay sample_prep->sod_assay gpx_assay Glutathione Peroxidase (GPx) Activity Assay sample_prep->gpx_assay mda_assay Malondialdehyde (MDA) Assay (Lipid Peroxidation) sample_prep->mda_assay analysis Data Analysis: - GSH/GSSG ratio - SOD/GPx activity units - MDA concentration gsh_assay->analysis sod_assay->analysis gpx_assay->analysis mda_assay->analysis

References

Cross-validation of Oxysophoridine's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Oxysophoridine's performance against alternative compounds, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound (OSR), a quinolizidine alkaloid extracted from the plant Sophora alopecuroides, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Extensive research has demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. This guide provides a comprehensive comparison of OSR's effects across various cell lines, cross-validating its mechanisms of action and presenting its performance relative to other compounds.

Data Presentation: A Comparative Overview of Cytotoxicity

The anti-proliferative effects of this compound have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. For comparison, IC50 values for commonly used chemotherapeutic agents are also provided.

Cell LineCancer TypeThis compound (OSR) IC50Doxorubicin IC50Cisplatin IC505-Fluorouracil (5-FU) IC50Reference
HCT116 Colorectal Carcinoma59.28 µg/mL (~238.7 µM)0.048 - 24.30 µg/mL9.1 - 25 µM2.62 - 200 µM[2]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration. The provided ranges for common chemotherapeutics reflect this variability.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its cellular effects through the modulation of several key signaling pathways. These pathways differ depending on the cell type and the pathological context.

Induction of Apoptosis in Cancer Cells

In colorectal cancer cells (HCT116 and CT26), this compound has been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[1] The primary pathway implicated is the intrinsic mitochondrial pathway, characterized by the following key events:

  • Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. OSR treatment leads to a decrease in Bcl-2 levels.[1]

  • Upregulation of Bax: Bax is a pro-apoptotic protein that promotes the release of cytochrome c. OSR treatment increases the expression of Bax.[1]

  • Cytochrome c Release: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[1]

  • PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to the final stages of apoptosis.[1]

cluster_0 Mitochondrion cluster_1 Cytoplasm Bcl2 Bcl-2 CytoC_m Cytochrome c Bcl2->CytoC_m inhibits release Bax Bax Bax->CytoC_m promotes release CytoC_c Cytochrome c CytoC_m->CytoC_c release OSR This compound OSR->Bcl2 inhibits OSR->Bax activates Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis CytoC_c->Casp9 activates

Figure 1. Apoptotic signaling pathway induced by this compound in cancer cells.
Anti-inflammatory and Anti-oxidative Effects

In non-cancerous cell lines such as hepatic stellate cells (HSC-T6), macrophages (RAW264.7), and hippocampal neuronal cells (HT22), this compound demonstrates potent anti-inflammatory and anti-oxidative properties. These effects are primarily mediated by the Nrf2 and NF-κB signaling pathways.

  • Nrf2 Pathway Activation: OSR upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[3]

  • NF-κB Pathway Inhibition: OSR inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

cluster_0 Inflammatory/Oxidative Stimuli cluster_1 Cytoplasm cluster_2 Nucleus Stimuli LPS / Oxidative Stress IKK IKK Stimuli->IKK Keap1 Keap1 Stimuli->Keap1 OSR This compound OSR->IKK inhibits OSR->Keap1 inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocates Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Inflammatory_Genes activates transcription Antioxidant_Genes Antioxidant Genes (HO-1) Nrf2_n->Antioxidant_Genes activates transcription

Figure 2. Anti-inflammatory and anti-oxidative signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Workflow:

A Seed cells in a 96-well plate B Treat with varying concentrations of OSR A->B C Incubate for 48 hours B->C D Add MTT reagent (0.5 mg/mL) C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Figure 3. Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µg/mL) for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the expression levels of apoptosis-related proteins (Bcl-2, Bax, Caspase-3, PARP) in cancer cells treated with this compound.

Workflow:

A Treat HCT116 cells with OSR B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G

Figure 4. Experimental workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat HCT116 cells with this compound (e.g., 50 µg/mL) for 24 or 48 hours. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NF-κB and Nrf2 Pathway Analysis

Objective: To assess the effect of this compound on the activation of NF-κB and Nrf2 signaling pathways.

Protocol (Western Blot for Nuclear Translocation):

  • Cell Treatment: Treat RAW264.7 or HSC-T6 cells with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for the desired time.

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic extracts using a commercial kit.

  • Western Blot: Perform Western blot analysis on both fractions as described above, using primary antibodies against NF-κB p65 and Nrf2. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure proper fractionation.

  • Analysis: An increase in the nuclear fraction of NF-κB p65 indicates activation, while an increase in the nuclear fraction of Nrf2 suggests its activation.

Conclusion

The cross-validation of this compound's effects in different cell lines confirms its multifaceted pharmacological profile. In cancer cell lines, particularly colorectal cancer, it acts as a potent pro-apoptotic agent by modulating the Bcl-2 family of proteins and activating the caspase cascade. In contrast, in other cell types, it exhibits significant anti-inflammatory and anti-oxidative effects by targeting the NF-κB and Nrf2 pathways.

While the available data is promising, further research is warranted to expand the panel of cancer cell lines tested to better understand the spectrum of its anti-cancer activity. Direct comparative studies with a wider range of standard-of-care chemotherapeutics and other related alkaloids are also crucial to definitively establish its therapeutic potential. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the mechanisms of action of this promising natural compound.

References

Independent Verification of Oxysophoridine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophoridine (OSR), a bioactive alkaloid derived from the plant Sophora alopecuroides, has garnered significant interest for its diverse pharmacological activities.[1][2] Independent studies have increasingly focused on elucidating its mechanism of action across a range of disease models. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to offer an objective overview of its therapeutic potential. The primary mechanisms verified include its potent anti-inflammatory, anti-oxidative stress, and anti-apoptotic properties.[2][3][4]

Comparative Analysis of this compound's Efficacy

The following tables summarize the quantitative data from various independent studies, comparing the effects of this compound in different experimental settings.

Table 1: Anti-Inflammatory and Anti-Fibrotic Effects of this compound in Hepatic Fibrosis
ParameterModel SystemTreatment GroupConcentration/DoseResultComparatorComparator ResultReference
α-SMA ExpressionLPS-stimulated HSC-T6 cellsThis compound10 µMSignificant reductionSilymarinComparable reduction[1]
TGF-β1 ExpressionLPS-stimulated HSC-T6 cellsThis compound10 µMSignificant reductionSilymarinComparable reduction[1]
α-SMA ExpressionCCl4-induced mouse modelThis compound50 mg/kgSignificant reductionSilymarinComparable reduction[1]
TGF-β1 ExpressionCCl4-induced mouse modelThis compound50 mg/kgSignificant reductionSilymarinComparable reduction[1]
iNOS ExpressionLPS-stimulated HSC-T6 cellsThis compound10 µMEffective suppression--[1]
COX-2 ExpressionLPS-stimulated HSC-T6 cellsThis compound40 µMEffective suppression--[1]
IL-1β, IL-6, TNF-αLPS-stimulated HSC-T6 cellsThis compoundNot specifiedInhibitory effects--[1]
Table 2: Pro-Apoptotic Effects of this compound in Colorectal Cancer
ParameterModel SystemTreatment GroupResultReference
Cell ProliferationHCT116 cellsThis compoundInhibition[5]
Caspase-3, Bax, Cytochrome c ExpressionHCT116 cellsThis compoundIncreased expression[5]
Bcl-2, PARP-1 ExpressionHCT116 cellsThis compoundDownregulated expression[5]
Tumor GrowthMouse CT26 tumor xenograftThis compoundSignificant inhibition[5]
Caspase-3, Bax, Cytochrome c ExpressionMouse CT26 tumor xenograftThis compoundUpregulated expression[5]
Bcl-2, PARP-1 ExpressionMouse CT26 tumor xenograftThis compoundDownregulated expression[5]
Table 3: Neuroprotective Effects of this compound in Cerebral Ischemia/Reperfusion Injury
ParameterModel SystemTreatment GroupResultReference
Brain InjuryI/R-induced ratsThis compoundDecreased[6]
Neuronal ApoptosisI/R-induced ratsThis compoundDecreased[6]
TLR4, MyD88, p-p38 ExpressionI/R-induced ratsThis compoundSignificantly decreased[6]
Reactive Oxygen Species (ROS)OGD/R-induced HT22 cellsThis compoundInhibited[6]
TLR4, MyD88, p-p38 ExpressionOGD/R-induced HT22 cellsThis compoundSignificantly decreased[6]
Table 4: Cardioprotective Effects of this compound in Acute Myocardial Infarction
ParameterModel SystemTreatment GroupResultReference
Infarction SizeRat model of AMIThis compoundMarkedly reduced[3]
Myocardial Enzymes (CK, CK-MB, LDH, cTnT)Rat model of AMIThis compoundMarkedly reduced levels[3]
Malondialdehyde (MDA)Rat model of AMIThis compoundReduced level[3]
Antioxidant Enzymes (CAT, SOD, GPx)Rat model of AMIThis compoundElevated activity[3]
Inflammatory Cytokines (NF-κB p65, TNF-α, IL-1β, IL-6)Rat model of AMIThis compoundInhibited activities[3]
Caspase-3 ActivityRat model of AMIThis compoundSuppressed activity[3]

Key Signaling Pathways Modulated by this compound

The multifaceted therapeutic effects of this compound are attributed to its ability to modulate several key signaling pathways.

Nrf2/NF-κB Signaling Pathway in Hepatic Fibrosis

This compound has been shown to inhibit inflammation and oxidative stress in hepatic fibrosis by activating the Nrf2 signaling pathway and blocking the NF-κB pathway.[1] Nrf2 activation leads to the upregulation of antioxidant enzymes, while the inhibition of NF-κB suppresses the production of pro-inflammatory cytokines.[1]

Nrf2_NFkB_Pathway OSR This compound Keap1 Keap1 OSR->Keap1 inhibits IKK IκBα OSR->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates HO1_p62 HO-1, p62 (Antioxidant Proteins) ARE->HO1_p62 induces OxidativeStress Oxidative Stress HO1_p62->OxidativeStress reduces NFkB p-NF-κB p65 IKK->NFkB inhibits activation of Inflammation Inflammation (iNOS, COX-2, IL-1β, IL-6, TNF-α) NFkB->Inflammation promotes HepaticFibrosis Hepatic Fibrosis Inflammation->HepaticFibrosis contributes to OxidativeStress->HepaticFibrosis contributes to

This compound's dual regulation of Nrf2 and NF-κB pathways.
Bcl-2/Bax/Caspase-3 Apoptotic Pathway in Colorectal Cancer

In colorectal cancer cells, this compound induces apoptosis by modulating the expression of key proteins in the Bcl-2 family and activating the caspase cascade.[5] It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent activation of caspase-3.[5]

Apoptosis_Pathway OSR This compound Bcl2 Bcl-2 OSR->Bcl2 downregulates Bax Bax OSR->Bax upregulates CytochromeC Cytochrome c Bcl2->CytochromeC inhibits release Bax->CytochromeC promotes release Caspase3 Caspase-3 CytochromeC->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Pro-apoptotic mechanism of this compound in cancer cells.
TLR4/p38MAPK-Mediated Ferroptosis in Cerebral Ischemia/Reperfusion Injury

This compound has demonstrated a neuroprotective role by inhibiting ferroptosis, a form of iron-dependent cell death, in the context of cerebral ischemia/reperfusion injury.[6] This is achieved through the inhibition of the Toll-like receptor 4 (TLR4)/p38 mitogen-activated protein kinase (p38MAPK) signaling pathway.[6]

Ferroptosis_Pathway IR_Injury Ischemia/Reperfusion Injury TLR4 TLR4 IR_Injury->TLR4 activates OSR This compound OSR->TLR4 inhibits p38MAPK p38MAPK TLR4->p38MAPK activates Ferroptosis Ferroptosis p38MAPK->Ferroptosis mediates NeuronalDeath Neuronal Death Ferroptosis->NeuronalDeath leads to

Inhibition of TLR4/p38MAPK-mediated ferroptosis by this compound.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

In Vitro Studies
  • Cell Culture and Treatment:

    • Hepatic Fibrosis: Human hepatic stellate cells (HSC-T6) and RAW264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were pre-treated with various concentrations of this compound for a specified time before stimulation with lipopolysaccharide (LPS).[1]

    • Colorectal Cancer: HCT116 and CT26 colorectal cancer cell lines were cultured in appropriate media. Cells were treated with different concentrations of this compound for 24, 48, or 72 hours to assess its effects on proliferation and apoptosis.[5]

    • Cerebral Ischemia/Reperfusion: HT22 hippocampal neuronal cells were subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) to mimic ischemia/reperfusion injury in vitro. Cells were treated with this compound before or during OGD/R.[6]

  • Western Blot Analysis:

    • Total protein was extracted from cells or tissues using RIPA lysis buffer. Protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., α-SMA, TGF-β1, Nrf2, NF-κB, Bcl-2, Bax, Caspase-3, TLR4, p38MAPK) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system.[1][5][6]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA was extracted from cells or tissues using TRIzol reagent. cDNA was synthesized from the total RNA using a reverse transcription kit. qRT-PCR was performed using SYBR Green master mix and specific primers for the genes of interest. The relative expression of target genes was calculated using the 2-ΔΔCt method, with GAPDH often used as an internal control.[6]

In Vivo Studies
  • Animal Models:

    • Hepatic Fibrosis: C57BL/6 mice were intraperitoneally injected with carbon tetrachloride (CCl4) to induce liver fibrosis. This compound or Silymarin was administered orally for several weeks.[1]

    • Colorectal Cancer: BALB/c nude mice were subcutaneously injected with CT26 cells to establish a tumor xenograft model. Once tumors reached a certain volume, mice were treated with intraperitoneal injections of this compound.[5]

    • Cerebral Ischemia/Reperfusion: Sprague-Dawley rats underwent middle cerebral artery occlusion (MCAO) for a specific duration, followed by reperfusion, to induce focal cerebral ischemia. This compound was administered intravenously at the onset of reperfusion.[6]

    • Acute Myocardial Infarction: Male Wistar rats were subjected to ligation of the left anterior descending coronary artery to induce acute myocardial infarction. This compound was administered intravenously.[3]

  • Histological Analysis:

    • Tissue samples (liver, brain, heart) were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E) for general morphology and with specific stains like Masson's trichrome for collagen deposition in liver fibrosis.[1]

  • Immunohistochemistry/Immunofluorescence:

    • Tissue sections were deparaffinized and rehydrated. Antigen retrieval was performed, and sections were blocked and then incubated with primary antibodies against target proteins. For immunohistochemistry, a biotinylated secondary antibody and streptavidin-HRP complex were used, followed by DAB staining. For immunofluorescence, a fluorescently labeled secondary antibody was used, and sections were counterstained with DAPI.[6]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the mechanism of action of this compound.

Experimental_Workflow Hypothesis Hypothesis Formulation: This compound modulates a specific pathway InVitro In Vitro Studies (Cell Lines) Hypothesis->InVitro InVivo In Vivo Studies (Animal Models) Hypothesis->InVivo Treatment Treatment with this compound (Dose- and time-dependent) InVitro->Treatment InVivo->Treatment MolecularAnalysis Molecular Analysis Treatment->MolecularAnalysis FunctionalAssays Functional Assays Treatment->FunctionalAssays Histology Histological & Immunohistochemical Analysis Treatment->Histology DataAnalysis Data Analysis & Interpretation MolecularAnalysis->DataAnalysis FunctionalAssays->DataAnalysis Histology->DataAnalysis Conclusion Conclusion on Mechanism of Action DataAnalysis->Conclusion

A generalized workflow for investigating this compound's mechanism.

Conclusion

Independent verification studies consistently demonstrate that this compound exerts its therapeutic effects through the modulation of fundamental cellular processes, including inflammation, oxidative stress, and apoptosis. Its ability to target multiple signaling pathways, such as Nrf2/NF-κB, Bcl-2/Bax/Caspase-3, and TLR4/p38MAPK, underscores its potential as a multi-target drug candidate for a variety of diseases. The comparative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore and validate the clinical utility of this compound. Further head-to-head comparative studies with existing therapies are warranted to fully establish its therapeutic efficacy and position in clinical practice.

References

A Comparative Analysis of the Apoptotic Potential of Oxysophoridine and Cisplatin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The induction of apoptosis, or programmed cell death, is a primary goal of cancer chemotherapy. This guide provides a detailed comparison of the apoptotic potential of Oxysophoridine (OSR), a natural alkaloid, and Cisplatin, a widely used chemotherapeutic agent. The following sections present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the underlying molecular pathways to offer a comprehensive resource for evaluating these two compounds.

Data Presentation: Quantitative Comparison

The following table summarizes the key parameters defining the apoptotic potential of this compound and Cisplatin, primarily focusing on data derived from studies on the HCT116 human colorectal cancer cell line for a more direct comparison.

ParameterThis compound (OSR)CisplatinCell LineCitation
IC50 Value ~224 µM (59.28 mg/L) at 48h~14 µM (4.2 µg/mL) at 24hHCT116[1][2]
Apoptosis Induction Induces apoptosis in a dose-dependent manner.Induces apoptosis; 2 µg/mL in combination with cetuximab resulted in 52.1% apoptotic cells.HCT116[2][3]
Effect on Bcl-2 Downregulates expression.Downregulates expression.HCT116[3][4][5]
Effect on Bax Upregulates expression.Upregulates expression.HCT116[3][4][5]
Effect on Caspase-3 Upregulates expression.Activates through cleavage.HCT116[3][6]

Signaling Pathways and Visualizations

The apoptotic mechanisms of this compound and Cisplatin, while both converging on the activation of caspases, are initiated by different upstream signals.

This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. It modulates the balance of the Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[7][8]

Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which triggers a DNA damage response.[9] This can activate multiple signaling pathways, including p53-dependent and -independent pathways, that lead to the activation of the intrinsic apoptotic machinery.[3][10]

experimental_workflow cluster_prep Cell Preparation cluster_assays Apoptosis Assessment cluster_analysis Data Analysis start Seed Cancer Cells (e.g., HCT116) culture Incubate (24h) start->culture treat Treat with this compound or Cisplatin culture->treat mtt MTT Assay (Cell Viability / IC50) treat->mtt flow Annexin V/PI Staining (Apoptosis Rate) treat->flow wb Western Blot (Protein Expression) treat->wb ic50_calc IC50 Calculation mtt->ic50_calc flow_data Flow Cytometry Data Analysis flow->flow_data wb_data Densitometry Analysis wb->wb_data

Caption: General experimental workflow for assessing apoptosis.

oxysophoridine_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade OSR This compound Bcl2 Bcl-2 (Anti-apoptotic) OSR->Bcl2 downregulates Bax Bax (Pro-apoptotic) OSR->Bax upregulates Mito Mitochondrion Bcl2->Mito inhibits permeabilization Bax->Mito promotes permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

cisplatin_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA crosslinks Damage DNA Damage (Adducts) DNA->Damage p53 p53 Activation Damage->p53 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Bax Bax (Pro-apoptotic) p53->Bax upregulates Mito Mitochondrion Bcl2->Mito inhibits permeabilization Bax->Mito promotes permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Analysis of Oxysophoridine and Metoprolol in Attenuating Myocardial Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Oxysophoridine (OSR), a natural alkaloid, and Metoprolol, a well-established beta-blocker, in providing cardioprotection against myocardial ischemia-reperfusion (I/R) injury. The following sections present a comprehensive overview of their performance based on available experimental data, detailed methodologies of key experiments, and a visualization of the implicated signaling pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vivo studies on this compound and Metoprolol in rodent models of myocardial I/R injury.

Table 1: Effect on Myocardial Infarct Size

AgentDosageAnimal ModelIschemia/Reperfusion TimeInfarct Size Reduction (%)Reference
This compound 62.5, 125, 250 mg/kgRat30 min / 24 h15.0, 26.3, 31.4 (respectively)[1]
Metoprolol 0.75 mg/kgPig30-50 min / reperfusionSignificant reduction[2]

Table 2: Effect on Cardiac Biomarkers

AgentDosageAnimal ModelBiomarker% Reduction vs. ControlReference
This compound 250 mg/kgRatCKSignificant[1][3]
CK-MBSignificant[1]
LDHSignificant[1][3]
cTnTSignificant[1][3]
Metoprolol Not specifiedGuinea PigNot specifiedNot specified[4]

Table 3: Effect on Markers of Oxidative Stress

AgentDosageAnimal ModelMarkerEffectReference
This compound 62.5, 125, 250 mg/kgRatMDADecreased[1][3]
SODIncreased[1][3]
GSHIncreased[1][3]
CATIncreased[3]
Metoprolol Not specifiedGuinea PigMDADecreased[4]
GSHIncreased[4]

Table 4: Effect on Inflammatory Cytokines

AgentDosageAnimal ModelCytokineEffectReference
This compound 62.5, 125, 250 mg/kgRatNF-κB p65Decreased[1]
TNF-αDecreased[1][3]
IL-1βDecreased[1][3]
IL-6Decreased[1][3]
Metoprolol Not specifiedRatTNF-αDecreased[5]
IL-1Decreased[5]

Experimental Protocols

In Vivo Myocardial Ischemia-Reperfusion Injury Model (Rat)

A common experimental model for inducing myocardial I/R injury in rats, as described in the cited literature, involves the following key steps.[6][7][8]

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic. The animals are then intubated and connected to a ventilator to maintain respiration.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.

  • Ischemia Induction: The suture is tightened to occlude the LAD artery, inducing myocardial ischemia. The duration of ischemia is typically 30 minutes.

  • Reperfusion: After the ischemic period, the ligature is released to allow blood flow to be restored to the previously occluded vessel, initiating the reperfusion phase. The reperfusion period can vary, with common durations being 2 hours for short-term studies or 24 hours for assessing infarct size.

  • Drug Administration:

    • This compound: Administered intraperitoneally at doses of 62.5, 125, or 250 mg/kg, typically for a set number of days prior to the induction of ischemia.[1]

    • Metoprolol: Administered intravenously at a specified dose, often shortly before or at the onset of reperfusion.[2]

  • Assessment of Cardioprotection:

    • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk and the infarcted area are delineated using staining techniques such as Triphenyltetrazolium chloride (TTC) staining.

    • Biochemical Analysis: Blood samples are collected to measure the levels of cardiac enzymes (CK, CK-MB, LDH, cTnT). Heart tissue homogenates are used to assess markers of oxidative stress (MDA, SOD, GSH) and inflammation (cytokines).

Signaling Pathways and Mechanisms of Action

This compound: A Multi-Targeted Approach

This compound appears to exert its cardioprotective effects through a combination of anti-oxidative, anti-inflammatory, and anti-apoptotic mechanisms.[3] A key aspect of its action involves the modulation of the NF-κB and Nrf2 signaling pathways.

Oxysophoridine_Pathway IR Ischemia/Reperfusion Injury ROS ↑ Reactive Oxygen Species (ROS) IR->ROS Inflammation ↑ Inflammatory Response IR->Inflammation Apoptosis ↑ Apoptosis IR->Apoptosis NFkB NF-κB Inhibition Inflammation->NFkB Caspase3 ↓ Caspase-3 Activity Apoptosis->Caspase3 OSR This compound Nrf2 Nrf2 Activation OSR->Nrf2 Activates OSR->NFkB Inhibits OSR->Caspase3 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD, GSH, CAT) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Reduces Cardioprotection Cardioprotection AntioxidantEnzymes->Cardioprotection ProInflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory ProInflammatory->Inflammation Reduces ProInflammatory->Cardioprotection Caspase3->Apoptosis Reduces Caspase3->Cardioprotection

This compound's multifaceted cardioprotective signaling cascade.
Metoprolol: Targeted Beta-Adrenergic Blockade and Beyond

Metoprolol, a selective β1-adrenergic receptor antagonist, primarily reduces myocardial oxygen demand by decreasing heart rate and contractility. However, its cardioprotective effects in I/R injury also extend to anti-inflammatory and anti-oxidative actions.

Metoprolol_Pathway IR Ischemia/Reperfusion Injury Catecholamines ↑ Catecholamine Surge IR->Catecholamines Neutrophil Neutrophil Infiltration IR->Neutrophil Beta1AR β1-Adrenergic Receptor Catecholamines->Beta1AR HR_Contractility ↓ Heart Rate & Contractility Beta1AR->HR_Contractility Metoprolol Metoprolol Metoprolol->Beta1AR Blocks Metoprolol->Neutrophil Inhibits OxidativeStress ↓ Oxidative Stress Metoprolol->OxidativeStress Reduces O2Demand ↓ Myocardial Oxygen Demand HR_Contractility->O2Demand Cardioprotection Cardioprotection O2Demand->Cardioprotection Inflammation ↓ Inflammation Neutrophil->Inflammation Inflammation->Cardioprotection OxidativeStress->Cardioprotection

Cardioprotective mechanisms of Metoprolol in I/R injury.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a cardioprotective agent in a rat model of myocardial I/R injury.

Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Randomization into Groups (Sham, Control, Treatment) A->B C Pre-treatment with Agent or Vehicle (e.g., daily for 7 days) B->C D Surgical Preparation (Anesthesia, Ventilation) C->D E Induction of Myocardial Ischemia (LAD Ligation, e.g., 30 min) D->E F Reperfusion (Release of Ligation, e.g., 2 or 24h) E->F G Data Collection & Analysis F->G H Infarct Size Measurement (TTC Staining) G->H I Biochemical Assays (Cardiac Enzymes, Oxidative Stress Markers) G->I J Histopathological Examination G->J

Workflow of in vivo cardioprotection studies.

References

A Comparative Analysis of Oxysophoridine and Other Nrf2 Activators for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, side-by-side comparison of Oxysophoridine and other prominent Nuclear factor erythroid 2-related factor 2 (Nrf2) activators, including Sulforaphane, Dimethyl Fumarate (DMF), and Bardoxolone Methyl. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Nrf2 activation. The information presented herein is based on a review of preclinical and clinical research, with a focus on quantitative data and established experimental methodologies.

Introduction to Nrf2 Activation

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to activators, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of a wide array of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). Pharmacological activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation.

Comparative Analysis of Nrf2 Activators

This section provides a comparative overview of this compound, Sulforaphane, Dimethyl Fumarate, and Bardoxolone Methyl, focusing on their mechanisms of action and reported efficacy in activating the Nrf2 pathway.

This compound , a quinolizidine alkaloid derived from the plant Sophora alopecuroides, has demonstrated significant anti-inflammatory and antioxidant properties. Recent studies have shown that this compound effectively activates the Nrf2 signaling pathway. In vitro, a 10 μM concentration of this compound has been shown to significantly upregulate the protein levels of Nrf2 and its downstream target, HO-1[1]. This activation is associated with a reduction in markers of fibrosis, such as α-smooth muscle actin (α-SMA) and transforming growth factor-beta 1 (TGF-β1)[1].

Sulforaphane , an isothiocyanate found in cruciferous vegetables like broccoli, is one of the most well-studied natural Nrf2 activators. It is known for its potent induction of phase II detoxification enzymes. Comparative studies have highlighted its high efficacy, showing it to be 13.5-fold more potent than curcumin and 105-fold more potent than resveratrol in inducing NQO1 expression[2].

Dimethyl Fumarate (DMF) is an oral therapeutic approved for the treatment of relapsing-remitting multiple sclerosis. Its mechanism of action involves the activation of the Nrf2 pathway, leading to antioxidant and anti-inflammatory effects. Studies have shown that DMF, at concentrations of 10 µM and 50 µM, can induce an increase in Nrf2 and HO-1 protein levels in human retinal endothelial cells[3].

Bardoxolone Methyl , a synthetic triterpenoid, is recognized as one of the most potent Nrf2 activators[4][5][6]. It has been investigated in clinical trials for various conditions, including chronic kidney disease. Its high potency is a key characteristic, though direct quantitative comparisons with other activators under identical conditions are limited in the publicly available literature.

Quantitative Data Summary

The following tables summarize the available quantitative data on the Nrf2-activating properties of the discussed compounds. It is important to note that the data are compiled from different studies and experimental conditions may vary.

CompoundCell Line/ModelConcentrationObserved Effect on Nrf2 PathwayReference
This compound Hepatic Stellate Cells (in vitro)10 µMSignificant upregulation of Nrf2 and HO-1 protein levels.[1]
Dimethyl Fumarate Human Retinal Endothelial Cells10 µMIncrease in total Nrf2 and HO-1 protein levels.[3]
Human Retinal Endothelial Cells50 µMStatistically significant increase in both Nrf2 and HO-1 protein levels.[3]
Sulforaphane Not specifiedNot specified13.5-fold more potent than curcumin and 105-fold more potent than resveratrol in inducing NQO1.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Activator Nrf2 Activator (e.g., this compound) Activator->Keap1 Inhibition Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding TargetGenes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->TargetGenes Transcription Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Culture (e.g., HepG2, ARE-reporter cells) treatment Treatment with Nrf2 Activators (this compound, Sulforaphane, DMF, etc.) at various concentrations and time points start->treatment luciferase ARE-Luciferase Reporter Assay (Measure Nrf2 transcriptional activity) treatment->luciferase western Western Blot (Measure Nrf2 nuclear translocation and protein levels of HO-1, NQO1) treatment->western qpcr qPCR (Measure mRNA levels of Nrf2 target genes) treatment->qpcr data_analysis Data Analysis and Comparison (e.g., EC50 calculation, fold-change) luciferase->data_analysis western->data_analysis qpcr->data_analysis conclusion Conclusion: Comparative Efficacy of Nrf2 Activators data_analysis->conclusion

References

Evaluating the Specificity of Oxysophoridine's Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of Oxysophoridine (OSR), a natural alkaloid extracted from Sophora alopecuroides L.[1]. We will delve into its specificity by evaluating its effects on cancer cells versus normal cells and comparing its performance with other established anti-cancer agents, supported by experimental data.

Mechanism of Action: Induction of Apoptosis

This compound primarily exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. In vivo and in vitro studies on colorectal cancer have shown that OSR upregulates the expression of pro-apoptotic proteins like Bax, caspase-3, and cytochrome c, while downregulating the anti-apoptotic protein Bcl-2.[1][2] This modulation of the Bcl-2 family of proteins is a key mechanism in its apoptotic action.[1] Additionally, sophoridine, a related compound, has been found to activate the p53 and Hippo signaling pathways in lung cancer cells, suggesting another potential mechanism of action for OSR.[3]

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) This compound->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase3 Caspase-3 Cytochrome_c->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis triggers

Caption: this compound-induced apoptotic pathway via Bcl-2/Bax/caspase-3 signaling.

Quantitative Data Presentation

The following tables summarize the cytotoxic and apoptotic effects of this compound and its derivatives in comparison to other agents.

Table 1: Cytotoxicity (IC50) of Sophoridine Derivatives in Various Cell Lines

CompoundCell LineCell TypeIC50 (µg/mL)
05D (Sophoridine Derivative) HCT116Human Colon Carcinoma~5 (after 4 days)
A549Human Lung Cancer12.5
HT1080Human Fibrosarcoma6.25
U87Human Glioblastoma6.25
HepG2Human Hepatoma12.5
MCF-7Human Breast Cancer12.5
K562Human Leukemia3.125
Sophoridinol (Parent Nucleus) VariousCancer Cell Lines>40

Data extracted from a study on a sophoridine derivative, 05D, which shows significantly higher potency than its parent compound.[4][5]

Table 2: Apoptotic Induction by Sophoridine Derivative (05D)

CompoundConcentration (µg/mL)Cell LineApoptotic Cells (%)
05D 3HCT1166.3%
9HCT11613.0%
27HCT11680.5%

This data demonstrates a dose-dependent increase in apoptosis in HCT116 cells treated with the sophoridine derivative 05D.[4]

Table 3: Comparative IC50 Values of Standard Chemotherapeutic Agents

AgentCell LineCell TypeIC50 (µM)
5-Fluorouracil HCT116Human Colon Cancer~22.4 (for a similar compound)
Cisplatin VariousLung Cancer CellsEnhanced effect with Sophoridine
Doxorubicin VariousVarious CancersPotent, but with significant side effects

Comparative data for standard agents is often cell-line specific. Sophoridine has been shown to enhance the effects of cisplatin on lung cancer cells.[3] The IC50 of a compound with comparable effects to 5-FU in HCT116 cells was reported as 22.4 µM.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Experimental Workflow: In Vitro Anti-Cancer Drug Evaluation

start Start: Cancer Cell Culture treatment Treat cells with This compound (various conc.) start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt MTT Assay (Cell Viability/IC50) incubation->mtt flow Flow Cytometry (Apoptosis Assay) incubation->flow western Western Blot (Protein Expression) incubation->western data Data Analysis mtt->data flow->data western->data end End: Evaluate Specificity data->end

Caption: A generalized workflow for the in vitro evaluation of an anti-cancer compound.

A. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

B. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

  • Cell Treatment: Treat cells with this compound at desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

C. Western Blot Analysis

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Evaluation of Specificity

Specificity for Cancer Cells:

While much of the research has focused on the effects of this compound and its derivatives on various cancer cell lines, there is a need for more comprehensive studies on its effects on a wider range of normal, non-cancerous cell lines to fully establish its therapeutic window. Some studies on related natural compounds have shown less activity towards normal cell lines, suggesting potential tumor selectivity.[6] For instance, a derivative of sophoridine, 05D, was noted for its low toxicity.[4]

Comparison with Other Anti-Cancer Agents:

  • Potency: The sophoridine derivative 05D has demonstrated potent anti-cancer activity across multiple cell lines, with IC50 values in the low microgram per milliliter range.[4][5] This potency is comparable to or, in some cases, better than that of some standard chemotherapeutic agents.

  • Mechanism: Like many chemotherapeutic agents, this compound induces apoptosis.[1][2] However, its specific targeting of the Bcl-2/Bax pathway may offer a different profile of efficacy and side effects compared to DNA-damaging agents like cisplatin or anthracyclines like doxorubicin.[1][7]

  • Natural Products in Cancer Therapy: There is a growing interest in phytochemicals for cancer treatment due to their potential for high efficacy and lower toxicity compared to traditional chemotherapy.[8][9] this compound fits within this paradigm.

Logical Relationship: Multi-Target vs. Specific Action

cluster_0 Phytochemical Cocktail cluster_1 Specific Agent (e.g., this compound) Phyto Multi-Compound Mixture P1 Pathway A Phyto->P1 affects multiple P2 Pathway B Phyto->P2 affects multiple P3 Pathway C Phyto->P3 affects multiple OSR This compound Apoptosis Apoptosis Pathway OSR->Apoptosis specifically targets

Caption: Comparison of a multi-target approach versus a specific-pathway-targeting agent.

Limitations and Future Directions:

  • Further studies are required to evaluate the IC50 of this compound in a broader panel of normal human cell lines to definitively establish its cancer-specificity.

  • More in vivo studies are needed to understand its pharmacokinetics, pharmacodynamics, and efficacy in animal models of various cancers.

  • Combination studies with existing chemotherapeutic agents could reveal synergistic effects, potentially allowing for lower doses and reduced toxicity.[3]

Conclusion

This compound is a promising natural anti-cancer agent that primarily functions by inducing apoptosis through the Bcl-2/Bax/caspase-3 signaling pathway.[1][2] Its derivative, 05D, has shown potent cytotoxicity against a wide range of cancer cell lines.[4][5] While initial findings suggest a degree of specificity and low toxicity, further rigorous investigation is necessary to fully elucidate its therapeutic index and potential for clinical application, both as a standalone therapy and in combination with other treatments.

References

Replicating Key Findings of Oxysophoridine Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oxysophoridine (OSR) against established treatments in preclinical models of hepatic fibrosis, acute myocardial infarction, spinal cord injury, and colorectal cancer. The following sections summarize key quantitative data, detail experimental protocols, and visualize relevant biological pathways to facilitate the replication and further investigation of OSR's therapeutic potential.

This compound, a quinolizidine alkaloid derived from Sophora alopecuroides, has demonstrated significant therapeutic effects in various preclinical studies. Its mechanisms of action primarily revolve around its potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties. This guide synthesizes the available data to offer a comparative perspective on its performance against alternative therapeutic agents.

Hepatic Fibrosis

This compound has been investigated for its potential to mitigate liver damage in models of hepatic fibrosis. Its performance is compared here with Silymarin, a well-known hepatoprotective agent.

Comparative Efficacy in a CCl₄-Induced Hepatic Fibrosis Rat Model
ParameterThis compound (50 mg/kg)Silymarin (50 mg/kg)Control (CCl₄ only)Citation
α-SMA Expression Significantly reducedSignificantly reducedMarkedly increased[1][2]
TGF-β1 Expression Significantly reducedSignificantly reducedMarkedly increased[1][2]
iNOS Expression (in vitro, 10 µM) Effectively suppressed--[1]
COX-2 Expression (in vitro, 40 µM) Effectively suppressed--[1]

Signaling Pathway: OSR in Hepatic Fibrosis

G cluster_0 Oxidative Stress / Inflammation cluster_1 This compound Action cluster_2 Cellular Response LPS/CCl4 LPS/CCl4 Keap1 Keap1 LPS/CCl4->Keap1 activates NF-κB NF-κB LPS/CCl4->NF-κB activates Nrf2 Nrf2 Keap1->Nrf2 inhibits Cytokine Storm Cytokine Storm NF-κB->Cytokine Storm induces OSR OSR OSR->Keap1 inhibits OSR->NF-κB inhibits HO-1 HO-1 Nrf2->HO-1 upregulates p62 p62 Nrf2->p62 upregulates Fibrosis Fibrosis HO-1->Fibrosis inhibits p62->Fibrosis inhibits Cytokine Storm->Fibrosis

Caption: OSR mitigates hepatic fibrosis by inhibiting Keap1 and NF-κB.

Experimental Protocol: CCl₄-Induced Hepatic Fibrosis in Rats
  • Animal Model: Male Wistar rats (200-250g) are used.

  • Induction: Administer a 50% solution of carbon tetrachloride (CCl₄) in olive oil via intraperitoneal injection at a dose of 2 ml/kg body weight, twice a week for 8 weeks to induce hepatic fibrosis.

  • Treatment Groups:

    • Control Group: Receives only the CCl₄ and vehicle.

    • This compound Group: Receives CCl₄ and OSR (50 mg/kg, daily by gavage).

    • Silymarin Group: Receives CCl₄ and Silymarin (50 mg/kg, daily by gavage).

  • Duration: Treatment is administered for the final 4 weeks of the 8-week induction period.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and collect liver tissues and blood samples.

  • Assessments:

    • Histopathology: Use Masson's trichrome staining to assess the degree of fibrosis.

    • Biochemical Markers: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Western Blot: Analyze the protein expression of α-SMA and TGF-β1 in liver tissue lysates.

Acute Myocardial Infarction (AMI)

This compound has shown cardioprotective effects in a rat model of acute myocardial infarction. Its efficacy is compared with Captopril, an angiotensin-converting enzyme (ACE) inhibitor commonly used in cardiovascular diseases.

Comparative Efficacy in a Rat Model of AMI
ParameterThis compound (250 mg/kg)Captopril (3 mg/kg)Control (AMI)Citation
Infarct Size Reduction Reduced to 28.59 ± 2.98% (from 41.66 ± 2.56%)Reduced to 30.50 ± 3.26% (from 55.62 ± 4.00%)-[3][4]
Creatine Kinase (CK) Levels Significantly reducedSignificantly reducedMarkedly elevated[5][6]
Lactate Dehydrogenase (LDH) Levels Significantly reducedSignificantly reducedMarkedly elevated[5][6]

Experimental Workflow: AMI Rat Model

G Anesthetize Rat Anesthetize Rat Thoracotomy Thoracotomy Anesthetize Rat->Thoracotomy Ligate LAD Artery Ligate LAD Artery Thoracotomy->Ligate LAD Artery 30 min Reperfusion Reperfusion Ligate LAD Artery->Reperfusion 2-4 hours Sacrifice & Harvest Heart Sacrifice & Harvest Heart Reperfusion->Sacrifice & Harvest Heart TTC Staining TTC Staining Sacrifice & Harvest Heart->TTC Staining Infarct Size Serum Analysis Serum Analysis Sacrifice & Harvest Heart->Serum Analysis CK, LDH levels

Caption: Workflow for inducing and assessing AMI in a rat model.

Experimental Protocol: Left Anterior Descending (LAD) Coronary Artery Ligation in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g) are used.

  • Anesthesia: Anesthetize the rats with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale color in the anterior ventricular wall.

  • Ischemia and Reperfusion: Maintain the ligation for 30 minutes, then remove the suture to allow for reperfusion for 2 to 4 hours.

  • Treatment Groups:

    • Sham Group: Undergoes the same surgical procedure without LAD ligation.

    • Control Group: Receives vehicle treatment.

    • This compound Group: Receives OSR (e.g., 250 mg/kg, i.p.) prior to ischemia.

    • Captopril Group: Receives Captopril (e.g., 3 mg/kg, i.v.) prior to ischemia.

  • Endpoint Analysis:

    • Infarct Size Measurement: Excise the heart and stain with 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue. Calculate the infarct size as a percentage of the total left ventricle area.

    • Biochemical Analysis: Collect blood samples to measure serum levels of creatine kinase (CK) and lactate dehydrogenase (LDH).

Spinal Cord Injury (SCI)

The neuroprotective effects of this compound have been evaluated in a rat model of spinal cord injury, with its performance compared to Methylprednisolone, a corticosteroid used in the acute phase of SCI.

Comparative Efficacy in a Rat Model of SCI
ParameterThis compound (120 or 180 mg/kg)Methylprednisolone (30 mg/kg)Control (SCI)Citation
BBB Score Improvement Significantly increasedSignificantly increased-[7][8]
TNF-α Levels Significantly reducedSignificantly reducedMarkedly elevated[7][9]
IL-1β Levels Significantly reducedSignificantly reducedMarkedly elevated[7][9]
IL-6 Levels Significantly reducedSignificantly reducedMarkedly elevated[7][9]

Signaling Pathway: OSR in Spinal Cord Injury

G cluster_0 Spinal Cord Injury cluster_1 This compound Action cluster_2 Cellular Response Trauma Trauma Inflammation Inflammation Trauma->Inflammation Oxidative Stress Oxidative Stress Trauma->Oxidative Stress Apoptosis Apoptosis Trauma->Apoptosis Neuronal Damage Neuronal Damage Inflammation->Neuronal Damage Oxidative Stress->Neuronal Damage Apoptosis->Neuronal Damage OSR OSR NF-κB NF-κB OSR->NF-κB inhibits Bax/Bcl-2 ratio Bax/Bcl-2 ratio OSR->Bax/Bcl-2 ratio decreases NF-κB->Inflammation promotes Bax/Bcl-2 ratio->Apoptosis promotes Functional Recovery Functional Recovery Neuronal Damage->Functional Recovery impairs

Caption: OSR promotes functional recovery in SCI by targeting key pathways.

Experimental Protocol: Spinal Cord Contusion Injury in Rats
  • Animal Model: Adult female Sprague-Dawley rats (220-250g) are used.

  • Surgical Procedure:

    • Anesthetize the rats and perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

    • Induce a contusion injury using a standardized weight-drop device or an impactor.

  • Treatment Groups:

    • Sham Group: Receives laminectomy only.

    • Control Group: Receives SCI and vehicle treatment.

    • This compound Group: Receives SCI and OSR (e.g., 120 or 180 mg/kg, i.p.) immediately after injury and daily thereafter.

    • Methylprednisolone Group: Receives SCI and a single high dose of Methylprednisolone (30 mg/kg, i.v.) within 8 hours of injury.

  • Functional Assessment:

    • Evaluate locomotor function using the Basso, Beattie, and Bresnahan (BBB) open-field locomotor rating scale at regular intervals post-injury.

  • Endpoint Analysis:

    • At the end of the study period, collect spinal cord tissue and blood samples.

    • ELISA: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum or tissue homogenates.

    • Western Blot: Analyze the expression of apoptosis-related proteins (Bax, Bcl-2) in spinal cord tissue.

Colorectal Cancer

This compound has demonstrated anti-tumor activity in colorectal cancer cell lines and xenograft models. Its effects are compared with 5-Fluorouracil (5-FU), a standard chemotherapeutic agent for this malignancy.

Comparative Efficacy in Colorectal Cancer Models
ParameterThis compound5-FluorouracilCell LineCitation
Apoptosis Induction Significantly increasedSignificantly increasedHCT116
Bcl-2 Expression DownregulatedDownregulatedHCT116, Caco-2[7]
Bax Expression UpregulatedUpregulatedHCT116, Caco-2[7]
Tumor Growth Inhibition (in vivo) Significantly inhibited CT26 tumor growthSignificantly inhibited CT26 tumor growthCT26[8]

Note: Direct comparative studies under identical experimental conditions were not available. The data is synthesized from separate studies.

Signaling Pathway: OSR in Colorectal Cancer

G cluster_0 This compound Action cluster_1 Apoptotic Cascade cluster_2 Cellular Outcome OSR OSR Bcl-2 Bcl-2 OSR->Bcl-2 downregulates Bax Bax OSR->Bax upregulates Caspase-3 Caspase-3 Bcl-2->Caspase-3 inhibits Bax->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: OSR induces apoptosis in colorectal cancer via the Bcl-2/Bax pathway.

Experimental Protocol: Colorectal Cancer Xenograft Mouse Model
  • Cell Lines: Human colorectal carcinoma cell lines HCT116 or murine CT26 cells are used.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) for HCT116, or BALB/c mice for CT26.

  • Tumor Inoculation: Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups:

    • Control Group: Receives vehicle.

    • This compound Group: Receives OSR (e.g., 150 or 300 mg/kg, i.p. or by gavage) on a specified schedule.

    • 5-Fluorouracil Group: Receives 5-FU (e.g., 20-50 mg/kg, i.p.) on a specified schedule.

  • Endpoint Analysis:

    • Tumor Volume: Measure tumor dimensions with calipers regularly and calculate tumor volume.

    • Apoptosis Assays: At the end of the study, excise tumors and perform TUNEL staining or Western blot for cleaved caspase-3 to assess apoptosis.

    • Protein Expression: Analyze the expression of Bcl-2 family proteins (Bcl-2, Bax) in tumor lysates by Western blot.

This guide provides a framework for replicating and building upon the existing research on this compound. The presented data and protocols, while not exhaustive, offer a solid foundation for further preclinical evaluation of this promising therapeutic candidate.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Oxysophoridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Oxysophoridine, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound, if available from the supplier. In the absence of a specific SDS, researchers should handle this compound with the standard precautions for a potent, biologically active compound. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of solid this compound or concentrated solutions should be conducted in a chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] The following steps provide a general procedure for the safe disposal of this compound waste products.

  • Waste Identification and Segregation :

    • All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous chemical waste.

    • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.[1] It should not be mixed with incompatible chemicals.

  • Container Management :

    • Use a dedicated, properly labeled hazardous waste container for all this compound waste.

    • The container must be chemically compatible with this compound and any solvents used.[1]

    • The container must be kept securely closed except when adding waste.[1]

    • Label the container clearly with "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "this compound in Methanol").

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated and have secondary containment to capture any potential leaks.[1]

    • Adhere to the storage limits for hazardous waste as specified by regulations.

  • Disposal Request and Pickup :

    • Once the waste container is full or has reached the storage time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound waste by pouring it down the drain or placing it in the regular trash.[1]

Disposal of Empty Containers

Empty containers that previously held pure this compound must be handled carefully. If the container held what is classified as an "acute hazardous waste" or "P-list" chemical, it must be triple-rinsed with a suitable solvent.[3][4] The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing, the container can be defaced of its label and disposed of as regular trash, with the cap removed.[3] For containers that held non-acute hazardous waste, they can be disposed of as regular trash once all contents have been removed, leaving minimal residue.[3]

Spill Management

In the event of an this compound spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Isolate : Evacuate the immediate area and restrict access.

  • Notify : Inform your laboratory supervisor and EHS office.

  • Cleanup : If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material. All cleanup materials must be treated as hazardous waste.[3] For larger spills, await the arrival of trained emergency response personnel.

Quantitative Data on Laboratory Hazardous Waste Storage

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulations.

ParameterLimitRegulatory Body (Example)
Maximum Volume of Hazardous Waste in a Satellite Accumulation Area 55 gallonsEPA (RCRA)[3]
Maximum Volume of Acute Hazardous Waste in a Satellite Accumulation Area 1 quartEPA (RCRA)[3]
Maximum Storage Time in an Academic Laboratory 6 months to 12 months (under Subpart K)EPA (RCRA)[1][5]

Experimental Protocol: Neutralization of Alkaloid Waste (General Procedure)

Note: This is a general procedure and may not be suitable for this compound without a thorough risk assessment by a qualified chemist. This procedure should only be carried out by trained personnel in a controlled laboratory environment.

Objective: To neutralize the basic properties of an alkaloid waste stream before disposal.

Materials:

  • Alkaloid waste solution

  • Dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid)

  • pH indicator paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE (goggles, gloves, lab coat)

  • Chemical fume hood

Procedure:

  • Place the beaker containing the alkaloid waste solution on a stir plate within a chemical fume hood.

  • Begin stirring the solution gently.

  • Slowly add the dilute acid to the waste solution dropwise.

  • Monitor the pH of the solution regularly using pH paper or a pH meter.

  • Continue adding acid until the pH of the solution is neutral (approximately pH 7).

  • Once neutralized, the solution must still be disposed of as hazardous aqueous waste through your institution's EHS office, as it may contain other hazardous components.

This compound Disposal Workflow

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generation ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill fume_hood Work in Fume Hood ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate from Incompatible Waste identify->segregate container Use Labeled, Compatible Container segregate->container close_container Keep Container Closed container->close_container saa Store in Satellite Accumulation Area close_container->saa containment Use Secondary Containment saa->containment check_limits Monitor Storage Limits (Volume & Time) containment->check_limits ehs_request Submit Disposal Request to EHS check_limits->ehs_request pickup Arrange for Professional Pickup ehs_request->pickup end_node End: Compliant Disposal pickup->end_node spill_cleanup Cleanup with Spill Kit spill->spill_cleanup Small Spill spill_waste Dispose of Cleanup Materials as Hazardous Waste spill_cleanup->spill_waste spill_waste->container

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.